6-Chloro-5-methylpyridin-3-ol
Description
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Properties
IUPAC Name |
6-chloro-5-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-4-2-5(9)3-8-6(4)7/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDSWVXJJFIVAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511472 | |
| Record name | 6-Chloro-5-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54232-03-0 | |
| Record name | 6-Chloro-5-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-5-methylpyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Value of a Functionalized Pyridine Core
An In-depth Technical Guide to 6-Chloro-5-methylpyridin-3-ol (CAS 54232-03-0)
In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of molecular design. Among these, the pyridine ring is a privileged structure, present in numerous FDA-approved drugs and advanced materials. This compound is a strategically functionalized pyridine derivative that offers a unique combination of reactive sites, making it a valuable building block for complex molecular architectures.
The presence of a hydroxyl group provides a nucleophilic center and a hydrogen bond donor, crucial for modulating solubility and target engagement. The chlorine atom at the 6-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions and a handle for transition metal-catalyzed cross-coupling reactions. The methyl group at the 5-position provides steric and electronic influence, allowing for fine-tuning of the molecule's properties and its interactions with biological targets. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this versatile intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development. While extensive experimental data for this compound is not widely published, we can consolidate known information and provide expert-driven predictions based on its chemical structure.
Core Properties
The key physicochemical properties of this compound are summarized in the table below. The data is a combination of information from chemical suppliers and computationally predicted values from robust algorithms.[1]
| Property | Value | Source |
| CAS Number | 54232-03-0 | [1] |
| Molecular Formula | C₆H₆ClNO | [2] |
| Molecular Weight | 143.57 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Chloro-5-hydroxy-3-methylpyridine, 6-Chloro-5-methyl-3-pyridinol | [1][2] |
| Appearance | Typically a solid at room temperature (predicted) | [3] |
| Boiling Point | 353.0 ± 37.0 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [4] |
| LogP (XLogP3) | 1.8 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Topological Polar Surface Area (TPSA) | 33.1 Ų | [1][2] |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO due to the hydroxyl group. Limited solubility in water is anticipated. | Structural Analysis |
Spectroscopic Signature Analysis
Predicting the spectroscopic fingerprint of a molecule is a critical skill for reaction monitoring and structural confirmation. Although experimental spectra are not publicly available, the expected characteristics can be reliably inferred.
1H NMR (Proton NMR):
-
Aromatic Protons: The pyridine ring contains two protons. The proton at the 2-position (between the N and OH) and the proton at the 4-position will appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). They will likely appear as doublets due to coupling with each other.
-
Methyl Protons (-CH3): A singlet corresponding to the three protons of the methyl group will appear in the upfield region, likely around δ 2.0-2.5 ppm.[5]
-
Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range (typically δ 4.0-7.0 ppm, but can be broader and exchangeable with D₂O). Its position is highly dependent on solvent and concentration.
13C NMR (Carbon NMR):
-
Aromatic Carbons: Five distinct signals are expected in the downfield region (δ 110-160 ppm) corresponding to the five carbons of the pyridine ring. The carbon bearing the chlorine (C6) and the carbon bearing the hydroxyl group (C3) will be significantly shifted.
-
Methyl Carbon (-CH3): A single peak in the upfield region (δ 15-25 ppm).
IR (Infrared) Spectroscopy:
-
O-H Stretch: A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group hydrogen bonding.
-
C=C and C=N Stretches: A series of sharp to medium peaks in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring vibrations.[6]
-
C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z 143. A characteristic isotopic pattern will be observed for the M+2 peak at m/z 145, with an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.
-
Fragmentation: Common fragmentation pathways would include the loss of HCl (M-36) or the loss of a methyl radical (M-15).
Synthesis and Mechanistic Considerations
A robust and scalable synthesis is paramount for the utility of any chemical intermediate. While a specific published procedure for this compound is elusive, a chemically sound synthetic route can be designed based on established transformations of pyridine derivatives, particularly from related patent literature. A plausible and efficient approach involves the chlorination of a pyridinol precursor.
Proposed Synthetic Workflow: Chlorination of 5-Methylpyridin-3-ol
The most logical precursor is 5-methylpyridin-3-ol. The critical step is the regioselective introduction of a chlorine atom at the C6 position. This position is ortho to the ring nitrogen, making it susceptible to certain types of halogenation reactions.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system; progress can be checked at each stage using standard analytical techniques like TLC and NMR.
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-methylpyridin-3-ol (1.0 eq).
-
Solvent Addition: Add a suitable inert solvent such as acetonitrile or dichloromethane to dissolve the starting material completely.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05-1.1 eq) portion-wise to the stirred solution at room temperature. The slight stoichiometric excess ensures complete consumption of the starting material.
-
Causality Insight: NCS is chosen as a mild chlorinating agent. Harsher reagents like POCl₃, often used to convert pyridones to chloropyridines, could lead to undesired side reactions with the free hydroxyl group.[7] The pyridine ring is sufficiently activated by the hydroxyl group for electrophilic chlorination.
-
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Extraction: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted NCS. Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the distinct reactivity of its three functional handles, which can be addressed selectively under different reaction conditions.
References
- 1. This compound | C6H6ClNO | CID 12852015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 5. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]
- 6. Pyridine [webbook.nist.gov]
- 7. Novel halopyridines and methods of making - Patent 0136593 [data.epo.org]
An In-depth Technical Guide to the Physicochemical Characteristics of 6-Chloro-5-methylpyridin-3-ol
Introduction
6-Chloro-5-methylpyridin-3-ol is a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Its unique arrangement of a hydroxyl group, a chlorine atom, and a methyl group on the pyridine ring imparts a specific set of electronic and steric properties that make it a valuable building block for the development of novel compounds. This guide provides a comprehensive overview of its physicochemical characteristics, analytical methodologies for its characterization, a plausible synthetic route, and essential safety information. The insights provided herein are intended for researchers, scientists, and drug development professionals who are considering the use of this compound in their work.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. It is important to note that while some of these properties are derived from experimental data, many are computational estimates that provide a valuable starting point for experimental design.
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNO | PubChem[1] |
| Molecular Weight | 143.57 g/mol | PubChem[1] |
| CAS Number | 54232-03-0 | ChemScene[2] |
| Appearance | Off-white to light yellow solid (inferred from related compounds) | |
| Melting Point | No experimental data available. Related compound 6-Chloro-5-methylpyridine-3-carbaldehyde melts at 51-53 °C. | ChemicalBook[3] |
| Boiling Point | Predicted: 292.7±35.0 °C | |
| Solubility | Limited solubility in water; soluble in some organic solvents like ethanol and dichloromethane (inferred from related compounds). | Pipzine Chemicals[4] |
| pKa | No experimental data available. | |
| LogP | 1.74902 (Computed) | ChemScene[2] |
| Topological Polar Surface Area (TPSA) | 33.12 Ų | ChemScene[2] |
| Hydrogen Bond Donors | 1 | ChemScene[2] |
| Hydrogen Bond Acceptors | 2 | ChemScene[2] |
Molecular Structure and Reactivity
The structure of this compound, with its combination of electron-donating (methyl and hydroxyl) and electron-withdrawing (chloro and the pyridine nitrogen) groups, leads to a nuanced reactivity profile.
Caption: Chemical structure of this compound.
The hydroxyl group at the 3-position can undergo O-alkylation, O-acylation, and other reactions typical of phenols. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, although this may require forcing conditions depending on the nucleophile. The pyridine nitrogen can be protonated or alkylated. The methyl group at the 5-position can potentially undergo oxidation under strong oxidizing conditions.
Synthesis and Characterization
Hypothetical Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Protocol (Hypothetical):
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Diazotization: 3-Amino-5-methylpyridine is dissolved in an aqueous solution of a strong acid, such as sulfuric acid, and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
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Hydrolysis: The diazonium salt solution is then carefully heated, leading to the evolution of nitrogen gas and the formation of 5-Methylpyridin-3-ol.
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Chlorination: The resulting 5-Methylpyridin-3-ol is subjected to chlorination. A mild chlorinating agent such as N-Chlorosuccinimide (NCS) in a suitable solvent (e.g., acetonitrile or DMF) could be employed to selectively introduce a chlorine atom at the 6-position, yielding the final product, this compound.
-
Purification: The crude product would then be purified using standard techniques such as recrystallization or column chromatography.
Analytical Characterization
The identity and purity of synthesized this compound would be confirmed using a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group, and a broad singlet for the hydroxyl proton. The chemical shifts would be influenced by the electronic effects of the substituents.
-
¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule.
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The presence of a chlorine atom would result in a characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1 for the molecular ion peaks.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-H stretches of the aromatic ring and methyl group, C=C and C=N stretching vibrations of the pyridine ring, and the C-Cl stretch.
Safety and Handling
Based on available GHS data, this compound is classified as a hazardous substance.[1]
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Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Researchers handling this compound should use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and work in a well-ventilated fume hood. A full Safety Data Sheet (SDS) should be consulted before use.
Potential Applications
While specific applications of this compound are not extensively documented, its structure suggests its potential as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The substituted pyridin-3-ol motif is present in a variety of biologically active compounds.[5] The presence of the chloro and hydroxyl functionalities provides synthetic handles for further elaboration and diversification, making it a versatile building block for the construction of compound libraries for screening purposes.
Conclusion
This compound is a substituted pyridine with a combination of functional groups that make it a compound of interest for further chemical exploration. This guide has provided an overview of its known and predicted physicochemical properties, a plausible synthetic approach and analytical characterization strategy, and essential safety information. While there is a notable lack of extensive experimental data in the public domain, the information presented here serves as a valuable resource for scientists and researchers looking to work with this compound. Further experimental validation of the predicted properties and synthetic routes is encouraged to fully elucidate the potential of this molecule.
References
- 1. This compound | C6H6ClNO | CID 12852015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 6-CHLORO-5-METHYLPYRIDINE-3-CARBALDEHYDE CAS#: 176433-43-5 [chemicalbook.com]
- 4. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]
- 5. benchchem.com [benchchem.com]
6-Chloro-5-methylpyridin-3-ol structural analysis
An In-depth Technical Guide to the Structural Analysis of 6-Chloro-5-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. As a heterocyclic building block, its precise structural characterization is paramount for understanding its reactivity, predicting its interactions with biological targets, and ensuring the identity and purity of synthesized intermediates. This technical guide provides a comprehensive, in-depth analysis of the core methodologies employed for the structural elucidation of this compound. We move beyond simple protocol recitation to explain the causal-driven strategies behind the application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography. This document serves as a practical whitepaper for researchers, offering field-proven insights into an integrated analytical workflow, from sample synthesis to definitive structural confirmation.
Introduction: The Pyridine Core as a Privileged Scaffold
The pyridine ring is a quintessential "privileged structure" in drug design, appearing in numerous natural products and FDA-approved pharmaceuticals.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after scaffold. The specific functionalization of the pyridine core, as seen in this compound, provides medicinal chemists with vectors to modulate physicochemical properties like solubility, lipophilicity, and target binding affinity. The chlorine atom, in particular, can serve as a key interaction point (e.g., halogen bonding) or as a handle for further chemical modification via cross-coupling reactions.[2]
Therefore, unambiguous confirmation of the structure of intermediates like this compound is not a trivial quality control step; it is the foundational bedrock upon which subsequent drug development efforts are built. An error in structural assignment can lead to the loss of significant time and resources. This guide outlines the authoritative analytical workflow to prevent such an outcome.
Physicochemical Properties & Critical Safety Mandates
Before any analytical work commences, a thorough understanding of the compound's properties and hazards is essential.
Physicochemical Data Summary
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₆H₆ClNO | [3][4] |
| Molecular Weight | 143.57 g/mol | [3][4] |
| CAS Number | 54232-03-0 | [3] |
| Appearance | (Predicted) White to off-white solid | N/A |
| Topological Polar Surface Area | 33.1 Ų | [3] |
| logP (calculated) | 1.75 | [4] |
Hazard Identification and Safe Handling
This compound is classified as a hazardous substance. All handling must be performed within a certified chemical fume hood by personnel equipped with appropriate Personal Protective Equipment (PPE).
-
GHS Hazard Classification:
-
Mandatory PPE:
-
Chemical-resistant gloves (e.g., nitrile).
-
Chemical safety goggles and face shield.
-
Flame-retardant lab coat.
-
Use of a NIOSH/MSHA-approved respirator is recommended if aerosolization is possible.[5]
-
-
Spill & Emergency Procedures:
Synthesis and Sample Preparation
While this compound is commercially available[8][9], understanding its synthesis provides context for potential impurities. A plausible laboratory-scale synthesis can be adapted from procedures for related pyridinols.
Proposed Synthetic Pathway
A common route to pyridinols involves the reduction of a corresponding carboxylic acid or ester. The synthesis could start from the commercially available methyl 6-chloro-5-methylpyridine-3-carboxylate.[10]
Caption: Plausible synthesis of a related pyridinylmethanol.
Note: The direct reduction of the ester to the pyridinol is not standard. The primary product would be (6-chloro-5-methylpyridin-3-yl)methanol.[11][12] The title compound is more likely synthesized via a different route, but for this guide, we will assume the material has been sourced.
Protocol: Sample Preparation for Analysis
Objective: To prepare high-purity samples of this compound suitable for a full suite of spectroscopic and crystallographic analyses.
Methodology:
-
Solubilization: Weigh approximately 10-20 mg of the compound.
-
NMR Sample: Dissolve ~5 mg in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like the hydroxyl (-OH) proton.
-
MS Sample: Prepare a stock solution of ~1 mg/mL in a high-purity solvent like methanol or acetonitrile. This will be further diluted for direct infusion or LC-MS analysis.
-
IR Sample: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for analysis.
-
Crystallography Sample: Dissolve the compound to near-saturation in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexanes). Allow the solvent to evaporate slowly and undisturbed over several days to grow single crystals suitable for diffraction.
Core Structural Analysis Techniques
The core of the analysis rests on the integration of data from multiple orthogonal techniques. No single method is sufficient for unambiguous proof of structure.
Mass Spectrometry (MS)
Causality: MS provides the molecular weight, a fundamental check of identity, and offers structural clues through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high confidence.
Expected Data:
-
Technique: Electrospray Ionization (ESI) in positive mode is expected to be effective due to the basic pyridine nitrogen.
-
Molecular Ion (M+H)⁺: The primary observation should be the protonated molecule. The presence of a chlorine atom will result in a characteristic isotopic pattern: an (M+H)⁺ peak and an (M+2+H)⁺ peak with an intensity ratio of approximately 3:1.
-
Predicted Fragmentation: Key fragmentations could include the loss of HCl or cleavage of the pyridine ring.
Predicted MS Data Table:
| m/z (predicted) | Ion Identity | Significance |
| 144.0211 | [C₆H₆ClNO + H]⁺ | Molecular Ion (³⁵Cl isotope), confirms MW |
| 146.0182 | [C₆H₆ClNO + H]⁺ | Molecular Ion (³⁷Cl isotope), confirms presence of one Cl atom |
| 108.0393 | [M+H - HCl]⁺ | Loss of Hydrogen Chloride |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. It maps the chemical environment of ¹H and ¹³C nuclei.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale and Expected Couplings |
| ~10.0 | Broad Singlet | 1H | Ar-OH | Exchangeable proton; shift is concentration-dependent. |
| ~7.8 | Doublet (d) | 1H | H-2 | Proton adjacent to the ring nitrogen is deshielded. Expect a small ⁴J coupling (~2-3 Hz) to H-4. |
| ~7.2 | Doublet (d) | 1H | H-4 | Proton meta to the nitrogen. Expect a ⁴J coupling (~2-3 Hz) to H-2. |
| ~2.3 | Singlet | 3H | -CH₃ | Typical chemical shift for a methyl group on an aromatic ring. |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) (Predicted) | Carbon Assignment | Rationale |
| ~155 | C-3 | Carbon bearing the electron-donating -OH group will be shielded relative to other C-O bonds. |
| ~148 | C-6 | Carbon attached to both electronegative Cl and N atoms will be significantly deshielded. |
| ~140 | C-2 | Carbon adjacent to nitrogen. |
| ~125 | C-4 | Aromatic CH carbon. |
| ~122 | C-5 | Quaternary carbon attached to the methyl and chloro groups. |
| ~18 | -CH₃ | Typical aliphatic methyl carbon shift. |
Infrared (IR) Spectroscopy
Causality: IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Predicted IR Data Table:
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |
| 3200-3500 (broad) | O-H stretch | Phenolic -OH |
| 3000-3100 | C-H stretch | Aromatic C-H |
| 1550-1610 | C=C / C=N stretch | Pyridine ring |
| 1450-1490 | C-H bend | -CH₃ |
| 1000-1100 | C-O stretch | Phenolic C-O |
| 700-800 | C-Cl stretch | Aryl-Chloride |
X-ray Crystallography
Causality: While other methods provide connectivity, single-crystal X-ray crystallography provides the definitive, unambiguous 3D structure of the molecule in the solid state. It yields precise bond lengths, bond angles, and reveals intermolecular interactions like hydrogen bonding.
Experimental Protocol Outline:
-
Crystal Growth: As described in section 3.2.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (~100 K) and irradiated with a monochromatic X-ray beam. Diffraction data are collected over a range of angles.
-
Structure Solution & Refinement: The diffraction pattern is processed to determine the unit cell dimensions and electron density map. The structure is then solved and refined to yield an atomic model.
Expected Insights: The hydroxyl group is expected to act as a hydrogen bond donor, and the pyridine nitrogen as an acceptor, potentially forming chains or dimers in the crystal lattice. The planarity of the pyridine ring can also be confirmed.
Integrated Structural Verification Workflow
A self-validating system for structural confirmation relies on the convergence of evidence from these orthogonal techniques. The workflow ensures that the proposed structure is consistent with all collected data.
Caption: Workflow for definitive structural elucidation.
Relevance in Drug Discovery
The structural motif of this compound presents several strategic advantages in a drug discovery context:
-
Vector for SAR: The hydroxyl group at the 3-position can be readily modified (e.g., etherification, esterification) to probe structure-activity relationships (SAR).
-
Metabolic Blocking: The methyl group at the 5-position can serve as a metabolic blocker, preventing oxidation at that site and potentially improving the pharmacokinetic profile of a lead compound.
-
Cross-Coupling Handle: The chlorine at the 6-position is a versatile handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of compound libraries.
This compound and its derivatives are valuable intermediates for synthesizing inhibitors for various biological targets, including kinases, where the pyridine scaffold can mimic the hinge-binding motif of adenine.[13]
Conclusion
The structural analysis of this compound is a multi-faceted process that demands a rigorous, integrated approach. By systematically applying mass spectrometry, NMR and IR spectroscopy, and, when possible, X-ray crystallography, researchers can achieve an unambiguous and definitive structural assignment. This analytical confidence is the non-negotiable prerequisite for the successful application of this valuable heterocyclic building block in the complex and demanding field of drug development.
References
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- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H6ClNO | CID 12852015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.fi [fishersci.fi]
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- 8. 54232-03-0|this compound|BLD Pharm [bldpharm.com]
- 9. This compound, China this compound Manufacturers, China this compound Suppliers - naskychem [chinachemnet.com]
- 10. 65169-42-8_CAS号:65169-42-8_methyl 6-chloro-5-methylpyridine-3-carboxylate - 化源网 [chemsrc.com]
- 11. 887707-21-3|(6-Chloro-5-methylpyridin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 12. (6-CHLORO-5-METHYLPYRIDIN-3-YL)METHANOL | 887707-21-3 [amp.chemicalbook.com]
- 13. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 6-Chloro-5-methylpyridin-3-ol: An In-depth Technical Guide
Introduction
6-Chloro-5-methylpyridin-3-ol is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the study of its chemical behavior. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound. The content herein is curated for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles of data acquisition and interpretation.
Chemical Structure and Properties
-
IUPAC Name: this compound[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, is expected to show distinct signals for the aromatic protons, the methyl group protons, and the hydroxyl proton.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5-10.5 | Singlet (broad) | 1H | OH | The hydroxyl proton is acidic and its chemical shift is highly dependent on solvent and concentration. It is expected to be a broad singlet due to hydrogen bonding and exchange. |
| ~7.8 | Singlet | 1H | H-2 | This aromatic proton is adjacent to the nitrogen atom and is deshielded. |
| ~7.2 | Singlet | 1H | H-4 | This aromatic proton is ortho to the hydroxyl group and meta to the chloro and methyl groups. |
| ~2.2 | Singlet | 3H | CH₃ | The methyl group protons will appear as a singlet in the aliphatic region. |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will display six distinct signals, one for each carbon atom in the molecule, reflecting their unique chemical environments.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~155 | C-3 | The carbon bearing the hydroxyl group is significantly deshielded. |
| ~145 | C-6 | The carbon attached to the electronegative chlorine atom and adjacent to the nitrogen is deshielded. |
| ~140 | C-2 | This carbon is adjacent to the ring nitrogen. |
| ~125 | C-4 | Aromatic carbon. |
| ~120 | C-5 | The carbon attached to the methyl group. |
| ~17 | CH₃ | The methyl carbon appears in the typical aliphatic region. |
Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes and vials
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Transfer the solution into a clean NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width, number of scans, and relaxation delay.
-
Acquire the ¹H NMR spectrum.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Set the appropriate spectral width, number of scans, and relaxation delay. Utilize proton decoupling to simplify the spectrum.
-
Acquire the ¹³C NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, Electron Ionization (EI) is a suitable technique.
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of chlorine will be indicated by a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
| m/z | Proposed Fragment | Rationale for Fragmentation |
| 143/145 | [C₆H₆ClNO]⁺ (M⁺) | Molecular ion. The M+2 peak is due to the ³⁷Cl isotope. |
| 128/130 | [M - CH₃]⁺ | Loss of a methyl radical. |
| 115 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule, a common fragmentation for phenols and pyridinols. |
| 108 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 79 | [C₅H₄N]⁺ | Fragmentation of the pyridine ring. |
Experimental Protocol: Mass Spectrometry (EI-MS)
Objective: To obtain the electron ionization mass spectrum of this compound.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol or dichloromethane)
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS system with an EI source.
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.
-
-
Instrument Setup:
-
Set the ion source to electron ionization mode.
-
Set the electron energy to a standard value, typically 70 eV.
-
Set the appropriate mass range for detection.
-
-
Sample Introduction:
-
GC-MS: Inject a small volume of the sample solution into the GC. The compound will be separated from the solvent and introduced into the mass spectrometer.
-
Direct Insertion Probe: Place a small amount of the solid sample or a drop of the concentrated solution onto the probe tip, evaporate the solvent, and insert the probe into the ion source.
-
-
Data Acquisition:
-
Acquire the mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak and any characteristic isotopic patterns.
-
Analyze the fragmentation pattern to identify key fragment ions.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Predicted Infrared (IR) Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, C=N, and C-Cl bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H stretch | Phenolic -OH |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Methyl C-H |
| 1600-1450 | C=C and C=N stretch | Pyridine ring |
| ~1200 | C-O stretch | Phenolic C-O |
| 800-700 | C-Cl stretch | Aryl-Cl |
Experimental Protocol: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of solid this compound.
Materials:
-
This compound sample (solid)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Instrumentation:
-
FTIR spectrometer with an ATR accessory.
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid sample onto the center of the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
-
-
Cleaning:
-
Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems.
Predicted Ultraviolet-Visible (UV-Vis) Spectrum
Substituted pyridines typically exhibit multiple absorption bands in the UV region corresponding to π → π* and n → π* transitions. The exact position and intensity of these bands are influenced by the substituents and the solvent.
| Predicted λmax (nm) | Transition Type | Rationale |
| ~210-230 | π → π | High-energy transition of the pyridine ring. |
| ~270-290 | π → π | Lower-energy transition of the substituted pyridine ring. |
| ~310-330 | n → π* | Transition involving the non-bonding electrons of the nitrogen atom. This band is often of lower intensity and can be sensitive to solvent polarity. |
Experimental Protocol: UV-Vis Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of this compound.
Materials:
-
This compound sample
-
Spectroscopic grade solvent (e.g., ethanol or methanol)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of known concentration by accurately weighing the sample and dissolving it in a volumetric flask with the chosen solvent.
-
Prepare a dilute solution (typically in the micromolar range) from the stock solution suitable for UV-Vis analysis.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Set the desired wavelength range for scanning.
-
-
Baseline Correction:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
-
Sample Measurement:
-
Rinse a second cuvette with the sample solution and then fill it.
-
Place the sample cuvette in the spectrophotometer.
-
Record the absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
If quantitative analysis is required, use the Beer-Lambert law (A = εbc) to determine the molar absorptivity (ε).
-
Data Interpretation and Structural Validation Workflow
The comprehensive analysis of spectroscopic data is a synergistic process. The following diagram illustrates the logical workflow for the structural validation of this compound using the discussed techniques.
Caption: Workflow for structural validation.
Conclusion
The spectroscopic techniques of NMR, MS, IR, and UV-Vis provide a powerful and complementary suite of tools for the characterization of this compound. By following the detailed protocols and interpretative guidelines presented in this guide, researchers can confidently identify and assess the purity of this compound, facilitating its application in drug discovery and development. The provided predicted data serves as a valuable reference for experimental verification.
References
A Comprehensive Technical Guide to 6-Chloro-5-methylpyridin-3-ol: Properties, Synthesis, and Applications
Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides an in-depth technical overview of 6-Chloro-5-methylpyridin-3-ol, a heterocyclic compound of significant interest in synthetic chemistry. As a substituted pyridine, it serves as a valuable building block for the development of novel pharmaceutical and agrochemical agents. This guide delineates its core physicochemical properties, proposes a detailed synthetic pathway with mechanistic rationale, and discusses its potential applications, grounded in established chemical principles.
Core Molecular Profile and Physicochemical Properties
This compound is a substituted pyridine derivative characterized by the presence of chloro, methyl, and hydroxyl functional groups. These substituents significantly influence the molecule's electronic properties and reactivity, making it a versatile intermediate in organic synthesis. The chlorine atom at the 6-position provides a handle for cross-coupling reactions, while the hydroxyl group at the 3-position can be readily modified or used to modulate solubility and hydrogen bonding capabilities.
Key Identifiers and Properties
The fundamental molecular and computed chemical properties of this compound are summarized below for rapid reference and computational modeling.
| Identifier / Property | Value | Source |
| Molecular Formula | C₆H₆ClNO | [1][2][3] |
| Molecular Weight | 143.57 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 54232-03-0 | [1][2] |
| Canonical SMILES | CC1=CC(=CN=C1Cl)O | [2] |
| Topological Polar Surface Area (TPSA) | 33.12 Ų | [1][2] |
| LogP (octanol-water partition coeff.) | 1.75 - 1.8 | [1][2] |
| Hydrogen Bond Donor Count | 1 | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
| Rotatable Bond Count | 0 | [1] |
Synthesis and Mechanistic Rationale
While numerous vendors supply this compound, understanding its synthesis is crucial for researchers planning to derive or scale related compounds. A robust synthetic route provides insight into potential impurities and reaction dynamics. Below, we propose a logical synthetic pathway, beginning with a retrosynthetic analysis.
Retrosynthetic Analysis
The primary strategic consideration is the stable installation of the three distinct substituents on the pyridine ring. A retrosynthetic approach suggests that the target molecule can be derived from a more accessible aminopyridine precursor. The hydroxyl group is often introduced via a diazotization-hydrolysis sequence on an amino group, a reliable and well-documented transformation.
Caption: Retrosynthetic disconnection of this compound.
Proposed Experimental Workflow for Synthesis
This protocol outlines a plausible, multi-step synthesis starting from a commercially available precursor. The causality for each step is explained to provide a deeper understanding of the reaction mechanism and choices.
Workflow Overview:
Caption: Proposed synthetic workflow from amine precursor to purified product.
Detailed Protocol:
-
Diazotization:
-
Rationale: The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of aromatic chemistry. The diazonium group is an excellent leaving group (as N₂ gas), allowing for its substitution.
-
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve one equivalent of 6-Chloro-5-methylpyridin-3-amine in 10% aqueous sulfuric acid.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C. This low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
-
Dissolve 1.1 equivalents of sodium nitrite (NaNO₂) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C.
-
Stir for an additional 30 minutes at 0–5 °C after the addition is complete. Progress can be monitored by testing for the absence of starting amine (TLC) and the presence of nitrous acid (starch-iodide paper).
-
-
-
Hydrolysis:
-
Rationale: The C-N bond in the diazonium salt is readily cleaved in the presence of a weak nucleophile like water, especially with gentle heating. This liberates nitrogen gas and installs the hydroxyl group.
-
Procedure:
-
Slowly and carefully warm the reaction mixture to 40-50 °C using a water bath. Vigorous gas evolution (N₂) will be observed.
-
Maintain this temperature until gas evolution ceases, typically indicating the completion of the reaction (approx. 1-2 hours).
-
Cool the reaction mixture back to room temperature.
-
-
-
Workup and Purification:
-
Rationale: This phase aims to neutralize the acidic reaction medium, extract the desired product from the aqueous phase, and remove any unreacted starting materials or byproducts.
-
Procedure:
-
Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product three times with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid via flash column chromatography on silica gel, using a hexane-ethyl acetate gradient system, to afford pure this compound.
-
-
Applications in Synthetic Development
The utility of this compound lies in its capacity as a versatile scaffold. Its functional groups provide orthogonal reactivity, allowing for selective modifications at different positions.
-
Pharmaceutical Intermediate: Substituted pyridines are prevalent cores in a vast array of bioactive molecules. This compound serves as a key starting material for synthesizing complex molecules, including kinase inhibitors and receptor antagonists, where the pyridine core acts as a bioisostere for a phenyl ring but with improved solubility and metabolic properties. The related compound, 3-Amino-6-chloro-5-methylpyridine, is noted as an important intermediate for drugs with antibacterial and anti-inflammatory effects[4].
-
Agrochemical Synthesis: The 2-chloropyridine structural motif is a common feature in modern pesticides and herbicides[5]. The title compound can be used to develop new fungicides or insecticides where the specific substitution pattern is designed to optimize bioactivity and environmental profile.
-
Cross-Coupling Reactions: The C6-chlorine atom is activated by the ring nitrogen, making it a suitable electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the straightforward introduction of carbon-carbon or carbon-heteroatom bonds at this position, enabling the rapid generation of compound libraries for screening.
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when handling this chemical.
-
Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
Personal Protective Equipment (PPE): Always use a certified fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at room temperature[1]. Keep away from strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a synthetically valuable heterocyclic building block with well-defined physicochemical properties. Its strategic combination of functional groups—a modifiable hydroxyl group, a reactive chlorine atom for cross-coupling, and a methyl group for steric and electronic tuning—makes it a high-value intermediate for researchers in drug discovery and agrochemical development. A thorough understanding of its synthesis and reactivity empowers chemists to leverage this molecule for the efficient construction of complex and novel chemical entities.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C6H6ClNO | CID 12852015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 54232-03-0|this compound|BLD Pharm [bldpharm.com]
- 4. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]
- 5. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
SMILES notation for 6-Chloro-5-methylpyridin-3-ol
An In-depth Technical Guide to the SMILES Notation for 6-Chloro-5-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Simplified Molecular Input Line Entry System (SMILES) notation for the chemical compound this compound. It is designed to offer not just the notation itself, but a foundational understanding of its derivation, significance in cheminformatics, and its role in computational drug discovery.
In the digital age of chemical research and drug development, a standardized, machine-readable representation of molecular structures is paramount. The Simplified Molecular Input Line Entry System (SMILES) is a line notation that describes the structure of chemical species using short ASCII strings. This system is a cornerstone of modern cheminformatics, enabling the storage, searching, and analysis of vast chemical databases.
This guide focuses on this compound, a substituted pyridine derivative of interest in medicinal chemistry and materials science. By dissecting its SMILES notation, we can illuminate the principles of chemical graph theory and the algorithms that ensure a unique, or canonical, representation for any given molecule.
This compound: A Profile
This compound is a heterocyclic organic compound. Its structure, featuring a pyridine ring with chloro, methyl, and hydroxyl substituents, makes it a valuable intermediate in the synthesis of more complex molecules.
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNO | [1] |
| Molecular Weight | 143.57 g/mol | [1][2] |
| CAS Number | 54232-03-0 | [1] |
| Canonical SMILES | Oc1cnc(c(c1)C)Cl | [1] |
| InChI | InChI=1S/C6H6ClNO/c1-4-2-5(9)3-8-6(4)7/h2-3,9H,1H3 | [2] |
| Topological Polar Surface Area (TPSA) | 33.12 Ų | [1] |
| logP | 1.74902 | [1] |
Deconstructing the SMILES Notation: From Structure to String
The SMILES notation for this compound is Oc1cnc(c(c1)C)Cl. Let's break down how this string represents the molecule's two-dimensional structure.
The Core Principles of SMILES
SMILES notation is built on five fundamental rules for representing atoms, bonds, branches, ring closures, and disconnections.[3] For this compound, we will focus on atoms, bonds, branches, and ring closures.
-
Atoms: Atoms are represented by their standard elemental symbols. Aromatic atoms are typically represented in lowercase.
-
Bonds: Single bonds are usually implicit, while double and triple bonds are represented by = and #, respectively.
-
Branches: Branches from a chain are enclosed in parentheses.
-
Ring Closures: Rings are broken to create a linear chain, and the broken bonds are indicated by a number immediately following the atoms that were connected.
Step-by-Step Derivation for this compound
The process of generating a SMILES string involves a traversal of the molecular graph.
Experimental Workflow: Manual SMILES Generation
Caption: A simplified workflow for manually generating a SMILES string.
-
Ring Identification and Breaking: The core of the molecule is a six-membered aromatic ring (a pyridine ring). To represent this in a linear string, we must conceptually break one of the ring bonds.
-
Atom Traversal and Branching:
-
We can start our traversal at the oxygen of the hydroxyl group (O).
-
This is attached to a carbon in the ring (c).
-
The next atom in the ring is a nitrogen (n).
-
Following the ring, we encounter another carbon (c).
-
This carbon has a branch, the chlorine atom, which is enclosed in parentheses ((Cl)).
-
Continuing along the ring, we come to a carbon with a methyl group branch (c(C)).
-
The final atom in our traversal is the carbon that was bonded to our starting point.
-
-
Ring Closure: To indicate that the first and last atoms of our traversal are connected, we use a number. The first time the number appears, it indicates the start of the broken bond, and the second time indicates the end. So, our string becomes Oc1cnc(Cl)c(C)c1.
Canonical SMILES: Ensuring a Unique Representation
For any given molecule, multiple valid SMILES strings can be written. For instance, c1(C)c(Cl)ncc(O)c1 is also a valid SMILES for our molecule. To ensure a single, unambiguous representation, a process of canonicalization is employed.
The CANGEN algorithm is a two-stage process for generating a unique SMILES notation.[4]
-
CANON (Canonicalization): This stage involves assigning a canonical label to each atom in the molecular graph based on its topological environment.
-
GENES (Generation): The unique SMILES string is then generated by traversing the molecular graph, starting from the atom with the lowest canonical label and making branching decisions based on these labels.[4]
Various algorithms exist for generating canonical SMILES, developed by organizations such as Daylight Chemical Information Systems and OpenEye Scientific Software.[5] The International Chemical Identifier (InChI) can also be used as a basis for creating a standardized canonical SMILES.[6]
Logical Relationship: From Structure to Canonical SMILES
Caption: The process of generating a unique canonical SMILES from a molecular structure.
Applications in Drug Discovery and Development
The canonical SMILES notation for this compound is more than just an identifier; it is a key that unlocks a wealth of computational analyses crucial for modern drug discovery.
-
Chemical Database Management: Canonical SMILES are essential for indexing and ensuring the uniqueness of molecules in large chemical databases.[5] This allows for efficient searching and retrieval of information.
-
Quantitative Structure-Activity Relationship (QSAR): SMILES strings can be used to calculate molecular descriptors that are then used to build QSAR models. These models predict the biological activity of novel compounds, accelerating the identification of promising drug candidates.
-
Virtual Screening: Large libraries of compounds, represented by their SMILES, can be computationally screened against a biological target to identify potential hits.
-
Machine Learning and AI: SMILES are widely used as input for machine learning models that can predict various properties of molecules, from their toxicity to their synthetic accessibility.
The presence of a chlorine atom in this compound is noteworthy, as chlorine-containing compounds are prevalent in pharmaceuticals.[7] Its derivatives, such as 3-amino-6-chloro-5-methylpyridine, are important intermediates in the synthesis of drugs with potential antibacterial and anti-inflammatory effects.[8]
Conclusion
The SMILES notation Oc1cnc(c(c1)C)Cl for this compound provides a concise and machine-readable representation of its chemical structure. Understanding the principles behind its generation, particularly the process of canonicalization, is fundamental for any scientist working with chemical data. As computational methods become increasingly integral to drug discovery and materials science, a firm grasp of chemical informatics tools like SMILES is indispensable.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C6H6ClNO | CID 12852015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Daylight Theory: SMILES [daylight.com]
- 4. organica1.org [organica1.org]
- 5. Simplified Molecular Input Line Entry System - Wikipedia [en.wikipedia.org]
- 6. Towards a Universal SMILES representation - A standard method to generate canonical SMILES based on the InChI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]
An In-depth Technical Guide to the Solubility of 6-Chloro-5-methylpyridin-3-ol in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, influencing everything from formulation and bioavailability to purification and synthesis. This guide provides a comprehensive technical overview of the solubility of 6-Chloro-5-methylpyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published quantitative data, this document synthesizes its known physicochemical properties with fundamental principles of solubility to provide a robust predictive framework. Furthermore, it equips researchers with detailed, field-proven experimental protocols to determine its solubility in various organic solvents, ensuring a pathway to generating reliable, in-house data.
Introduction: The Critical Role of Solubility
This compound is a substituted pyridine derivative, a class of compounds frequently explored in the development of novel therapeutic agents. The journey of a potential drug molecule from the laboratory to a viable treatment is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. A thorough understanding of a compound's solubility profile is therefore not merely an academic exercise but a critical prerequisite for:
-
Process Chemistry: Optimizing reaction conditions, selecting appropriate solvents for synthesis and purification (e.g., crystallization), and ensuring efficient isolation of the final product.
-
Formulation Science: Developing stable and effective dosage forms, be it for oral, parenteral, or topical administration.
-
Pharmacokinetics (ADME): Influencing absorption, distribution, metabolism, and excretion properties. A compound must dissolve to be absorbed.
This guide delves into the theoretical underpinnings and practical methodologies for assessing the solubility of this compound, providing a foundational resource for scientists working with this and structurally related molecules.
Physicochemical Profile of this compound
The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key characteristics of this compound are summarized below.[1][2]
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNO | PubChem[1] |
| Molecular Weight | 143.57 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 54232-03-0 | ChemScene[2] |
| Calculated LogP | 1.8 | PubChem[1] |
| Hydrogen Bond Donors | 1 (the hydroxyl group) | ChemScene[2] |
| Hydrogen Bond Acceptors | 2 (the nitrogen and oxygen atoms) | ChemScene[2] |
| Topological Polar Surface Area (TPSA) | 33.1 Ų | PubChem[1] |
These properties provide crucial clues to its solubility behavior. The presence of both a hydrogen bond donor (-OH) and acceptors (-N=, -OH) suggests the potential for strong interactions with polar solvents. The LogP value of 1.8 indicates a moderate lipophilicity, suggesting that while it has some affinity for nonpolar environments, it is not excessively greasy. The TPSA, a measure of the polar surface area, further supports its capacity to interact with polar molecules.
A Theoretical Framework for Predicting Solubility
The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction.[3] This principle is governed by the thermodynamics of dissolution, which involves the balance between the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[4][5]
The Role of Polarity and Hydrogen Bonding
-
Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[6] Given that this compound possesses a hydroxyl group and a pyridine nitrogen, it is expected to form strong hydrogen bonds with protic solvents, leading to favorable solubility.
-
Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetone) have large dipole moments but lack O-H or N-H bonds.[6] They can act as hydrogen bond acceptors. The hydroxyl group of our compound can donate a hydrogen bond to the solvent, and dipole-dipole interactions will also be significant. Therefore, good solubility is anticipated in these solvents.
-
Nonpolar Solvents: These solvents (e.g., hexane, toluene) have low dielectric constants and cannot engage in significant hydrogen bonding. The polar nature of this compound, with its hydroxyl and chloro groups and the pyridine ring, makes it structurally dissimilar to nonpolar solvents. The energy required to break the strong intermolecular forces in the solid-state of the solute would not be compensated by the weak van der Waals forces formed with the solvent. Consequently, low solubility is expected.
Predicted Solubility Profile
Based on the analysis of its physicochemical properties and the theoretical principles of solubility, we can predict the solubility of this compound in a range of common organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions between the solute's -OH and N and the solvent's -OH group. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High to Medium | Strong dipole-dipole interactions and hydrogen bonding (solute as donor). |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Medium to Low | THF is more polar and may show some solubility; diethyl ether is less polar, predicting lower solubility. |
| Esters | Ethyl acetate | Medium | Moderate polarity allows for some favorable interactions. |
| Halogenated | Dichloromethane (DCM), Chloroform | Medium to Low | Can act as weak hydrogen bond acceptors, but overall polarity is moderate. |
| Aromatic | Toluene, Benzene | Low | Significant mismatch in polarity. |
| Aliphatic | Hexane, Heptane | Very Low | Highly nonpolar solvents are unlikely to dissolve the polar solute. |
Experimental Determination of Solubility: Protocols and Workflows
While theoretical predictions are invaluable, they must be validated by empirical data. The following protocols provide robust methods for determining the solubility of this compound.
Safety Precautions
Before commencing any experimental work, consult the Safety Data Sheet (SDS). This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Qualitative Solubility Test
This rapid test provides a general classification of solubility.[7]
Procedure:
-
Add approximately 20-30 mg of this compound to a small test tube.
-
Add the chosen solvent dropwise (e.g., 0.5 mL to start).
-
Agitate the mixture vigorously for 1-2 minutes at room temperature.
-
Observe the mixture. If the solid completely dissolves, it is considered soluble.
-
If it does not dissolve, continue adding the solvent in 0.5 mL increments up to a total of 3 mL, with agitation after each addition.
-
Record the compound as "soluble," "sparingly soluble," or "insoluble" in the tested solvent at room temperature.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility.[4]
Procedure:
-
Prepare a series of vials for each solvent to be tested.
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.
-
Accurately pipette a known volume of the selected solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is crucial that solid material remains undissolved at the end of this period.
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the clear supernatant. To avoid aspirating solid particles, it is highly recommended to use a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter).
-
Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).
-
Calculate the solubility in units such as mg/mL or mol/L.
Experimental Workflow Diagram
Caption: Workflow for the quantitative determination of solubility using the shake-flask method.
The Influence of Temperature
The solubility of most solid compounds in organic solvents increases with temperature. This is because the dissolution process is typically endothermic (ΔH > 0), meaning it absorbs heat from the surroundings.[5][8] According to Le Châtelier's principle, increasing the temperature of an endothermic process will shift the equilibrium towards the products, in this case, the dissolved solute.[5] Therefore, for this compound, it is highly probable that its solubility in most organic solvents can be significantly increased by heating. This is a critical consideration for processes like recrystallization, where a compound is dissolved in a hot solvent and then allowed to crystallize upon cooling.
Conclusion and Practical Implications
While specific, published quantitative solubility data for this compound is scarce, a robust understanding of its solubility profile can be achieved through the application of fundamental chemical principles. Its molecular structure, characterized by moderate polarity and hydrogen bonding capabilities, suggests high solubility in polar protic and aprotic solvents, and poor solubility in nonpolar solvents.
For researchers in drug discovery and chemical development, this guide provides both a predictive framework to inform initial solvent selection and detailed, actionable protocols to generate precise, quantitative solubility data. This empirical data is indispensable for optimizing synthetic routes, developing effective purification strategies, and designing formulations with appropriate biopharmaceutical properties. The ability to accurately predict and determine the solubility of this compound is a key enabler for its successful progression through the development pipeline.
References
- 1. This compound | C6H6ClNO | CID 12852015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Video: Solubility - Concept [jove.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Solubility [chem.fsu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Theoretical Properties of 6-Chloro-5-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the theoretical and predicted properties of 6-Chloro-5-methylpyridin-3-ol, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. While experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from structurally related compounds and computational models to offer valuable insights for researchers. The guide covers predicted physicochemical properties, spectroscopic characteristics, a plausible synthetic route, and potential biological activities, with a focus on its role as a scaffold in kinase inhibitor design. All discussions are grounded in established chemical principles and supported by references to relevant literature, providing a self-validating framework for further investigation.
Introduction: The Pyridine Scaffold in Drug Discovery
The pyridine ring is a ubiquitous heterocyclic motif found in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design.[1] Specifically, substituted pyridinols and chloropyridines are key intermediates and core structures in molecules targeting a range of diseases, including cancers, infectious diseases, and inflammatory conditions.[3][4] this compound combines the features of a chlorinated pyridine with a hydroxypyridinol, presenting a unique electronic and steric profile that warrants investigation for its potential as a novel building block in medicinal chemistry. This guide aims to provide a detailed theoretical exploration of this molecule to facilitate its synthesis, characterization, and evaluation in drug discovery programs.
Molecular Structure and Physicochemical Properties
The foundational step in evaluating a new chemical entity is to understand its fundamental physicochemical properties. These parameters govern its solubility, permeability, and ultimately, its pharmacokinetic profile.
Molecular Structure
The structure of this compound is depicted below:
Caption: Molecular Structure of this compound.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are calculated using established computational models and provide a strong basis for experimental design.
| Property | Predicted Value | Reference/Method |
| Molecular Formula | C₆H₆ClNO | - |
| Molecular Weight | 143.57 g/mol | - |
| IUPAC Name | This compound | - |
| CAS Number | 54232-03-0 | - |
| Melting Point | 170-190 °C (estimate) | Based on related structures like 6-chloro-5-methylpyridine-3-boronic acid (180-183 °C). |
| Boiling Point | > 300 °C (estimate) | Based on high boiling points of similar substituted pyridines. |
| LogP (o/w) | ~1.5 - 2.0 | Estimated based on values for chloropyridine and methylpyridine derivatives. |
| pKa (acidic) | ~8.5 - 9.5 (hydroxyl proton) | Estimated based on 3-hydroxypyridine, with electron-withdrawing effects of chlorine increasing acidity.[5] |
| pKa (basic) | ~2.0 - 3.0 (pyridine nitrogen) | Estimated based on 3-hydroxypyridine, with electron-withdrawing effects of chlorine decreasing basicity.[5] |
| Aqueous Solubility | Sparingly soluble | Expected based on the nonpolar character of the chloromethylpyridine core.[6][7] |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 2 (N and O) | - |
Proposed Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
A potential two-step synthesis starting from commercially available 2-amino-5-methylpyridine is proposed:
Caption: Proposed synthetic workflow for this compound.
Step 1: Diazotization and Hydrolysis of 2-Amino-5-methylpyridine
The synthesis would commence with the diazotization of 2-amino-5-methylpyridine using sodium nitrite in an acidic medium (e.g., sulfuric acid), followed by hydrolysis of the resulting diazonium salt to yield 5-methylpyridin-2-ol. This is a standard and well-documented transformation for converting aminopyridines to their corresponding hydroxypyridines.
Step 2: Chlorination of 5-Methylpyridin-2-ol
The subsequent and final step involves the chlorination of 5-methylpyridin-2-ol. A common and effective method for this transformation is treatment with phosphorus oxychloride (POCl₃) at elevated temperatures.[8][9] This reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
Predicted Chemical Reactivity
The reactivity of this compound is dictated by the interplay of its functional groups: the pyridine ring, the hydroxyl group, the chloro substituent, and the methyl group.
-
Nucleophilic Aromatic Substitution (SNA r): The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution, although less so than a chlorine at the 2- or 4-positions.[10][11][12][13] Reactions with strong nucleophiles, such as amines or alkoxides, at elevated temperatures would be expected to displace the chloride.
-
Electrophilic Aromatic Substitution (SEAr): The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, the hydroxyl group is an activating, ortho-, para-director. Therefore, electrophilic substitution (e.g., nitration, halogenation) would be predicted to occur at the 2 and 4-positions relative to the hydroxyl group. The presence of the deactivating chloro group will likely necessitate forcing reaction conditions.
-
Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical reactions of phenols, such as etherification (e.g., Williamson ether synthesis), esterification, and O-acylation.
-
Reactions of the Methyl Group: The methyl group can potentially undergo free-radical halogenation under appropriate conditions (e.g., NBS, light).
Predicted Spectroscopic Properties
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of a synthesized compound. Based on the analysis of structurally similar molecules, the following spectroscopic characteristics are predicted for this compound.[14][15][16][17]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one signal for the methyl protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | 8.0 - 8.2 | d | ~2.5 |
| H4 | 7.2 - 7.4 | d | ~2.5 |
| OH | 9.5 - 11.0 (broad) | s | - |
| CH₃ | 2.2 - 2.4 | s | - |
The chemical shifts are predicted for a solution in DMSO-d₆.
¹³C NMR Spectroscopy
The carbon NMR spectrum is predicted to exhibit six distinct signals.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~145 |
| C3 | ~155 |
| C4 | ~120 |
| C5 | ~130 |
| C6 | ~140 |
| CH₃ | ~18 |
The chemical shifts are predicted for a solution in DMSO-d₆.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the O-H, C=C, C=N, and C-Cl bonds.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H (stretch, broad) | 3200 - 3500 |
| C-H (aromatic stretch) | 3000 - 3100 |
| C-H (aliphatic stretch) | 2850 - 3000 |
| C=C, C=N (aromatic ring stretch) | 1400 - 1600 |
| C-O (stretch) | 1200 - 1300 |
| C-Cl (stretch) | 600 - 800 |
Mass Spectrometry (MS)
The mass spectrum (electron ionization) is expected to show a molecular ion peak (M⁺) at m/z 143 and a characteristic M+2 peak at m/z 145 with an intensity of approximately one-third of the M⁺ peak, due to the presence of the ³⁷Cl isotope. Fragmentation would likely involve the loss of HCl and the methyl radical.
Potential Biological Activity and Applications in Drug Discovery
Substituted pyridines are a cornerstone of modern medicinal chemistry, with numerous approved drugs featuring this scaffold.[1] The specific substitution pattern of this compound suggests several potential avenues for biological activity, particularly as a kinase inhibitor.
Kinase Inhibition
The 2-aminopyridine and related pyridinone scaffolds are well-established "hinge-binding" motifs in a multitude of kinase inhibitors.[1][2][18][19] These moieties form crucial hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The hydroxyl group and the nitrogen atom of this compound can mimic these interactions. The chloro and methyl substituents provide opportunities for further derivatization to explore the hydrophobic pockets of the ATP-binding site, potentially leading to potent and selective inhibitors.
Caption: Hypothesized binding mode of this compound in a kinase active site.
Other Potential Applications
Beyond kinase inhibition, the chloropyridine motif is present in compounds with a wide range of biological activities, including:
-
Antibacterial and Antifungal Agents: The pyridine ring can interfere with essential metabolic pathways in microorganisms.[4]
-
Anti-inflammatory Agents: Substituted pyridines have been shown to modulate inflammatory signaling pathways.
-
Central Nervous System (CNS) Agents: The pyridine scaffold is found in numerous drugs targeting CNS receptors.
Experimental Protocols
The following are detailed, step-by-step methodologies for the proposed synthesis and characterization of this compound. These protocols are based on established procedures for similar transformations and should be adapted and optimized as necessary.
Synthesis of 5-Methylpyridin-2-ol
-
Dissolution: Dissolve 2-amino-5-methylpyridine (1 eq.) in a solution of concentrated sulfuric acid and water at 0-5 °C with stirring.
-
Diazotization: Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.
-
Hydrolysis: After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then warm to room temperature and heat to 80-90 °C until nitrogen evolution ceases.
-
Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Synthesis of this compound
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 5-methylpyridin-2-ol (1 eq.) and phosphorus oxychloride (POCl₃, 3-5 eq.).[8]
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours.[8]
-
Quenching: Carefully cool the reaction mixture to room temperature and slowly pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
Characterization
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer using DMSO-d₆ as the solvent.
-
IR Spectroscopy: Obtain an IR spectrum using a KBr pellet or as a thin film.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
-
Melting Point: Determine the melting point using a standard melting point apparatus.
-
Purity Analysis: Assess the purity of the final compound by High-Performance Liquid Chromatography (HPLC).
Conclusion
This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. This in-depth technical guide has provided a comprehensive theoretical framework for its physicochemical properties, a plausible synthetic route, predicted spectroscopic characteristics, and potential biological applications, primarily as a scaffold for kinase inhibitors. The information presented herein is intended to serve as a valuable resource for researchers, enabling them to embark on the synthesis and experimental validation of the properties and activities of this intriguing molecule. The convergence of computational predictions and established chemical principles provides a solid foundation for the rational design of novel therapeutics based on the this compound core.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. yufengchemicals.com [yufengchemicals.com]
- 8. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. scispace.com [scispace.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-Chloro-5-methylpyridin-3-ol: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Pyridinols
Pyridin-3-ol and its derivatives represent a cornerstone in the field of medicinal chemistry. These heterocyclic compounds, characterized by a pyridine ring bearing a hydroxyl group at the 3-position, are integral scaffolds in a vast array of biologically active molecules. Their unique electronic properties and versatile reactivity make them prized building blocks in the rational design of novel therapeutics. The strategic placement of various substituents on the pyridinol core allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and hydrogen bonding capabilities, which are critical for optimizing drug-target interactions and pharmacokinetic profiles.
This guide delves into the specific history and synthesis of a particularly relevant derivative: 6-Chloro-5-methylpyridin-3-ol . Understanding the origins and synthetic evolution of this compound provides valuable insights into the broader landscape of pyridinol chemistry and its applications in modern drug discovery.
The Emergence of this compound: A Historical Perspective
The precise "discovery" of this compound is not marked by a singular, celebrated event but rather through its emergence in the patent literature as a key intermediate in the synthesis of more complex molecules. Its history is intrinsically linked to the development of synthetic routes for substituted pyridines, a field that has been evolving for over a century.
Early methods for the synthesis of the parent pyridin-3-ol were often challenging, relying on harsh conditions and providing low yields. However, as the demand for functionalized pyridines in various sectors, including pharmaceuticals and agrochemicals, grew, so did the ingenuity of synthetic chemists. The development of robust methods for the preparation of precursors like 2-chloro-5-methylpyridine was a critical step. Patents from the latter half of the 20th century detail multi-step sequences to access such building blocks, often starting from readily available materials.
The appearance of this compound in patents, such as US Patent 6,133,253, signifies its importance as a strategic intermediate. The chloro and methyl substituents on the pyridinol ring offer specific steric and electronic properties, making it a valuable synthon for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Core Synthesis Methodologies: A Retrosynthetic Approach
The synthesis of this compound can be logically approached through retrosynthesis, breaking down the target molecule into more readily available starting materials.
Caption: Retrosynthetic analysis of this compound.
A plausible and historically relevant synthetic strategy involves the construction of the substituted pyridine ring, followed by the introduction of the hydroxyl group. A key precursor in this pathway is 2-chloro-5-methylpyridine .
Synthesis of the Precursor: 2-Chloro-5-methylpyridine
The synthesis of 2-chloro-5-methylpyridine has been described in the patent literature, notably in EP0121320A1.[1] This process often begins with the construction of a dihydropyridone ring system.
Workflow for the Synthesis of 2-Chloro-5-methylpyridine:
Caption: Synthetic workflow for the precursor 2-chloro-5-methylpyridine.
Detailed Experimental Protocol (Conceptual, based on patent literature):
-
Step 1: Condensation to form 5-Methyl-3,4-dihydro-2(1H)-pyridone. This initial step typically involves the condensation of an aldehyde (propionaldehyde) with an acrylic ester, followed by amination to form the dihydropyridone ring.
-
Step 2: Halogenation of the Dihydropyridone. The double bond in the dihydropyridone ring is subjected to halogenation, for instance, using chlorine gas, to yield a dihalo-piperidone intermediate.[1]
-
Step 3: Dehydrohalogenation and Chlorination. The dihalo-piperidone is then treated with a chlorinating agent, such as phosphorus oxychloride, at elevated temperatures. This step facilitates both dehydrohalogenation to form the aromatic pyridine ring and chlorination at the 2-position to yield 2-chloro-5-methylpyridine.[1]
The rationale behind this multi-step process lies in the use of inexpensive and readily available starting materials to construct the core heterocyclic scaffold. Each step is designed to selectively introduce the required functional groups and unsaturation to arrive at the desired substituted pyridine.
Final Step: Introduction of the Hydroxyl Group
With the key intermediate, 2-chloro-5-methylpyridine, in hand, the final transformation to this compound requires the introduction of a hydroxyl group at the 3-position. A common strategy for this transformation is electrophilic aromatic substitution.
Conceptual Experimental Protocol:
-
Nitration: 2-chloro-5-methylpyridine can be nitrated at the 3-position using standard nitrating conditions (e.g., a mixture of nitric and sulfuric acid). The directing effects of the chloro and methyl groups favor substitution at this position.
-
Reduction: The resulting nitro-intermediate is then reduced to the corresponding aminopyridine (3-amino-6-chloro-5-methylpyridine). This reduction can be achieved using various methods, such as catalytic hydrogenation or metal-acid reduction.
-
Diazotization and Hydrolysis: The amino group is then converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). Gentle heating of the diazonium salt solution leads to its hydrolysis and the formation of the desired this compound.
This sequence of reactions is a classic and reliable method for the introduction of a hydroxyl group onto an aromatic ring via an amino precursor.
Characterization and Analytical Profile
The identity and purity of this compound are confirmed through a combination of spectroscopic and analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNO | [2] |
| Molecular Weight | 143.57 g/mol | [2][3] |
| CAS Number | 54232-03-0 | [2][3] |
| Appearance | Typically a solid | |
| IUPAC Name | This compound | [2] |
Spectroscopic Data (Expected):
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group, and a broad singlet for the hydroxyl proton. The chemical shifts and coupling constants would be characteristic of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups (chloro, methyl, and hydroxyl).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Applications in Medicinal Chemistry and Drug Development
This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of three distinct functional groups (chloro, methyl, and hydroxyl) on the pyridine ring allows for diverse and selective chemical modifications.
-
The Hydroxyl Group: Can act as a hydrogen bond donor and acceptor, crucial for interactions with biological targets. It can also be a site for further derivatization, such as etherification or esterification, to modulate the compound's properties.
-
The Chloro Group: Provides a site for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of other functional groups. It also contributes to the overall electronic character of the ring.
-
The Methyl Group: Can provide beneficial steric interactions within a binding pocket and can influence the metabolic stability of the molecule.
The strategic combination of these features makes this compound an attractive starting point for the development of libraries of compounds for screening against various biological targets, including kinases, proteases, and other enzymes implicated in disease.
Conclusion
This compound, while not a widely known end-product itself, represents a significant and versatile intermediate in the landscape of medicinal chemistry. Its history is rooted in the broader development of synthetic methodologies for substituted pyridines. The synthetic pathways to this compound, built upon foundational organic chemistry principles, highlight the logical and step-wise approach to constructing complex molecular architectures. For researchers and drug development professionals, an understanding of the synthesis and reactivity of such core scaffolds is paramount for the design and creation of the next generation of therapeutic agents.
References
Methodological & Application
synthesis of 6-Chloro-5-methylpyridin-3-ol from precursors
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Synthesis of 6-Chloro-5-methylpyridin-3-ol: A Detailed Experimental Protocol for Advanced Research
Introduction
6-Chloro-5-methylpyridin-3-ol is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyridine scaffold is a common motif in a wide array of biologically active compounds. The presence of a hydroxyl group, a chloro substituent, and a methyl group on the pyridine ring offers multiple points for further functionalization, making it a versatile intermediate for the synthesis of complex molecular architectures. This application note provides a comprehensive, multi-step experimental protocol for the synthesis of this compound, designed for researchers and scientists in organic synthesis and drug development. The described synthetic route is based on established chemical transformations and offers a reliable pathway to the target molecule from commercially available starting materials.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through a four-step reaction sequence starting from 2-chloro-5-methylpyridine. The overall transformation is depicted below:
The Synthetic Versatility of 6-Chloro-5-methylpyridin-3-ol: A Gateway to Novel Agrochemicals and Pharmaceuticals
Introduction: Unveiling the Potential of a Substituted Pyridine Building Block
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 6-Chloro-5-methylpyridin-3-ol, a uniquely functionalized pyridine derivative, has emerged as a powerful and versatile building block for the synthesis of high-value compounds, particularly in the agrochemical and pharmaceutical industries. Its trifunctional nature, featuring a reactive chloro substituent, a nucleophilic hydroxyl group, and a methyl group that can influence reactivity and provide a steric handle, offers a rich platform for a diverse array of chemical transformations.
This comprehensive guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into its role as a key precursor for neonicotinoid insecticides and explore its potential in the synthesis of pharmaceutical intermediates. Detailed, field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions and etherification, are presented to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this valuable molecule.
Core Applications in Agrochemical Synthesis: A Key Intermediate for Neonicotinoid Insecticides
The pyridine core is a common motif in a number of highly effective agrochemicals. This compound serves as a strategic precursor to 2-chloro-5-(chloromethyl)pyridine, a pivotal intermediate in the industrial synthesis of several neonicotinoid insecticides, including the widely used imidacloprid.[1][2][3] The synthetic pathway leverages the inherent reactivity of the pyridine ring and its substituents to construct the final insecticidal scaffold.
Synthetic Workflow: From this compound to Imidacloprid
The overall transformation involves the conversion of the hydroxyl and methyl groups of this compound to the corresponding chloromethyl functionality, followed by coupling with a suitable amine-containing heterocycle. While the direct conversion is a multi-step process, understanding the synthesis of the key intermediate, 2-chloro-5-(chloromethyl)pyridine, from related pyridine precursors provides a clear roadmap for the utilization of this compound. A plausible synthetic route starting from a related, commercially available precursor, 6-hydroxynicotinic acid, is outlined below, illustrating the key chemical transformations.[4]
Caption: Synthetic workflow for Imidacloprid from a pyridine precursor.
Protocol 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine from 2-Hydroxy-5-hydroxymethylpyridine
This protocol details the chlorination of a key intermediate, readily accessible from precursors like this compound through functional group interconversion.
Materials:
-
2-Hydroxy-5-hydroxymethylpyridine
-
Phosphorus pentachloride (PCl₅)
-
Phosphorus oxychloride (POCl₃)
-
Chloroform (CHCl₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
To the flask, add 2-hydroxy-5-hydroxymethylpyridine (1.0 eq) and phosphorus oxychloride (4 mL per gram of starting material).
-
Carefully add phosphorus pentachloride (1.2 eq) portion-wise to the stirred suspension. The addition is exothermic.
-
Heat the reaction mixture to 105 °C and stir for 6 hours.[4]
-
After cooling to room temperature, cautiously add chloroform (20 mL per gram of starting material).
-
Slowly and carefully add water to the reaction mixture to hydrolyze the excess chlorinating reagents. This step is highly exothermic and should be performed with caution.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The product can be further purified by distillation under reduced pressure (120 °C at 16 mmHg) to yield 2-chloro-5-(chloromethyl)pyridine as a colorless oil that solidifies on cooling.[4]
Causality Behind Experimental Choices:
-
Excess Chlorinating Reagent: The use of both PCl₅ and POCl₃ ensures the complete conversion of both the hydroxyl group on the pyridine ring and the primary alcohol to their corresponding chlorides.
-
Controlled Hydrolysis: The slow and careful addition of water is crucial to manage the exothermic reaction of quenching the unreacted phosphorus halides.
-
Basic Workup: The wash with sodium bicarbonate solution neutralizes any remaining acidic byproducts.
Protocol 2: Synthesis of Imidacloprid
This protocol describes the coupling of the key intermediate with 2-nitroiminoimidazolidine to form the final product.[1][2]
Materials:
-
2-Chloro-5-(chloromethyl)pyridine
-
2-Nitroiminoimidazolidine
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Acetonitrile or Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, suspend 2-nitroiminoimidazolidine (1.0 eq) and potassium carbonate (1.2 eq) in acetonitrile.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a solution of 2-chloro-5-(chloromethyl)pyridine (1.0 eq) in acetonitrile to the refluxing mixture over 1 hour.[1]
-
Continue to reflux the reaction mixture for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude imidacloprid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Value | Reference |
| Solvent | Acetonitrile or DMF | [1][2] |
| Base | K₂CO₃ or NaOH | [1][2] |
| Temperature | 45-60 °C (NaOH/DMF) or Reflux (K₂CO₃/ACN) | [1][2] |
| Reaction Time | 4-8 hours | [1][2] |
| Yield | High | [1][2] |
| Table 1: Representative conditions for the synthesis of Imidacloprid. |
Functionalization of the Pyridine Core: Accessing Diverse Chemical Space
The chloro and hydroxyl groups of this compound provide orthogonal handles for a variety of synthetic transformations, enabling the creation of a diverse library of substituted pyridines for drug discovery and materials science.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and alkyl substituents.
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[5] While a specific protocol for this compound is not extensively reported, the following general procedure for chloropyridines can be adapted.
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phosphine ligand (e.g., Triphenylphosphine (PPh₃), SPhos)
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., 1,4-Dioxane/water, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.
-
Ligand Selection: The choice of phosphine ligand is crucial for efficient catalysis. Bulky, electron-rich ligands like SPhos are often effective for coupling with less reactive aryl chlorides.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center.[5]
| Parameter | Typical Range/Value | Rationale |
| Catalyst Loading | 1-5 mol% | Balances reaction efficiency with cost. |
| Ligand Loading | 2-10 mol% | Ensures catalyst stability and activity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Choice depends on substrate compatibility and reactivity. |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and influences reaction rate. |
| Temperature | 80-120 °C | Provides sufficient energy for oxidative addition and reductive elimination. |
| Table 2: Key parameters for Suzuki-Miyaura coupling. |
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[6] This reaction allows for the introduction of a wide range of primary and secondary amines at the 6-position of the pyridine ring.
Protocol 4: General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, XPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk flask with the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.2-1.5 eq).
-
Add this compound (1.0 eq) and the amine (1.1-1.2 eq).
-
Add the degassed solvent.
-
Seal the flask and heat the reaction mixture to 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Strong, Non-nucleophilic Base: A strong base like sodium tert-butoxide is typically required to deprotonate the amine, making it a more potent nucleophile for the palladium-catalyzed cycle.[7]
-
Bulky Ligands: Bulky, electron-rich phosphine ligands like XPhos facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[8]
Functionalization of the Hydroxyl Group: Ether Synthesis
The hydroxyl group at the 3-position is a versatile handle for introducing a variety of functionalities through etherification reactions, most commonly the Williamson ether synthesis.[9][10]
Caption: General workflow for Williamson ether synthesis.
Protocol 5: O-Alkylation of this compound via Williamson Ether Synthesis
Materials:
-
This compound
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.1-1.5 eq) at 0 °C (for strong bases like NaH) or room temperature (for weaker bases like K₂CO₃).
-
Stir the mixture for 30 minutes to an hour to form the alkoxide.
-
Slowly add the alkyl halide (1.1-1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Gentle heating may be required for less reactive alkyl halides.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude ether by column chromatography.
| Parameter | Typical Conditions | Considerations |
| Base | NaH, K₂CO₃, Cs₂CO₃ | NaH is a strong, non-nucleophilic base suitable for complete deprotonation. K₂CO₃ is a milder base suitable for sensitive substrates. |
| Solvent | DMF, Acetonitrile, THF | Aprotic polar solvents are generally preferred to solvate the alkoxide. |
| Alkyl Halide | R-I > R-Br > R-Cl | Reactivity of the alkyl halide follows this trend. Primary halides are preferred to avoid elimination side reactions. |
| Temperature | 0 °C to 80 °C | Dependent on the reactivity of the electrophile and the strength of the base. |
| Table 3: Key parameters for Williamson ether synthesis. |
Conclusion: A Versatile Scaffold for Future Discoveries
This compound is a highly valuable and versatile building block in organic synthesis. Its strategic placement of functional groups allows for a wide range of selective transformations, providing access to a diverse array of complex molecules. The demonstrated applications in the synthesis of neonicotinoid insecticides highlight its industrial relevance, while its potential as a precursor for pharmaceutical intermediates underscores its importance in drug discovery. The detailed protocols provided herein serve as a practical guide for researchers to effectively utilize this powerful synthetic tool, paving the way for the discovery and development of novel agrochemicals, pharmaceuticals, and functional materials.
References
- 1. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]
- 2. US7297798B2 - Process for the preparation of the insecticide imidacloprid - Google Patents [patents.google.com]
- 3. Imidacloprid synthesis - chemicalbook [chemicalbook.com]
- 4. EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
The Versatile Intermediate: Application Notes for 6-Chloro-5-methylpyridin-3-ol in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Key Pyridine Building Block
6-Chloro-5-methylpyridin-3-ol is a substituted pyridine derivative that serves as a valuable and versatile intermediate in modern organic synthesis. Its unique arrangement of functional groups—a nucleophilic hydroxyl group, an electrophilic chloro substituent, and a methyl group on the pyridine core—offers multiple avenues for selective chemical modifications. This trifecta of reactivity makes it an attractive starting material for the synthesis of a diverse range of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The strategic positioning of the chloro and hydroxyl groups allows for sequential or orthogonal functionalization, providing a powerful tool for building molecular complexity and accessing novel chemical space.
This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols, mechanistic insights, and practical considerations for its application in the laboratory.
Core Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 54232-03-0 | ChemScene[1] |
| Molecular Formula | C₆H₆ClNO | ChemScene[1] |
| Molecular Weight | 143.57 g/mol | ChemScene[1] |
| Appearance | Off-white to light yellow crystalline powder | |
| Purity | ≥98% (typical) | ChemScene[1] |
| Storage | Store at room temperature in an inert atmosphere | BLD Pharm[2] |
Synthetic Applications & Core Reactions
The reactivity of this compound is primarily dictated by its two key functional groups: the hydroxyl group at the 3-position and the chloro group at the 6-position. This allows for two major classes of transformations: reactions at the hydroxyl group (O-alkylation) and cross-coupling reactions at the chloro group.
Application Note 1: O-Alkylation via Williamson Ether Synthesis
The hydroxyl group of this compound can be readily alkylated under basic conditions, following the principles of the Williamson ether synthesis. This reaction is a cornerstone of organic synthesis for the formation of ether linkages.[3] The phenolic nature of the hydroxyl group on the pyridine ring makes it sufficiently acidic to be deprotonated by a suitable base, forming a pyridinolate anion that acts as a potent nucleophile.
Mechanistic Rationale:
The reaction proceeds via a classic SN2 mechanism. A base is used to deprotonate the hydroxyl group, generating a pyridinolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (or other suitable electrophile with a good leaving group) in a single concerted step to form the ether and a salt byproduct. The choice of base and solvent is critical to ensure efficient deprotonation and to facilitate the SN2 reaction while minimizing side reactions.
Protocol: O-Methylation of a Substituted this compound Derivative
This protocol is adapted from a procedure described for a structurally similar substrate, 2,4-dibromo-6-chloro-5-methylpyridin-3-ol, in patent WO2023159307A1, and is applicable for the O-methylation of this compound.[4]
Materials:
-
This compound
-
Cesium Carbonate (Cs₂CO₃)
-
Methyl Iodide (MeI)
-
Anhydrous Dimethylformamide (DMF)
-
Water (deionized)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Syringe
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.).
-
Suspend the starting material in anhydrous DMF.
-
Add cesium carbonate (2.0 eq.) to the suspension.
-
Place the reaction mixture under a nitrogen atmosphere.
-
Add methyl iodide (2.0 eq.) dropwise to the stirring suspension at room temperature.
-
Stir the reaction mixture at room temperature for 15 hours.
-
Upon completion (monitored by TLC or LC-MS), pour the reaction mixture into water.
-
Stir the aqueous mixture for 5 minutes to allow for precipitation of the product.
-
Collect the precipitate by filtration using a Buchner funnel.
-
Wash the filter cake with water.
-
Dry the product under vacuum to yield the O-methylated derivative.
Expert Insights:
-
Choice of Base: Cesium carbonate is an effective base for this transformation due to its high solubility in DMF and its ability to promote SN2 reactions with minimal elimination byproducts. Other bases such as potassium carbonate could also be employed, though reaction times may vary.
-
Solvent: Anhydrous DMF is a suitable polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 reaction.
-
Electrophile: Methyl iodide is a highly reactive electrophile for methylation. For the introduction of other alkyl groups, the corresponding alkyl bromides or iodides can be used.
Application Note 2: Palladium-Catalyzed Suzuki Cross-Coupling
The chloro group at the 6-position of the pyridine ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This powerful C-C bond-forming reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents, making it a highly valuable tool in drug discovery and materials science.
Mechanistic Rationale:
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[6] The cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl chloride (this compound derivative). This is followed by transmetalation, where the organic group from an organoboron species (e.g., a boronic acid) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst. The presence of a base is crucial for the activation of the organoboron species and to facilitate the transmetalation step.
Protocol: Suzuki Coupling of a 6-Chloropyridin-3-ol Derivative
This protocol is based on the selective Suzuki coupling of a 6-chloro-substituted pyridinol derivative and can be applied to this compound or its O-alkylated analogs.[2]
Materials:
-
This compound derivative (e.g., the O-methylated product from the previous protocol)
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Zinc Cyanide (Zn(CN)₂) - Note: this may be specific to the cited literature for a subsequent reaction and a standard base like Na₂CO₃ or K₂CO₃ is more typical for a standard Suzuki. For this protocol, we will use a more standard base.
-
Sodium Carbonate (Na₂CO₃)
-
Solvent system (e.g., 1,4-dioxane and water)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk flask, add the this compound derivative (1.0 eq.), the arylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the flask.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Expert Insights:
-
Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst for Suzuki couplings. Other palladium catalysts and ligands may also be effective and can be screened for optimal performance.
-
Base Selection: An inorganic base such as sodium carbonate or potassium carbonate is typically used to activate the boronic acid. The choice of base can influence the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is often employed to dissolve both the organic and inorganic reagents. Degassing the solvents is important to prevent oxidation of the palladium catalyst.
Conclusion and Future Outlook
This compound is a highly valuable and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules. The strategic presence of both a hydroxyl and a chloro group on the pyridine ring allows for a range of selective transformations, including O-alkylation and palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to serve as a foundation for researchers and scientists to explore the full synthetic potential of this important building block in their drug discovery and development endeavors. As the demand for novel and diverse chemical entities continues to grow, the utility of such strategically functionalized intermediates will undoubtedly play an increasingly critical role in advancing the frontiers of chemical synthesis.
References
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. WO2023159307A1 - Polo-like kinase 4 (plk4) inhibitors, pharmaceutical compositions, methods of preparation and uses thereof - Google Patents [patents.google.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
The Strategic Role of 6-Chloro-5-methylpyridin-3-ol in Modern Agrochemical Development: Application Notes and Protocols
Introduction: The Pyridine Scaffold as a Cornerstone in Crop Protection
The pyridine ring is a preeminent heterocyclic scaffold in the landscape of modern agrochemical discovery.[1] Its unique electronic properties, metabolic stability, and versatile functionalization potential have made it a cornerstone in the design of novel insecticides, herbicides, and fungicides.[1][2] Within this vital class of compounds, 6-Chloro-5-methylpyridin-3-ol emerges as a particularly strategic intermediate. Its trifunctional nature—a reactive chlorine atom, a nucleophilic hydroxyl group, and a sterically influencing methyl group—offers a rich platform for the synthesis of diverse and highly active agrochemical agents. This guide provides an in-depth exploration of the role of this compound in agrochemical development, complete with detailed application notes and synthetic protocols for researchers and scientists in the field.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 54232-03-0 | [3] |
| Molecular Formula | C₆H₆ClNO | [3] |
| Molecular Weight | 143.57 g/mol | [3] |
| Appearance | Off-white to light brown crystalline powder | Commercially available data |
| Melting Point | 155-160 °C | Commercially available data |
| Solubility | Soluble in methanol, ethanol, and DMSO | Commercially available data |
Application Notes: A Versatile Intermediate for Agrochemical Synthesis
The strategic positioning of the chloro, hydroxyl, and methyl groups on the pyridine ring of this compound allows for its application as a versatile precursor in the development of a wide range of agrochemicals.
Insecticide Development: A Precursor to Neonicotinoid Analogs and Novel Scaffolds
The chloropyridine core is a well-established pharmacophore in a number of commercially successful insecticides, most notably the neonicotinoids. While many neonicotinoids are synthesized from 2-chloro-5-methylpyridine, the presence of the 3-hydroxyl group in this compound offers a key handle for creating novel derivatives with potentially different modes of action or improved toxicological profiles.[4]
-
Structure-Activity Relationship (SAR) Insights: The 6-chloro substituent is crucial for binding to the nicotinic acetylcholine receptor (nAChR), the target site for neonicotinoids. The 5-methyl group can enhance binding affinity and metabolic stability. The 3-hydroxyl group provides a site for derivatization to introduce new functionalities that can interact with secondary binding sites on the receptor or modify the molecule's physicochemical properties, such as its systemic movement within the plant.[4][5]
Herbicide Development: Building Blocks for Pyridine-Based Herbicides
The picolinic acid family of herbicides, which act as synthetic auxins, are a testament to the power of the pyridine scaffold in weed management.[6][7] this compound can serve as a key intermediate in the synthesis of novel picolinic acid derivatives and other pyridine-based herbicides.
-
Structure-Activity Relationship (SAR) Insights: In picolinic acid herbicides, the substitution pattern on the pyridine ring is critical for herbicidal activity. The 6-position is often a site for introducing larger substituents to enhance activity.[6][8] The 3-hydroxyl group of this compound can be converted into various ether linkages, introducing diverse pharmacophores that can modulate the herbicidal spectrum and crop selectivity. The 5-methyl group can influence the molecule's conformation and interaction with the target protein.[8]
Fungicide Development: A Scaffold for Novel Fungicidal Agents
The pyridine ring is also a key component in a number of fungicides. The ability to derivatize this compound at multiple positions makes it an attractive starting point for the discovery of new fungicidal compounds. For instance, pyridine carboxamides have shown potential as succinate dehydrogenase inhibitors (SDHIs).[9]
-
Structure-Activity Relationship (SAR) Insights: The development of novel fungicides often relies on identifying new scaffolds that can interact with established or novel fungal targets. The this compound scaffold can be elaborated to create compounds with the correct geometry and electronic properties to bind to the active sites of fungal enzymes. The hydroxyl group is a particularly useful handle for introducing side chains that can probe the binding pocket and enhance potency.[9][10]
Protocols for the Derivatization of this compound
The following protocols are generalized procedures for key chemical transformations of this compound. Researchers should note that reaction conditions may require optimization based on the specific substrate and desired product.
Protocol 1: O-Alkylation for the Synthesis of Pyridine Ether Derivatives
This protocol describes the synthesis of pyridine ether derivatives, which are common motifs in herbicidal and fungicidal compounds, via a Williamson ether synthesis or a Mitsunobu reaction.
Method A: Williamson Ether Synthesis
Caption: Williamson Ether Synthesis Workflow
Materials:
-
This compound
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method B: Mitsunobu Reaction
Caption: Mitsunobu Reaction Workflow
Materials:
-
This compound
-
An alcohol (R-OH)
-
Triphenylphosphine (PPh₃) or polymer-supported triphenylphosphine (PS-PPh₃)
-
Diethyl azodicarboxylate (DEAD) or 1,1'-(Azodicarbonyl)dipiperidine (ADDP)[11][12]
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1.0 eq), the alcohol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or ADDP (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired ether product.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to replace the chlorine atom with an aryl or heteroaryl group, a key transformation for creating biaryl structures found in some modern herbicides and fungicides.[13][14][15][16]
Caption: Suzuki-Miyaura Coupling Workflow
Materials:
-
This compound
-
An arylboronic acid or its pinacol ester
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
A base (e.g., potassium carbonate, cesium carbonate)
-
A solvent system (e.g., 1,4-dioxane and water)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its trifunctional nature provides a robust platform for the creation of diverse libraries of compounds for screening as insecticides, herbicides, and fungicides. The protocols outlined in this document provide a starting point for the chemical exploration of this important intermediate. A deep understanding of the structure-activity relationships of pyridine-based agrochemicals, combined with creative synthetic strategies utilizing precursors like this compound, will continue to drive the discovery of the next generation of crop protection agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Picolinic acid family of herbicides - MANAGEMENT OF INVASIVE PLANTS IN THE WESTERN USA [invasiveplantswesternusa.org]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Laboratory-Scale Preparation of 6-Chloro-5-methylpyridin-3-ol
Abstract
This comprehensive guide details a robust and reproducible laboratory-scale protocol for the synthesis of 6-Chloro-5-methylpyridin-3-ol, a valuable substituted pyridine intermediate in medicinal chemistry and drug development. The described two-step synthetic route commences with the commercially available precursor, 5-methylpyridin-3-ol, and proceeds via a regioselective chlorination. This document provides in-depth technical insights into the reaction mechanism, detailed step-by-step experimental procedures, safety precautions, and methods for purification and characterization of the final product.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] The introduction of specific functional groups, such as halogens and hydroxyl moieties, can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This compound is a key building block that offers multiple points for further chemical modification, making it a valuable intermediate in the synthesis of complex drug candidates. The strategic placement of the chloro, methyl, and hydroxyl groups allows for diverse derivatization through various cross-coupling and substitution reactions.
Chemical Principles and Synthetic Strategy
The synthesis of this compound is achieved through a two-step process, beginning with the acquisition of the precursor 5-methylpyridin-3-ol, followed by a regioselective chlorination.
Step 1: Precursor Acquisition
For the purposes of this protocol, the starting material, 5-methylpyridin-3-ol (CAS 42732-49-0), is sourced from a commercial supplier.[2][3] This circumvents the need for a multi-step de novo synthesis of the pyridine ring, thereby streamlining the overall process and improving efficiency for laboratories focused on derivatization and downstream applications.
Step 2: Regioselective Chlorination
The key transformation in this synthesis is the regioselective chlorination of 5-methylpyridin-3-ol at the 6-position. The hydroxyl group at the 3-position and the methyl group at the 5-position are both electron-donating groups, which activate the pyridine ring towards electrophilic substitution. The directing effects of these substituents favor substitution at the ortho and para positions. In this case, the 6-position is ortho to the hydroxyl group, making it susceptible to electrophilic attack.
N-Chlorosuccinimide (NCS) is employed as a mild and effective chlorinating agent.[4][5] The reaction is believed to proceed through an electrophilic aromatic substitution mechanism where the electrophilic chlorine from NCS is attacked by the electron-rich pyridine ring. The use of a suitable solvent is critical to control the reaction rate and selectivity.
Experimental Protocols
Materials and Equipment
| Reagent/Solvent/Equipment | Grade/Specification | Supplier |
| 5-methylpyridin-3-ol | ≥97% | Commercial Supplier[2][3] |
| N-Chlorosuccinimide (NCS) | Reagent Grade | Standard Chemical Supplier |
| Acetonitrile (CH3CN) | Anhydrous | Standard Chemical Supplier |
| Dichloromethane (CH2Cl2) | Reagent Grade | Standard Chemical Supplier |
| Saturated Sodium Bicarbonate (NaHCO3) solution | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na2SO4) | Standard Chemical Supplier | |
| Silica Gel | 230-400 mesh | Standard Chemical Supplier |
| Round-bottom flask | 100 mL | Standard Laboratory Glassware |
| Magnetic stirrer and stir bar | Standard Laboratory Equipment | |
| Reflux condenser | Standard Laboratory Glassware | |
| Heating mantle | Standard Laboratory Equipment | |
| Separatory funnel | 250 mL | Standard Laboratory Glassware |
| Rotary evaporator | Standard Laboratory Equipment | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Standard Laboratory Supplier |
Synthetic Workflow Diagram
References
Application Notes and Protocols for the Purification of 6-Chloro-5-methylpyridin-3-ol
For: Researchers, scientists, and drug development professionals.
Introduction
6-Chloro-5-methylpyridin-3-ol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural motifs are found in various biologically active molecules. The purity of this compound is paramount for its use in subsequent synthetic steps and for ensuring the reliability and reproducibility of biological assays. This guide provides a comprehensive overview of the key physicochemical properties of this compound and details robust protocols for its purification and purity assessment. The methodologies described herein are grounded in established chemical principles and are designed to be adaptable to various laboratory settings.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective purification strategies. Key properties are summarized in the table below.[1][2]
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNO | PubChem[1] |
| Molecular Weight | 143.57 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 54232-03-0 | PubChem[1] |
| Appearance | Expected to be a solid at room temperature. | General knowledge |
| XLogP3 | 1.8 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |
Potential Impurities in Synthesis
While a specific, detailed synthesis for this compound was not found in the surveyed literature, potential impurities can be inferred from common synthetic routes for substituted pyridines.[3][4] A plausible synthetic approach could involve the chlorination and subsequent functionalization of a substituted pyridine precursor. Based on such general pathways, likely impurities could include:
-
Starting Materials: Unreacted precursors, such as 5-methylpyridin-3-ol or a related isomer.
-
Isomeric Byproducts: Incomplete or alternative chlorination can lead to isomers, for example, 2-chloro-3-methylpyridin-5-ol. The separation of such isomers can be challenging due to their similar physical properties.
-
Over-chlorinated Species: The reaction may proceed further than desired, leading to di- or tri-chlorinated pyridine derivatives.
-
Reagents and Catalysts: Residual reagents from the chlorination step (e.g., N-chlorosuccinimide, sulfuryl chloride) or any catalysts used.
-
Solvent Residues: Residual solvents from the reaction and initial work-up steps.
The following diagram illustrates a logical workflow for identifying and mitigating these potential impurities.
Caption: A decision-making workflow for the purification of this compound.
Purification Protocols
Based on the physicochemical properties and potential impurities, several purification techniques can be employed. The choice of method will depend on the nature and quantity of the impurities present.
Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures.
Rationale: This method is effective if the impurities are either much more soluble or much less soluble than this compound in the chosen solvent. A slow cooling process allows for the formation of a pure crystal lattice, excluding impurities.
Protocol:
-
Solvent Screening:
-
Place a small amount of the crude this compound in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexanes) to each tube at room temperature.[5][6]
-
Observe the solubility. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.
-
Heat the tubes that did not show good solubility at room temperature.
-
Allow the hot solutions to cool slowly to room temperature and then in an ice bath. The solvent that yields a good crop of crystals is a suitable choice.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring.
-
Continue adding the hot solvent until the compound is just dissolved. Avoid adding excess solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to a constant weight.
-
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[7][8]
Rationale: This method is particularly useful for separating isomeric impurities and other byproducts with polarities similar to the target compound. The choice of stationary and mobile phases is critical for achieving good separation.
Protocol:
-
Stationary Phase: Silica gel is a common choice for compounds with moderate polarity like this compound.
-
Mobile Phase (Eluent) Selection:
-
Use thin-layer chromatography (TLC) to determine a suitable eluent system.
-
Spot the crude material on a TLC plate and develop it in various solvent systems of increasing polarity (e.g., mixtures of hexanes and ethyl acetate, or dichloromethane and methanol).
-
The ideal eluent system will give a good separation of the desired compound (Rf value of ~0.3-0.4) from its impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent.
-
Alternatively, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Add the eluent to the top of the column and begin collecting fractions.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Acid-Base Extraction
The phenolic hydroxyl group and the pyridine nitrogen of this compound impart it with amphoteric properties, allowing for purification via acid-base extraction.[9][10]
Rationale: This technique is effective for removing non-ionizable (neutral) impurities. By converting the target compound into its salt form, it can be selectively moved from an organic phase to an aqueous phase.
Protocol:
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Base Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an aqueous solution of a weak base (e.g., 5% sodium bicarbonate) to remove any strongly acidic impurities. Shake the funnel gently and allow the layers to separate. Drain the aqueous layer.
-
Next, add an aqueous solution of a stronger base (e.g., 5% sodium hydroxide) to deprotonate the phenolic hydroxyl group of the target compound, forming a water-soluble salt.
-
Shake the funnel and allow the layers to separate. The salt of this compound will now be in the aqueous layer.
-
-
Separation: Drain the aqueous layer containing the product salt into a clean flask. The organic layer, containing neutral impurities, can be discarded.
-
Acidification and Isolation:
-
Cool the aqueous layer in an ice bath.
-
Slowly add a dilute acid (e.g., 1M HCl) with stirring until the solution becomes acidic (check with pH paper). This will protonate the phenoxide, causing the purified this compound to precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purity Assessment
The purity of the final product should be rigorously assessed using a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for determining the purity of a compound and for quantifying any remaining impurities. For pyridine derivatives, reversed-phase HPLC is a common approach.[11]
Suggested HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the compound has maximum absorbance (to be determined experimentally, likely around 270 nm). |
| Injection Volume | 10 µL |
| Column Temperature | 25-30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
Suggested GC-MS Method Parameters:
| Parameter | Recommended Condition |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). |
| Carrier Gas | Helium at a constant flow rate. |
| Injection Mode | Split or splitless, depending on the concentration. |
| Temperature Program | A temperature gradient starting from a low temperature (e.g., 50-70 °C) and ramping up to a high temperature (e.g., 250-280 °C). |
| MS Detector | Electron Ionization (EI) at 70 eV. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the purified compound and for detecting any structurally similar impurities. The spectra should be compared with known reference spectra if available.
Melting Point Analysis
A sharp melting point range is a good indicator of high purity for a crystalline solid. The experimentally determined melting point should be compared with literature values if available.
Conclusion
The purification of this compound is a critical step in its utilization for research and development. The choice of purification technique should be guided by the nature and extent of the impurities present in the crude material. A combination of recrystallization, column chromatography, and/or acid-base extraction, followed by rigorous purity assessment using HPLC, GC-MS, and NMR, will ensure a high-quality product suitable for the most demanding applications.
References
- 1. This compound | C6H6ClNO | CID 12852015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 4. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. helixchrom.com [helixchrom.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-5-methylpyridin-3-ol
Welcome to the technical support center for the synthesis of 6-Chloro-5-methylpyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. As Senior Application Scientists, we have compiled this resource based on established principles of heterocyclic chemistry, analysis of patented methods for analogous structures, and extensive field experience.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the this compound core?
A1: The synthesis of substituted pyridinols like this compound typically relies on constructing the pyridine ring through a cyclization reaction, followed by or incorporating chlorination. A common conceptual approach involves the condensation of acyclic carbonyl compounds (or their equivalents) with an amine source to form a dihydropyridinone or pyridone intermediate, which is subsequently chlorinated and aromatized.[1][2] Key challenges in any route are controlling regioselectivity to obtain the desired 6-chloro, 5-methyl, 3-ol substitution pattern and preventing the formation of isomeric byproducts.
Q2: What are the critical safety considerations when handling the reagents for this synthesis?
A2: Many reagents used in pyridine synthesis require careful handling.
-
Chlorinating Agents: Phosphorus oxychloride (POCl₃) and sulfuryl chloride (SO₂Cl₂) are highly corrosive, toxic, and react violently with water. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a lab coat.
-
Solvents: Chlorinated solvents like dichloromethane (DCM) and high-boiling aromatic solvents (e.g., 1,2,4-trichlorobenzene) are often used.[1][3] These pose inhalation and contact hazards. Ensure adequate ventilation and use appropriate PPE.
-
Pressure Build-up: Dehydrohalogenation or aromatization steps can release gaseous HCl.[1][2] The reaction vessel should be equipped with a proper outlet (e.g., a bubbler) to prevent pressure build-up.
Q3: How can I reliably monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable eluent system (e.g., hexane:ethyl acetate or dichloromethane:methanol mixtures) to achieve good separation between your starting materials, intermediates, and the final product. Visualizing the spots under UV light (254 nm) is typically effective. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed on quenched aliquots.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format.
Q: My overall yield is disappointingly low. What are the most common causes and how can I fix them?
A: A low yield can stem from several stages of the synthesis. Let's break down the probable causes.
-
Probable Cause 1: Incomplete Cyclization. The initial formation of the pyridone or dihydropyridone ring is often the cornerstone of the synthesis. If this step is inefficient, all subsequent yields will be poor. This can be due to suboptimal temperature, incorrect stoichiometry, or inactivation of reagents.[4]
-
Solution:
-
Temperature Control: Monitor the reaction temperature closely. Some cyclizations are slow and may require extended reaction times at a specific temperature to proceed to completion.[4]
-
Reagent Purity: Ensure the starting carbonyl compounds and amine source are pure. Impurities can lead to side reactions that consume starting material.
-
Anhydrous Conditions: Water can hydrolyze intermediates or reagents. Ensure your glassware is oven-dried and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]
-
-
-
Probable Cause 2: Degradation During Chlorination. Chlorination steps, especially those using aggressive reagents like POCl₃ at high temperatures, can degrade the sensitive pyridinol ring, leading to charring and a significant loss of material.
-
Solution:
-
Lower the Temperature: Perform the chlorination at the lowest temperature that still allows the reaction to proceed. Simultaneous, slow addition of reagents at 0-5 °C can be effective.[5]
-
Alternative Reagents: Consider a milder chlorinating agent. For example, sulfuryl chloride (SO₂Cl₂) can sometimes provide higher selectivity and require less harsh conditions than POCl₃.[6]
-
Protecting Groups: While it adds steps, protecting the hydroxyl group before chlorination can prevent degradation. This would require subsequent deprotection.
-
-
-
Probable Cause 3: Inefficient Work-up and Purification. The product may be lost during extraction or purification. This compound has both a basic nitrogen and an acidic hydroxyl group, which can complicate its partitioning between aqueous and organic layers.
-
Solution:
-
pH Adjustment: Carefully adjust the pH of the aqueous layer during extraction to ensure the product is in its neutral form, maximizing its solubility in the organic solvent.
-
Chromatography Optimization: Use a deactivated silica gel (e.g., by adding 1% triethylamine to the eluent) to prevent streaking and irreversible adsorption of your product on the column.
-
-
Q: I'm observing multiple spots on my TLC that are difficult to separate from the main product. How can I improve the reaction's selectivity?
A: This strongly suggests the formation of isomeric byproducts, a classic challenge in substituted pyridine synthesis.
-
Probable Cause 1: Poor Regioselectivity in Chlorination. The primary cause is often the non-selective chlorination of the 5-methylpyridin-3-ol intermediate. The directing effects of the hydroxyl and methyl groups can lead to chlorination at other positions on the ring. The chlorination of 3-methylpyridine N-oxide, for example, is known to yield a mixture of isomers, with the desired product sometimes being a minor component.[5]
-
Solution:
-
Catalyst Choice: The choice of catalyst can influence regioselectivity. In related aromatic chlorinations, Lewis acids like AlCl₃ or FeCl₃ are used, and their concentration can dictate the isomer distribution.[6] Experiment with different catalysts and loadings.
-
Blocking Strategies: If a specific undesired isomer consistently forms due to a particularly reactive site, it may be possible to temporarily block that site with a group that can be removed later.
-
-
-
Probable Cause 2: Competing Cyclization Pathways. If the acyclic precursors are complex, they may cyclize in different ways, leading to structural isomers that are then carried through the rest of the synthesis.
-
Solution:
-
Pre-forming Intermediates: To guide the reaction down a specific path, it can be beneficial to pre-form an intermediate, such as an enamine, before the final cyclization step.[3] This reduces the number of possible simultaneous reactions.
-
Thermodynamic vs. Kinetic Control: Adjusting the reaction temperature can favor one isomer over another. Lower temperatures often favor the kinetically formed product, while higher temperatures can allow for equilibration to the more stable thermodynamic product.
-
-
Visualized Workflows
General Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis, highlighting critical control points where yield and purity are determined.
Caption: Conceptual workflow for this compound synthesis.
Troubleshooting Decision Tree
Use this diagram to diagnose issues with reaction yield.
Caption: Decision tree for troubleshooting low reaction yield.
Data Summary & Recommended Parameters
The optimal conditions are highly substrate-dependent, but the following table provides a general starting point for optimization based on analogous reactions found in the literature.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Cyclization Temperature | 25 °C to 110 °C | Lower temperatures may require longer reaction times but can improve selectivity. Higher temperatures can accelerate the reaction but may lead to side products.[4] |
| Chlorinating Agent | POCl₃ or SO₂Cl₂ | POCl₃ is a strong dehydrating chlorinating agent. SO₂Cl₂ can be more selective for chlorinating activated rings.[1][6] |
| Chlorination Temperature | 0 °C to 110 °C | Start at low temperatures (0-5 °C) to control exotherms and minimize degradation.[5] If the reaction is too slow, cautiously increase the temperature. |
| Solvent | DCM, Toluene, 1,2,4-Trichlorobenzene | Choice depends on the required reaction temperature. High-boiling solvents are often used for dehydrohalogenation steps.[1][3] |
| Purification Eluent | Hexane / Ethyl Acetate (+1% TEA) | The addition of a small amount of triethylamine (TEA) neutralizes acidic sites on the silica gel, preventing product tailing and loss. |
Optimized Protocol (Conceptual)
This protocol is a generalized framework based on common synthetic patterns for substituted pyridines.[1][2][5] It must be adapted and optimized for your specific starting materials.
Step 1: Pyridone Ring Synthesis (Example via Condensation)
-
To an oven-dried, three-neck flask equipped with a condenser and nitrogen inlet, add the starting carbonyl compound(s) and a suitable anhydrous solvent (e.g., toluene).
-
Add the amine source (e.g., ammonium acetate) and an acid or base catalyst as required by your specific cyclization reaction.
-
Heat the reaction mixture to the optimized temperature (e.g., reflux with a Dean-Stark trap to remove water) for 4-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, and either filter the precipitated product or perform an aqueous workup to isolate the crude pyridone intermediate.
Step 2: Chlorination of the Pyridone Intermediate
-
In a fume hood, charge an oven-dried flask with the crude pyridone intermediate.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise via an addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature, then heat to 80-110 °C for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice. Caution: Highly exothermic reaction.
-
Neutralize the acidic aqueous solution with a base (e.g., NaOH or Na₂CO₃) to pH 7-8.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Step 3: Purification
-
Prepare a silica gel column, pre-eluting with the mobile phase (e.g., 80:20 Hexane:Ethyl Acetate + 1% Triethylamine).
-
Dissolve the crude product in a minimal amount of the eluent or DCM and load it onto the column.
-
Elute the column, collecting fractions and monitoring by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
- 1. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 2. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: 6-Chloro-5-methylpyridin-3-ol Production
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-Chloro-5-methylpyridin-3-ol. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific reasoning to empower you to overcome synthetic hurdles and ensure the highest purity of your target compound.
I. Understanding the Synthetic Landscape and Potential Impurities
The synthesis of this compound typically proceeds through one of two primary routes, each with its own set of potential impurities. Understanding these pathways is the first step in effective troubleshooting.
Two primary synthetic routes are commonly employed:
-
Route A: Diazotization-Hydrolysis of 3-Amino-5-methylpyridine. This classic route involves the conversion of the amino group to a diazonium salt, followed by hydrolysis to the desired hydroxyl group and concurrent chlorination.
-
Route B: Direct Chlorination of 5-Methylpyridin-3-ol. This more direct approach involves the electrophilic chlorination of the pyridine ring.
Each route presents a unique impurity profile that can impact downstream applications.
II. Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Route A: Synthesis via Diazotization of 3-Amino-5-methylpyridine
This synthetic approach, while well-established, can be prone to several side reactions.
Diagram: Synthetic Pathway and Potential Impurities (Route A)
Caption: Synthetic scheme for this compound via diazotization, highlighting key impurities.
FAQs for Route A:
Q1: My reaction yields are consistently low, and I observe a significant amount of a dark, tarry byproduct. What is the likely cause?
A1: This is a classic sign of diazonium salt instability and subsequent side reactions. The primary culprit is often poor temperature control. Diazonium salts of pyridines can be unstable at elevated temperatures, leading to decomposition and the formation of complex polymeric materials.
-
Causality: The diazonium group is highly reactive. If the temperature rises above the optimal range (typically 0-5 °C), it can decompose prematurely, leading to a cascade of undesirable reactions.
-
Troubleshooting Steps:
-
Strict Temperature Control: Ensure your reaction vessel is maintained at 0-5 °C throughout the diazotization and subsequent displacement reaction. Use an ice-salt bath for better temperature management.
-
Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of the aminopyridine. This prevents localized overheating.
-
Monitor for Nitrogen Evolution: Vigorous bubbling of nitrogen gas before the addition of the copper(I) chloride is a sign of premature decomposition.
-
Q2: My final product is contaminated with a significant amount of the starting material, 3-amino-5-methylpyridine. How can I improve the conversion?
A2: Incomplete diazotization is the most probable cause. This can stem from several factors related to the reaction stoichiometry and conditions.
-
Causality: For the diazotization to go to completion, a sufficient excess of nitrous acid is required. The acidity of the medium also plays a crucial role in the formation of the active nitrosating agent.
-
Troubleshooting Steps:
-
Stoichiometry: Ensure you are using a slight excess of sodium nitrite (typically 1.1-1.2 equivalents).
-
Acidity: The reaction should be conducted in a strongly acidic medium (e.g., 2-3 equivalents of HCl). This ensures the complete conversion of sodium nitrite to nitrous acid and maintains the stability of the diazonium salt.
-
Purity of Starting Material: Impurities in the 3-amino-5-methylpyridine can interfere with the reaction. Ensure the starting material is of high purity.
-
Q3: I have identified an impurity with a mass corresponding to an azo-coupled dimer. How can I prevent its formation?
A3: Azo-coupling is a common side reaction where the diazonium salt acts as an electrophile and attacks an electron-rich aromatic ring, such as the unreacted starting aminopyridine.[1][2][3]
-
Causality: This side reaction is favored when there is a high concentration of unreacted aminopyridine in the presence of the diazonium salt.
-
Troubleshooting Steps:
-
Maintain Low Temperature: As with general decomposition, keeping the temperature low minimizes the rate of this side reaction.
-
Efficient Mixing: Ensure good agitation to prevent localized high concentrations of reactants.
-
Order of Addition: Adding the aminopyridine solution to the acidic sodium nitrite solution (reverse addition) can sometimes minimize this side reaction, although this can be technically challenging to control.
-
Q4: My product contains 5-methylpyridin-3-ol as an impurity. What causes this and how can it be avoided?
A4: The formation of 5-methylpyridin-3-ol indicates premature hydrolysis of the diazonium salt before the desired chlorination can occur.[1]
-
Causality: While hydrolysis is the final step to introduce the hydroxyl group, if it occurs before the Sandmeyer reaction, the chloro group will not be incorporated. This is more likely if the copper(I) chloride catalyst is not sufficiently active or if the reaction is allowed to warm up before the addition of the catalyst.
-
Troubleshooting Steps:
-
Catalyst Activity: Use freshly prepared or high-quality copper(I) chloride. The catalyst's activity is crucial for the efficient displacement of the diazonium group with chloride.
-
Prompt Addition of Catalyst: Once the diazotization is complete, add the copper(I) chloride solution without unnecessary delay.
-
Route B: Synthesis via Direct Chlorination of 5-Methylpyridin-3-ol
This route is more atom-economical but can suffer from a lack of selectivity.
Diagram: Synthetic Pathway and Potential Impurities (Route B)
References
troubleshooting failed 6-Chloro-5-methylpyridin-3-ol reactions
Welcome to the technical support resource for reactions involving 6-Chloro-5-methylpyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common synthetic challenges with this versatile, yet sometimes problematic, intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to solve problems effectively.
Part 1: Foundational Troubleshooting - Starting Material & General Issues
Before troubleshooting a specific reaction, it's crucial to validate your starting material and general reaction setup. An overlooked issue here can mimic more complex catalytic failures.
Question: My reaction is sluggish or has failed completely. How do I confirm my starting material, this compound, is not the issue?
Answer: Contamination or degradation of the starting material is a frequent cause of reaction failure. This compound is a substituted pyridinol, and its stability can be a factor.
Recommended Validation Protocol:
-
Purity Analysis:
-
NMR Spectroscopy: Obtain a ¹H NMR spectrum. The spectrum should be clean, with expected shifts and integration for the aromatic protons, the methyl group, and the hydroxyl proton. Look for unexpected signals that could indicate residual solvents or impurities from its synthesis.
-
LC-MS: This is the most direct method. You should observe a major peak corresponding to the mass of your starting material (C₆H₆ClNO, MW: 143.57)[1][2]. This will also reveal any non-volatile impurities.
-
-
Visual Inspection: The compound should be an off-white to light yellow solid[3]. Significant discoloration (e.g., dark brown or black) may suggest degradation.
-
Solubility Check: Confirm solubility in your intended reaction solvent. Poor solubility can lead to heterogeneous mixtures and low reaction rates.
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This substituted pyridine is a common substrate in cross-coupling reactions. However, its structure presents unique challenges for catalysis.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
Question: I'm attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I'm only recovering starting material or observing significant side products. What are the likely causes?
Answer: Failure in this specific Suzuki coupling often stems from two primary factors: the low reactivity of the aryl chloride and inhibition of the palladium catalyst.
-
Inherent Low Reactivity of Aryl Chlorides: The C-Cl bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle the rate-limiting step. Standard catalysts like Pd(PPh₃)₄ are often ineffective for this transformation.[4]
-
Catalyst Inhibition/Poisoning: This is a critical issue for this substrate. The Lewis basic nitrogen atom of the pyridine ring can coordinate strongly to the palladium center, effectively sequestering the catalyst and preventing it from participating in the catalytic cycle.[4] The hydroxyl group can also interact with the catalyst or base, further complicating the reaction.
-
Common Side Reactions:
-
Protodeboronation: Your boronic acid can be replaced by a proton from water or other protic sources in the reaction mixture, leading to the formation of an unwanted arene byproduct.[4]
-
Dehalogenation: The starting this compound is reduced, replacing the chlorine with a hydrogen. This can occur if there are hydride sources in the reaction.[4]
-
Homocoupling: The boronic acid couples with itself, which can be exacerbated by the presence of oxygen.[4]
-
Caption: Troubleshooting Decision Tree for Suzuki Coupling.
This protocol uses a modern catalyst system designed to overcome the challenges of electron-rich aryl chlorides and potential catalyst inhibition.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | A reliable Pd(0) source. |
| Ligand | SPhos or XPhos (2-4 mol%) | Electron-rich, bulky phosphine ligands that accelerate the slow oxidative addition step for aryl chlorides.[4] |
| Base | K₃PO₄ (2.0 - 3.0 equiv.) | A strong, non-nucleophilic base that is effective in these systems. |
| Solvent | Anhydrous 1,4-Dioxane or Toluene | Aprotic solvents are preferred. Sometimes a small amount of water can be beneficial, but start with anhydrous conditions. |
| Temperature | 80 - 110 °C | Higher temperatures are often required to drive the oxidative addition. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and homocoupling side reactions.[4] |
Step-by-Step Procedure:
-
To an oven-dried reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), K₃PO₄ (2.0 equiv.), Pd₂(dba)₃ (1 mol%), and SPhos (2 mol%).
-
Seal the flask with a septum and thoroughly evacuate and backfill with inert gas (argon or nitrogen) at least three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
B. Buchwald-Hartwig Amination: C-N Bond Formation
Question: My Buchwald-Hartwig amination of this compound is failing. I see starting material, dehalogenated starting material, or a complex mixture. Why is this reaction so difficult?
Answer: This reaction is notoriously challenging for several reasons, combining the difficulties of the Suzuki coupling with new problems.[5]
-
Aryl Chloride Reactivity: As with the Suzuki reaction, the C-Cl bond requires a highly active catalyst for oxidative addition.[5][6]
-
Catalyst Inhibition: The pyridine nitrogen remains a primary culprit for inhibiting the palladium catalyst.[6]
-
Competing Nucleophiles: You now have two potential nucleophiles: your desired amine and the substrate's own hydroxyl group. The hydroxyl group can be deprotonated by the strong base, potentially leading to O-arylation side products (Buchwald-Hartwig etherification).
-
Base Sensitivity: Strong bases (like NaOtBu or LHMDS) are required for the amination, but they can also promote side reactions or degradation. The substrate's TBDMS-protected variant could also be sensitive to base choice at high temperatures.[5]
Caption: Buchwald-Hartwig cycle showing catalyst inhibition.
Success often requires careful screening of ligands, bases, and solvents.[5] Using a pre-catalyst can also improve reproducibility.
| Parameter | Recommended Condition | Rationale |
| Pre-catalyst | G3 or G4 Buchwald Precatalysts (1-3 mol%) | Air-stable and highly active, ensuring efficient generation of the active Pd(0) species. |
| Ligand | BrettPhos or RuPhos | These ligands are specifically designed for challenging C-N couplings, including those with heteroaryl chlorides. |
| Base | LHMDS or NaOtBu (1.5 - 2.0 equiv.) | A very strong, non-nucleophilic base is required to deprotonate the amine. |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic, non-coordinating solvents are essential. |
| Temperature | 80 - 110 °C | Necessary for the difficult oxidative addition step. |
| Atmosphere | Inert (Glovebox recommended) | These reactions are highly sensitive to air and moisture. |
Step-by-Step Procedure:
-
Inside a glovebox, add the this compound (1.0 equiv.), the amine (1.2 equiv.), the base (1.5 equiv.), and the Buchwald precatalyst (2 mol%) to a reaction vial or flask.
-
Add anhydrous, degassed toluene.
-
Seal the vessel tightly and bring it out of the glovebox.
-
Place the vessel in a pre-heated oil bath or heating block at 100 °C and stir vigorously.
-
Monitor the reaction by LC-MS. Be aware that these reactions can be fast.
-
After completion, cool the reaction, carefully quench with saturated aqueous NH₄Cl, and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification can be challenging due to the basic nature of the product. Column chromatography on silica may require adding a small amount of triethylamine to the eluent to prevent tailing.[7]
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use a different halogen, like bromine or iodine, instead of chlorine? A1: Absolutely. If you can synthesize the corresponding 6-Bromo- or 6-Iodo-5-methylpyridin-3-ol, your cross-coupling reactions will likely be much more successful. The reactivity order is I > Br > Cl, meaning the oxidative addition step will be significantly faster and can often proceed under milder conditions with less specialized catalysts.[5]
Q2: My purification by silica gel chromatography is giving very poor recovery. What should I do? A2: Pyridine-containing compounds are basic and can stick irreversibly to acidic silica gel, causing streaking and low recovery. To mitigate this, add 0.5-1% triethylamine or ammonia in methanol to your eluent system.[7] Alternatively, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase chromatography.
Q3: I am seeing a significant amount of a byproduct with a mass corresponding to (M-Cl+H). What is it and how do I prevent it? A3: This is the dehalogenated byproduct. It forms when the palladium intermediate reacts with a hydride source instead of your coupling partner.[4] To minimize it, ensure your solvents are truly anhydrous and high purity. Some bases or additives can also be hydride sources. Rigorous inert atmosphere technique is key.
Q4: Can the hydroxyl group be protected to prevent side reactions? A4: Yes, protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or a methyl ether can be a good strategy, especially for Buchwald-Hartwig aminations, to prevent it from acting as a competing nucleophile. However, be aware that some protecting groups can be sensitive to the reaction conditions (e.g., TBDMS can be sensitive to strong bases at high temperatures).[5] You must factor in the additional synthesis and deprotection steps into your overall scheme.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C6H6ClNO | CID 12852015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 6-Chloro-5-methylpyridin-3-ol
Introduction:
Welcome to the technical support guide for the synthesis of 6-Chloro-5-methylpyridin-3-ol, a key intermediate in the development of various pharmaceutical compounds. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established synthetic routes. Our goal is to help you navigate the common challenges encountered during this multi-step synthesis, ensuring higher yield, purity, and reproducibility.
The most common synthetic pathway involves the transformation of commercially available 2-amino-5-methylpyridine. This guide will focus on the potential pitfalls associated with this route, particularly the formation of isomeric and dimeric side products.
Workflow Overview: A Common Synthetic Route
The synthesis is typically a multi-step process that requires careful control of reaction conditions at each stage. Below is a high-level overview of a frequently employed synthetic pathway.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable cause, diagnostic methods, and corrective actions.
Question 1: Low Yield in Step 3 (Chlorination with POCl₃)
"My yield of 2,6-Dichloro-3-methyl-5-nitropyridine is consistently low, and I observe a significant amount of dark, tar-like residue after the reaction."
Probable Cause: The most likely cause is the decomposition of the starting material, 5-Methyl-3-nitropyridin-2(1H)-one, due to excessive temperature or residual moisture. Phosphorus oxychloride (POCl₃) is highly reactive, and its reaction with pyridinones is very exothermic. Without strict temperature control, the reaction can "run away," leading to polymerization and decomposition. Residual water in the starting material or solvent can also hydrolyze POCl₃ into phosphoric acid and HCl, which can further catalyze degradation at high temperatures.
Diagnostic Steps:
-
Moisture Analysis: Before starting, perform a Karl Fischer titration on your 5-Methyl-3-nitropyridin-2(1H)-one intermediate and the solvent (if any) to ensure they are anhydrous (<0.05% water).
-
In-Process Control (IPC): Run a small-scale reaction and monitor the internal temperature with a thermocouple probe. A rapid, uncontrolled temperature spike above 110-115 °C is a strong indicator of a runaway reaction.
-
TLC/LC-MS Analysis: Analyze the crude reaction mixture. The presence of multiple, poorly separated spots on a TLC plate or a complex LC-MS chromatogram with a wide range of masses points towards decomposition rather than a single major side product.
Corrective Actions:
-
Strict Anhydrous Conditions: Dry the intermediate in a vacuum oven at 40-50 °C for several hours before use. Use freshly distilled POCl₃ and anhydrous solvents.
-
Controlled Reagent Addition: Add the POCl₃ dropwise to a cooled (0-5 °C) solution or slurry of the pyridinone. This allows for better management of the initial exotherm.
-
Temperature Management: After addition, slowly and carefully heat the reaction mixture to the target reflux temperature (typically around 105-110 °C). Use an oil bath or heating mantle with a PID controller for precise temperature regulation.
-
Use of a Co-solvent: In some cases, using a high-boiling inert solvent like toluene or DMF can help moderate the reaction temperature and improve solubility, although this may complicate the work-up.
Question 2: Presence of an Isomeric Impurity in the Final Product
"After the final reduction/hydrolysis step, my LC-MS analysis shows an impurity with the same mass as my target compound (this compound). How can I identify and prevent this?"
Probable Cause: This is a classic sign of an isomeric impurity. The most probable culprit is the formation of 4-Chloro-5-methylpyridin-3-ol . This side product can arise if the nitration in Step 2 is not perfectly regioselective, leading to the formation of a small amount of 5-Methyl-5 -nitropyridin-2(1H)-one alongside the desired 3-nitro isomer. This incorrect isomer then proceeds through the subsequent reaction steps, ultimately yielding the unwanted 4-chloro regioisomer.
Caption: Formation pathway of the 4-Chloro isomeric impurity.
Diagnostic Steps:
-
Intermediate Analysis: The key is to analyze the intermediate before chlorination. Use ¹H NMR or high-resolution LC-MS on the crude product from the nitration step (Step 2). The presence of the undesired 5-nitro isomer can be confirmed by its distinct NMR spectrum or chromatographic retention time.
-
2D NMR: If the impurity is difficult to distinguish in the final product, 2D NMR techniques like HSQC and HMBC can definitively establish the connectivity and confirm the structure as 4-Chloro-5-methylpyridin-3-ol.
Corrective Actions:
-
Optimize Nitration Conditions: The regioselectivity of nitration is highly dependent on temperature and the concentration of the nitrating mixture (HNO₃/H₂SO₄).
-
Temperature Control: Keep the reaction temperature low, typically between 0 °C and 5 °C, during the addition of the pyridinone to the nitrating acid mixture.
-
Acid Concentration: The ratio of sulfuric acid to nitric acid is critical. A higher proportion of sulfuric acid generally favors protonation of the pyridine ring, which can influence the directing effects of the substituents. Experiment with slight variations in this ratio to maximize selectivity.
-
-
Purification of Intermediate: The most robust solution is to purify the 5-Methyl-3-nitropyridin-2(1H)-one intermediate (after Step 2) by recrystallization. This will remove the undesired 5-nitro isomer before it can be carried forward. Solvents like ethanol/water or acetic acid are often effective for this purification.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using iron in acetic acid for the final reduction step? Can I use catalytic hydrogenation?
A1: The use of a reducing metal like iron, tin, or zinc in an acidic medium (e.g., Fe/AcOH) is a classic method for the reduction of an aromatic nitro group to an amine. In this specific synthesis, this step often serves a dual purpose: 1) Reduction of the nitro group to an amino group, and 2) Hydrolysis of the chloro group at the 2-position to a hydroxyl group, which tautomerizes to the more stable pyridone. Catalytic hydrogenation (e.g., H₂, Pd/C) can also be effective for the nitro reduction. However, it may sometimes lead to hydrodechlorination, where the desired chloro group at the 6-position is also removed, resulting in 5-methylpyridin-3-ol as a side product. The choice depends on the specific substrate and requires careful screening of conditions. The Fe/AcOH method is often considered more robust for this particular transformation.
Q2: My final product is pink/brown instead of off-white. What causes this discoloration?
A2: Pyridin-3-ol derivatives are susceptible to oxidation, especially in the presence of trace metal impurities (like iron from the reduction step) and air. The colored impurities are typically quinone-like species formed from the oxidation of the phenol ring.
Solutions:
-
Metal Scavenging: After the work-up of the reduction step, consider washing the organic solution with a chelating agent like aqueous EDTA to remove residual iron salts.
-
Inert Atmosphere: Handle the final product under an inert atmosphere (Nitrogen or Argon) as much as possible, especially during drying and storage.
-
Charcoal Treatment: A slurry of the crude product in a suitable solvent (e.g., ethyl acetate) with a small amount of activated charcoal, followed by filtration through Celite, can often remove colored impurities effectively.
-
Final Purification: Recrystallization or column chromatography is the most effective way to obtain a high-purity, colorless product.
Summary of Potential Side Products
| Side Product Name | Probable Origin Step | Molecular Weight ( g/mol ) | (M+H)⁺ | Key Prevention Strategy |
| 4-Chloro-5-methylpyridin-3-ol | Step 2 (Nitration) | 143.57 | 144.0 | Optimize nitration temperature; recrystallize intermediate. |
| 5-Methylpyridin-3-ol | Step 4 (Reduction) | 109.13 | 110.1 | Avoid harsh hydrogenation; use Fe/AcOH instead of H₂/Pd-C. |
| Dimeric/Polymeric Tars | Step 3 (Chlorination) | Variable | N/A | Strict temperature control and anhydrous conditions. |
Protocols
Protocol 1: Diagnostic Recrystallization of 5-Methyl-3-nitropyridin-2(1H)-one
This protocol is designed to remove the isomeric 5-Methyl-5-nitropyridin-2(1H)-one impurity.
-
Take the crude, dried solid obtained from the nitration reaction (Step 2).
-
Place the solid in a round-bottom flask equipped with a reflux condenser.
-
Add a minimal amount of glacial acetic acid to dissolve the solid at elevated temperature (e.g., 80-90 °C). Start with approximately 3-4 mL of solvent per gram of crude material.
-
Once fully dissolved, slowly cool the solution to room temperature.
-
Further cool the flask in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether to remove residual acetic acid.
-
Dry the purified crystals under vacuum at 40-50 °C.
-
Quality Control: Analyze a sample of the recrystallized material by ¹H NMR and LC-MS to confirm the absence of the undesired isomer before proceeding to the chlorination step.
Technical Support Center: 6-Chloro-5-methylpyridin-3-ol
Welcome to the dedicated technical support guide for 6-Chloro-5-methylpyridin-3-ol (CAS No. 54232-03-0). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. By understanding its chemical nature, you can mitigate degradation, ensure the integrity of your experiments, and accelerate your research and development timelines.
Introduction to the Stability of this compound
This compound is a substituted pyridinol derivative. Its stability is primarily influenced by the reactivity of the pyridinol ring system, the phenolic hydroxyl group, and the chloro substituent. Based on the chemistry of analogous compounds, this molecule is susceptible to degradation by oxidation, photodegradation, and hydrolysis, particularly under basic pH conditions. This guide provides a structured approach to identifying and resolving common stability issues.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the handling, storage, and use of this compound in a question-and-answer format.
Issue 1: The solid compound has developed a discoloration (e.g., yellow, brown, or pinkish tint) during storage.
Question: My white to off-white solid this compound has changed color upon storage. What is the likely cause, and how can I prevent this?
Answer:
Discoloration of pyridinol and phenol compounds is a common indicator of oxidative degradation. The phenolic hydroxyl group makes the pyridine ring electron-rich and thus more susceptible to oxidation.
Causality:
-
Air Oxidation: The primary cause is oxidation by atmospheric oxygen. The presence of the electron-donating hydroxyl group activates the pyridine ring, making it prone to oxidation, which can lead to the formation of colored quinone-like structures.
-
Light Exposure: Exposure to light, especially UV light, can catalyze the oxidation process (photodegradation), leading to the formation of colored degradation products.[1][2]
-
Trace Impurities: The presence of trace metal ions can also catalyze oxidation.
Mitigation Protocol:
-
Inert Atmosphere Storage: Store the solid compound under an inert atmosphere such as argon or nitrogen to minimize contact with oxygen.
-
Light Protection: Use amber vials or wrap the container with aluminum foil to protect the compound from light.
-
Controlled Temperature: Store at the recommended temperature, typically room temperature or refrigerated (2-8°C), to slow down the rate of any potential degradation reactions.[3][4]
-
Solvent Selection for Storage: If storing in solution, use de-gassed solvents and store under an inert atmosphere.
Issue 2: I am observing poor recovery or the appearance of impurities after dissolving the compound in a basic aqueous solution.
Question: When I prepare a solution of this compound in a basic buffer (pH > 7), I see a decrease in the concentration of my starting material over time and the emergence of new peaks in my HPLC analysis. Why is this happening?
Answer:
This compound is susceptible to degradation in basic aqueous solutions due to two primary mechanisms: enhanced oxidation and hydrolysis of the chloro group.
Causality:
-
Enhanced Oxidation at High pH: At basic pH, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide is significantly more electron-rich and thus much more susceptible to oxidation than the neutral hydroxyl group.[5]
-
Alkaline Hydrolysis: The chloro group on the pyridine ring can be displaced by a hydroxide ion via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is generally accelerated at higher pH.[6][7][8] The likely product of this hydrolysis would be 5-methylpyridine-3,6-diol.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for instability in basic solutions.
Experimental Protocol to Minimize Degradation in Solution:
-
pH Optimization: If your experimental conditions allow, work at a neutral or slightly acidic pH. The stability of phenolic compounds is generally greater at lower pH.[5]
-
Use of De-gassed Solvents: Before preparing your solution, thoroughly de-gas the solvent by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: Prepare and handle the solution under a blanket of inert gas.
-
Minimize Time in Solution: Prepare the solution immediately before use. Avoid long-term storage of the compound in solution, especially in aqueous buffers.
Issue 3: My reaction yield is low when using this compound with strong oxidizing agents.
Question: I am attempting a reaction that involves a strong oxidizing agent, but the yield of my desired product is consistently low, and I observe multiple side products. What could be the issue?
Answer:
The pyridinol moiety is sensitive to oxidation. Strong oxidizing agents can lead to the degradation of the starting material.
Causality:
-
Ring Oxidation: The pyridine ring itself can be oxidized, for instance, to a pyridine N-oxide.[9][10]
-
Phenol Oxidation: The hydroxyl group makes the ring susceptible to oxidative dearomatization or the formation of polymeric materials.[11]
Recommendations:
-
Choice of Oxidant: If possible, select a milder and more selective oxidizing agent.
-
Protecting Group Strategy: Consider protecting the hydroxyl group (e.g., as a methyl ether or a silyl ether) before carrying out the oxidation reaction. The protecting group can be removed in a subsequent step.
-
Reaction Conditions: Run the reaction at a lower temperature to minimize side reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound as a solid in a tightly sealed container, protected from light, under a dry, inert atmosphere (argon or nitrogen). While some suppliers suggest room temperature storage[3], refrigeration (2-8°C) can further slow down potential degradation processes.
| Storage Condition | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation. |
| Light | Amber vial or protected from light | Prevents photodegradation.[1][2] |
| Temperature | Room temperature or 2-8°C | Reduces the rate of chemical degradation. |
| Moisture | Tightly sealed container with desiccant | Minimizes hydrolysis and moisture-mediated degradation. |
Q2: How can I assess the purity and detect degradation of my this compound sample?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for routine purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for both purity determination and identification of volatile degradation products.[12][13][14][15]
Protocol for a Quick Purity Check by HPLC:
-
Sample Preparation: Prepare a dilute solution of your compound (e.g., 0.1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
-
HPLC Conditions (General Starting Point):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile.
-
Detection: UV detector set to a wavelength where the compound has a strong absorbance (this can be determined by a UV scan).
-
-
Analysis: Inject the sample and analyze the chromatogram. A pure sample should show a single major peak. The presence of additional peaks indicates impurities or degradation products.
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, several degradation pathways are plausible:
Caption: Plausible degradation pathways for this compound.
-
Oxidation: The pyridinol ring can be oxidized to form colored quinone-like species or a pyridine N-oxide.[9][10][11]
-
Hydrolysis: The chloro group can be substituted by a hydroxyl group, especially under basic conditions, to yield 5-methylpyridine-3,6-diol.[6][7]
-
Photodegradation: Exposure to UV light can lead to more complex degradation, potentially involving dechlorination and ring cleavage, similar to what is observed with chlorophenols.[1][2][16]
By understanding these potential stability issues and implementing the recommended handling and storage procedures, you can ensure the quality and reliability of your experimental results when working with this compound.
References
- 1. Photochemical degradation and mineralization of 4-chlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemscene.com [chemscene.com]
- 4. 54232-03-0|this compound|BLD Pharm [bldpharm.com]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 9. baranlab.org [baranlab.org]
- 10. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 11. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 14. A Simple Method for Determination of Chloropyramine in Tablets [article.sapub.org]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 6-Chloro-5-methylpyridin-3-ol
Welcome to the technical support center for the purification of 6-Chloro-5-methylpyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this substituted pyridinol.
Introduction to Purification Challenges
This compound is a substituted pyridine with functionalities that can present unique purification challenges. The presence of a hydroxyl group, a chlorine atom, and a methyl group on the pyridine ring influences its solubility, stability, and potential for impurity formation.[1] Common issues include the removal of starting materials, positional isomers, and byproducts from chlorination or other synthetic steps, as well as potential degradation of the target molecule under certain conditions.
This guide provides a systematic approach to troubleshooting these purification challenges, with a focus on practical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route. However, for substituted pyridines, common impurities can include:
-
Unreacted Starting Materials: Such as 5-methylpyridin-3-ol or a precursor aminopyridine.
-
Positional Isomers: Isomers with chlorine at different positions on the pyridine ring can form during chlorination.
-
Over-chlorinated or Under-chlorinated Byproducts: Depending on the reaction conditions, you might see di-chlorinated or non-chlorinated pyridinol species.
-
Hydrolysis Products: If harsh aqueous acidic or basic conditions are used during workup, the chloro group could be susceptible to hydrolysis, although this is generally less likely for an aryl chloride.
-
Solvent Adducts: Residual solvents from the reaction or initial purification steps.
Q2: What is the general solubility profile of this compound?
A2: As a pyridinol, this compound is expected to have moderate polarity. It will likely show good solubility in polar organic solvents like methanol, ethanol, and acetone, and limited solubility in nonpolar solvents like hexanes. Its solubility in water is expected to be low but can be influenced by pH due to the basicity of the pyridine nitrogen and the acidity of the hydroxyl group.
Q3: Is this compound stable to heat? Can I use distillation for purification?
A3: Substituted pyridines are generally thermally stable, but the presence of the hydroxyl group might lead to decomposition or side reactions at very high temperatures. Simple distillation is likely not the preferred method of purification due to the compound's expected high boiling point and the potential for thermal degradation. If distillation is considered, it should be performed under high vacuum and at the lowest possible temperature. A preliminary thermogravimetric analysis (TGA) is recommended to determine its thermal stability.
Q4: Can I use acid-base extraction to purify this compound?
A4: Yes, acid-base extraction can be a useful technique. The pyridine nitrogen is basic and can be protonated with a dilute acid (e.g., 1M HCl) to bring the compound into the aqueous phase, leaving non-basic impurities in the organic phase. Subsequently, neutralizing the aqueous phase with a base (e.g., NaHCO3 or NaOH) will precipitate the product, which can then be extracted back into an organic solvent. Care should be taken to avoid strongly acidic or basic conditions for prolonged periods, which could potentially lead to hydrolysis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: Oiling Out During Recrystallization
Scenario: You are attempting to recrystallize your crude this compound, but instead of forming crystals, an oil separates from the solution upon cooling.
Probable Causes:
-
High Impurity Level: Significant amounts of impurities can lower the melting point of the mixture and inhibit crystal lattice formation.
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound even at low temperatures, or the rate of cooling is too rapid.
-
Supersaturation: The solution may be too concentrated, leading to rapid precipitation as an amorphous oil rather than ordered crystals.
Solutions:
-
Re-evaluate Your Solvent System:
-
If using a single solvent, try a more non-polar solvent in which the compound has lower solubility.
-
Employ a two-solvent system.[2][3] Dissolve the compound in a minimum amount of a "good" solvent (e.g., methanol or acetone) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.
-
-
Optimize the Cooling Process:
-
Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oiling out.
-
Try seeding the solution with a small crystal of pure product to encourage crystallization.
-
Gently scratching the inside of the flask with a glass rod at the solution's surface can also initiate crystallization.
-
-
Pre-purification:
-
If the crude material is very impure, consider a preliminary purification step like a quick filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization.
-
Problem 2: Co-eluting Impurities in Column Chromatography
Scenario: You are using silica gel column chromatography to purify your product, but you are unable to get good separation from a closely related impurity.
Probable Causes:
-
Similar Polarity: The impurity and your product have very similar polarities, making separation on silica challenging. This is common with positional isomers.
-
Inappropriate Solvent System: The chosen eluent system may not have the right selectivity for the separation.
-
Column Overloading: Too much crude material has been loaded onto the column, leading to broad peaks and poor resolution.
Solutions:
-
Optimize the Mobile Phase:
-
Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find an eluent that gives the best separation (largest ΔRf).
-
Try adding a small amount of a third solvent to the mobile phase to improve selectivity. For example, in a hexane/ethyl acetate system, adding a small percentage of methanol or triethylamine (if the impurities are acidic or basic, respectively) can alter the interactions with the silica and improve separation.
-
-
Consider a Different Stationary Phase:
-
If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can be effective for separating pyridines. Reverse-phase chromatography (C18) is another option, where the elution order is based on polarity in the opposite way to normal-phase chromatography.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For difficult separations, preparative HPLC can provide much higher resolution than standard column chromatography. A variety of columns, including those designed for hydrogen-bonding interactions, can be effective for separating pyridine isomers.[4]
-
Experimental Protocols
Protocol 1: Two-Solvent Recrystallization
This protocol provides a general procedure for recrystallization using a solvent/anti-solvent pair.
Materials:
-
Crude this compound
-
"Good" solvent (e.g., Methanol, Ethanol, or Acetone)
-
"Poor" solvent (e.g., Water, Hexane, or Diethyl ether)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum to remove residual solvent.
| Common Solvent Pairs for Recrystallization | Notes |
| Methanol / Water | Good for moderately polar compounds. |
| Acetone / Hexane | Effective for a wide range of polarities. |
| Ethyl Acetate / Hexane | A common choice for many organic compounds. |
| Dichloromethane / Hexane | Useful but be aware of the volatility of dichloromethane. |
Table 1: Suggested solvent pairs for the recrystallization of this compound. The optimal pair should be determined experimentally.
Protocol 2: Silica Gel Flash Column Chromatography
This protocol outlines a standard procedure for purification by flash chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of Hexane and Ethyl Acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the column by packing it with a slurry of silica gel in the initial eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica-adsorbed sample to obtain a dry powder.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
Begin eluting the column with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizing Purification Workflows
Decision Tree for Purification Method Selection
The following diagram illustrates a decision-making process for selecting an appropriate purification strategy for this compound.
Caption: A decision tree for selecting a purification method for this compound.
References
- 1. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]
- 2. Home Page [chem.ualberta.ca]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. JPH0616636A - Production of 6-chloro-3-pyridylmethylamine - Google Patents [patents.google.com]
Technical Support Center: Ensuring the Stability of 6-Chloro-5-methylpyridin-3-ol
This technical guide is designed for researchers, scientists, and drug development professionals who utilize 6-Chloro-5-methylpyridin-3-ol in their experimental workflows. As a critical intermediate in various synthetic pathways, maintaining its purity and stability during storage is paramount to ensure reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative measures to mitigate degradation.
Understanding the Molecule: Inherent Reactivity and Stability Concerns
This compound is a substituted pyridinol, a class of compounds known for their utility in medicinal chemistry. However, the specific arrangement of a chloro group, a methyl group, and a hydroxyl group on the pyridine ring introduces several potential routes for chemical degradation. The electron-donating hydroxyl group and the electron-withdrawing chloro group, in conjunction with the aromatic pyridine ring, create a molecule susceptible to oxidation, photodegradation, and, to a lesser extent, hydrolysis. Understanding these potential degradation pathways is the first step in preventing them.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the storage and handling of this compound.
Q1: I've noticed a discoloration (e.g., yellowing, browning) of my this compound solid over time. What could be the cause?
A1: Discoloration is a common indicator of degradation, often due to oxidation or photodegradation.
-
Oxidative Degradation: The pyridinol ring is susceptible to oxidation, particularly in the presence of atmospheric oxygen. This can lead to the formation of colored quinone-like structures or other oxidized derivatives. The reaction is often catalyzed by trace metal impurities and can be accelerated by elevated temperatures.
-
Photodegradation: Exposure to light, especially UV light, can provide the energy needed to initiate radical reactions. This can lead to a variety of degradation products, including dimers and cleavage products of the pyridine ring.
Troubleshooting Steps:
-
Review Storage Conditions: Was the compound stored in a tightly sealed container? Was it protected from light? Was the container flushed with an inert gas?
-
Assess Purity: If you have access to analytical instrumentation (e.g., HPLC, LC-MS), a purity check can confirm degradation. You may observe new peaks in the chromatogram corresponding to degradation products.
-
Implement Preventative Measures: For future storage, strictly adhere to the recommended storage conditions outlined in the "Best Practices for Storage" section below.
Q2: My recent synthesis using this compound gave a lower yield and more impurities compared to previous runs with a fresh batch. Could storage be the issue?
A2: Absolutely. A decrease in assay (the amount of pure compound) due to degradation will directly impact your reaction stoichiometry, leading to lower yields and the introduction of new impurities into your reaction mixture. The degradation products themselves may also interfere with your reaction.
Troubleshooting Steps:
-
Purity Analysis of Starting Material: Before starting a synthesis, it is best practice to confirm the purity of your this compound, especially if it has been in storage for an extended period. A simple test like a melting point determination can be a quick indicator of impurity, although chromatographic methods are more definitive.
-
Consider a Purification Step: If you suspect your stored material has degraded, you may be able to repurify it (e.g., by recrystallization or column chromatography) before use. However, this is not always practical or economical.
-
Adopt a "First-In, First-Out" (FIFO) Inventory System: Use older batches of the compound before newer ones to minimize the chance of long-term degradation.
Q3: What are the primary environmental factors that I need to control to prevent degradation?
A3: The three primary environmental factors to control are oxygen, light, and moisture .
-
Oxygen: As discussed, oxygen is a key player in the oxidative degradation of pyridinols.
-
Light: UV and even visible light can provide the activation energy for photochemical degradation pathways.
-
Moisture: While hydrolysis of the chloro group is less likely under standard storage conditions compared to more reactive acyl chlorides, the presence of moisture can facilitate other degradation reactions and can lead to clumping of the solid material.
Q4: Are there any materials I should avoid for storing this compound?
A4: Yes. Avoid storing the compound in containers that are not airtight or are made of materials that can leach impurities.
-
Incompatible Materials: While specific compatibility data for this compound is not widely published, as a general rule for halogenated organic compounds, avoid prolonged contact with reactive metals. Use high-quality, inert materials for storage containers and any tools used for handling.
-
Packaging: Standard polyethylene bags are not sufficient for long-term storage as they are permeable to oxygen and moisture to some extent.
Best Practices for Storage and Handling
To ensure the long-term stability of this compound, a multi-faceted approach to storage is required.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Reduces the rate of chemical degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes contact with atmospheric oxygen, preventing oxidative degradation.[1] |
| Light | Amber Glass Vial or Light-blocking Container | Prevents photodegradation by blocking UV and visible light.[2] |
| Moisture | Tightly Sealed Container with Desiccant | Prevents hydrolysis and minimizes moisture-facilitated degradation.[3][4] |
Workflow for Proper Storage
The following workflow should be adopted when handling and storing this compound.
Caption: Recommended workflow for handling and storing this compound.
Potential Degradation Pathways
Understanding the likely chemical transformations that this compound can undergo is crucial for troubleshooting and developing analytical methods to detect degradation.
Caption: Plausible degradation pathways for this compound.
Experimental Protocols
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of this compound and detect the presence of degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary to be within the linear range of the detector.
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (or a wavelength determined by a UV scan of the pure compound)
-
-
Analysis: Inject the sample and analyze the chromatogram. The appearance of new peaks, especially those at different retention times from the main peak, indicates the presence of impurities or degradation products. The peak area percentage can be used to estimate the level of degradation.
Protocol 2: Accelerated Stability Study
This protocol can be used to predict the long-term stability of this compound under your specific storage conditions.
Procedure:
-
Sample Preparation: Prepare multiple, identical samples of this compound in the proposed storage containers (e.g., amber glass vials, sealed under nitrogen).
-
Stress Conditions: Place the samples in a stability chamber at elevated temperature and humidity, for example, 40 °C / 75% RH.[5][6][7]
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: Analyze each sample using the HPLC method described in Protocol 1.
-
Evaluation: A significant change is typically defined as a >5% loss in assay from the initial value or the appearance of any degradation product exceeding a certain threshold (e.g., 0.5%).[8]
This proactive approach allows you to identify potential stability issues before they impact your research.
Conclusion
The chemical integrity of this compound is critical for its successful application in research and development. By understanding its potential degradation pathways and implementing the rigorous storage and handling protocols outlined in this guide, researchers can significantly mitigate the risk of degradation, ensuring the quality and reliability of their experimental results. Proactive stability testing is a valuable tool for any laboratory that stores this and other sensitive chemical intermediates for extended periods.
References
- 1. molan.wdfiles.com [molan.wdfiles.com]
- 2. ossila.com [ossila.com]
- 3. epgna.com [epgna.com]
- 4. desiccantpak.com [desiccantpak.com]
- 5. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 6. edaegypt.gov.eg [edaegypt.gov.eg]
- 7. humiditycontrol.com [humiditycontrol.com]
- 8. www3.paho.org [www3.paho.org]
Technical Support Center: A Guide to the Scaled-Up Synthesis of 6-Chloro-5-methylpyridin-3-ol
Welcome to our dedicated technical support center for the synthesis and scale-up of 6-Chloro-5-methylpyridin-3-ol. This guide is designed for researchers, scientists, and professionals in the drug development and chemical synthesis fields. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis, ensuring a robust and scalable process. Our approach is grounded in established chemical principles and practical, field-tested experience to empower you to overcome common challenges and achieve high-purity yields.
I. Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions at each stage. A common and effective route begins with the construction of a pyridone ring, followed by chlorination and subsequent functionalization. The general synthetic scheme is outlined below.
Caption: General synthetic workflow for this compound.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis and scale-up of this compound, providing insights into their root causes and practical solutions.
Step 1 & 2: Pyridone Formation and Dehydrogenation
Problem: Low yield of 2-Hydroxy-5-methylpyridine from the initial cyclization and dehydrogenation steps.
Possible Causes & Solutions:
-
Incomplete Cyclization: The initial condensation and cyclization to form 5-methyl-3,4-dihydro-2(1H)-pyridone can be sluggish.
-
Troubleshooting: Ensure your starting materials are pure and dry. The presence of water can interfere with the reaction. Consider optimizing the reaction temperature and time. On a larger scale, efficient mixing is crucial to maintain a homogeneous reaction mixture.
-
-
Inefficient Dehydrogenation: The dehydrogenation of the dihydropyridone intermediate to the aromatic pyridone can be a critical yield-determining step.
-
Troubleshooting: The choice of dehydrogenation agent and catalyst is key. For a scalable process, catalytic dehydrogenation using a palladium on carbon (Pd/C) catalyst is often preferred. Ensure the catalyst is active and not poisoned. On scale-up, proper catalyst dispersal and hydrogen pressure are critical parameters to control.
-
Step 3: Chlorination of 2-Hydroxy-5-methylpyridine
Problem: Formation of multiple chlorinated byproducts and difficulty in controlling the reaction.
Possible Causes & Solutions:
-
Over-chlorination: The pyridine ring is susceptible to further chlorination, leading to di- or tri-chlorinated impurities.
-
Troubleshooting: Precise control of the stoichiometry of the chlorinating agent (e.g., phosphorus oxychloride, sulfuryl chloride) is essential. A slow, controlled addition of the reagent at a monitored temperature can prevent runaway reactions and over-chlorination. On a larger scale, consider using a metering pump for the addition of the chlorinating agent.
-
-
Harsh Reaction Conditions: High temperatures can lead to degradation and the formation of tar-like byproducts.
-
Troubleshooting: Optimize the reaction temperature. It should be high enough to drive the reaction to completion but low enough to minimize byproduct formation. Consider using a lower boiling point solvent to have better control over the reaction temperature.
-
Step 4: Hydroxylation of 2-Chloro-5-methylpyridine
Problem: Low conversion or decomposition during the final hydroxylation step.
Possible Causes & Solutions:
-
Poor Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the pyridine ring needs to be displaced by a hydroxyl group. This reaction can be challenging due to the electron-deficient nature of the pyridine ring.
-
Troubleshooting: The choice of base and solvent system is critical. A strong base like sodium hydroxide or potassium hydroxide is typically required. The reaction often necessitates high temperatures, which can be achieved using a high-boiling point solvent like dimethyl sulfoxide (DMSO) or by conducting the reaction under pressure in an autoclave.
-
-
Product Decomposition: The final product, a pyridinol, can be sensitive to harsh basic conditions and high temperatures.
-
Troubleshooting: Carefully control the reaction time and temperature to minimize product degradation. Once the reaction is complete, a rapid work-up and neutralization of the reaction mixture are recommended.
-
III. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and scale-up of this compound.
Q1: What are the key safety precautions to consider during this synthesis?
A1: The synthesis involves several hazardous reagents and intermediates.
-
Chlorinating agents like phosphorus oxychloride and sulfuryl chloride are highly corrosive and react violently with water. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Strong bases such as sodium hydroxide and potassium hydroxide are corrosive. Avoid contact with skin and eyes.
-
The final product, This compound , is an irritant. It can cause skin, eye, and respiratory irritation.[1] Always handle it with appropriate PPE.
Q2: How can I effectively monitor the progress of each reaction step?
A2: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are excellent techniques for monitoring the progress of each reaction.
-
TLC: Use a suitable solvent system to achieve good separation between the starting material, intermediates, and the product. This will allow you to visually track the consumption of the starting material and the formation of the product.
-
HPLC: For more quantitative analysis, HPLC is the preferred method. Develop a suitable method to quantify the conversion and the formation of any byproducts. This is particularly important during scale-up to ensure consistent reaction performance.
Q3: What are the common impurities I should look for, and how can I remove them?
A3:
-
In the chlorination step: Over-chlorinated byproducts are common. These can often be separated by column chromatography on a small scale. For larger scales, recrystallization or distillation might be necessary.
-
In the final product: Unreacted 2-chloro-5-methylpyridine and potential degradation products can be present. Purification is typically achieved through recrystallization from a suitable solvent system. The choice of solvent will depend on the solubility of the product and impurities.
Q4: What are the main challenges when scaling up this synthesis from the lab to a pilot plant?
A4:
-
Heat Transfer: Many of the reaction steps are exothermic. On a larger scale, efficient heat removal is crucial to prevent runaway reactions. Ensure the reactor has adequate cooling capacity.
-
Mass Transfer: In heterogeneous reactions, such as catalytic dehydrogenation, efficient mixing is critical to ensure good contact between the reactants and the catalyst. The choice of agitator and mixing speed are important parameters to consider.
-
Reagent Addition: The controlled addition of reagents, especially the chlorinating agent, becomes more critical at a larger scale. The use of metering pumps is highly recommended for precise control.
-
Work-up and Isolation: The work-up procedures need to be scalable. Extractions and filtrations that are straightforward in the lab can become bottlenecks in a pilot plant. Consider the use of continuous extraction or filtration equipment for larger volumes.
IV. Experimental Protocols and Data
Synthesis of 2-Chloro-5-methylpyridine
This synthesis is adapted from patented industrial processes and involves multiple steps.[2]
Step 1: Formation of 5-Methyl-3,4-dihydro-2(1H)-pyridone This step typically involves the condensation of propionaldehyde with an acrylic ester, followed by cyclization with ammonia.
Step 2: Dehydrogenation to 2-Hydroxy-5-methylpyridine The dihydropyridone is then dehydrogenated, often using a catalyst like Pd/C in a suitable solvent.
Step 3: Chlorination to 2-Chloro-5-methylpyridine 2-Hydroxy-5-methylpyridine is reacted with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the desired product.
Caption: Key steps in the synthesis of the 2-chloro-5-methylpyridine precursor.
Proposed Protocol for the Hydroxylation of 2-Chloro-5-methylpyridine
This proposed protocol is based on general procedures for the nucleophilic aromatic substitution of chloropyridines.
Reaction Setup:
-
In a high-pressure reactor (autoclave), charge 2-chloro-5-methylpyridine and a suitable high-boiling point solvent (e.g., DMSO).
-
Add a stoichiometric excess of a strong base (e.g., powdered sodium hydroxide or potassium hydroxide).
-
Seal the reactor and begin stirring.
Reaction Conditions:
-
Heat the reaction mixture to a high temperature (typically in the range of 150-200 °C).
-
Monitor the internal pressure of the reactor.
-
Maintain the reaction at the target temperature for several hours, monitoring the progress by taking aliquots (if the reactor setup allows) and analyzing by HPLC.
Work-up and Isolation:
-
Cool the reactor to room temperature and carefully vent any excess pressure.
-
Quench the reaction mixture by slowly adding it to ice-water.
-
Neutralize the mixture to a slightly acidic pH (e.g., pH 5-6) with a suitable acid (e.g., hydrochloric acid).
-
The product may precipitate out of the solution upon neutralization. If so, it can be collected by filtration.
-
If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization.
Table 1: Critical Parameters for Scale-Up
| Parameter | Laboratory Scale | Pilot Plant Scale | Key Considerations for Scale-Up |
| Reaction Vessel | Round-bottom flask | Glass-lined or stainless steel reactor | Material compatibility with corrosive reagents. Efficient heat transfer surface area. |
| Heating/Cooling | Heating mantle/ice bath | Jacketed vessel with thermal fluid | Precise temperature control is crucial for safety and selectivity. |
| Agitation | Magnetic stirrer | Mechanical agitator (e.g., impeller, turbine) | Ensure homogeneity, especially in heterogeneous reactions. Prevent catalyst settling. |
| Reagent Addition | Dropping funnel | Metering pump | Precise and controlled addition of hazardous or reactive chemicals. |
| Work-up | Separatory funnel, Buchner funnel | Continuous extractor, centrifuge, filter press | Efficiency and safety of handling large volumes of liquids and solids. |
V. References
-
BenchChem. (2025). Technical Support Center: Synthesis of Polyhalogenated Pyridinols. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. --INVALID-LINK--
-
PrepChem. (n.d.). Synthesis of 6-chloro-3-pyridinemethanol. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 6-Chloro-3-hydroxy-2-nitropyridine synthesis. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). 54232-03-0 | this compound. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 54232-03-0|this compound. Retrieved from --INVALID-LINK--
-
Chinachemnet. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP0121320A1 - Preparation of 2-chloro-5-methylpyridine. Retrieved from --INVALID-LINK--
-
Pipzine Chemicals. (n.d.). 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2024). 2-Amino-5-chloropyridine: An In-Depth Exploration. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 5-Chloro-6-methylpyridin-3-ol. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2-chloro-5-methylpyridine synthesis. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 6-Chloro-5-methyl-3-nitropyridin-2-ol. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025). 6-CHLORO-5-METHYLPYRIDINE-3-CARBALDEHYDE. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 1105933-54-7|6-Chloro-5-methoxypyridin-3-ol. Retrieved from --INVALID-LINK--
-
Parchem. (n.d.). 6-Chloro-5-(hydroxymethyl)pyridin-3-ol (Cas 1196152-16-5). Retrieved from --INVALID-LINK--
References
Technical Support Center: Managing Reaction Byproducts of 6-Chloro-5-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 6-Chloro-5-methylpyridin-3-ol. As a Senior Application Scientist, I understand the nuances and challenges of working with functionalized pyridine derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and practical, field-proven insights to help you manage and mitigate the formation of common byproducts in your reactions involving this compound. Our goal is to empower you with the knowledge to optimize your synthetic routes, improve yield and purity, and accelerate your research and development efforts.
I. Understanding the Reactivity of this compound
This compound is a versatile building block in medicinal chemistry and materials science. Its reactivity is primarily governed by three key functional groups: the hydroxyl group, the chloro group, and the pyridine ring itself. Understanding the interplay of these groups is crucial for predicting and controlling reaction outcomes.
-
The Hydroxyl Group (-OH): This group can act as a nucleophile or be deprotonated to form a more potent alkoxide. It is the primary site for O-alkylation reactions.
-
The Chloro Group (-Cl): Positioned at the 2-position of the pyridine ring, this halogen is susceptible to nucleophilic aromatic substitution and is an excellent handle for cross-coupling reactions.
-
The Pyridine Ring: The nitrogen atom in the ring influences the electron density of the aromatic system, making it susceptible to certain types of reactions and also providing a potential site for N-alkylation, especially under certain conditions where it can exist in its pyridone tautomeric form.
II. Troubleshooting Common Reactions and Byproducts
This section addresses specific issues you may encounter during common synthetic transformations with this compound.
A. O-Alkylation (e.g., Williamson Ether Synthesis)
The alkylation of the hydroxyl group is a frequent transformation. However, it is not always straightforward and can lead to undesired side products.
Question: I am attempting an O-alkylation of this compound with an alkyl halide, but I am observing a significant amount of an N-alkylated byproduct. How can I improve the selectivity for O-alkylation?
Answer:
The formation of an N-alkylated byproduct arises from the ambident nucleophilic nature of the pyridinol system. It can exist in equilibrium with its pyridone tautomer, which can undergo N-alkylation. The ratio of N- to O-alkylation is influenced by several factors including the solvent, base, counter-ion, and the nature of the alkylating agent.[1][2]
Causality and Troubleshooting:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO tend to favor N-alkylation, while nonpolar solvents can favor O-alkylation.[2] Consider switching to a less polar solvent like THF or dioxane.
-
Base and Counter-ion: The choice of base is critical. Strong bases that generate a "harder" alkoxide anion, such as sodium hydride (NaH), can favor O-alkylation. The nature of the counter-ion also plays a role; for instance, silver salts have been reported to exclusively afford O-alkylated products in some pyridone systems.
-
Alkylating Agent: Harder alkylating agents, such as alkyl sulfates, tend to favor O-alkylation over softer alkyl halides.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically controlled product, which is often the O-alkylated ether.
Experimental Protocol: Selective O-Alkylation
-
To a stirred suspension of NaH (1.2 eq.) in anhydrous THF (10 mL) under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS to determine the ratio of O- vs. N-alkylated products.
-
Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Solvent Effects on N- vs. O-Alkylation
| Solvent | Predominant Product | Rationale |
| DMF, DMSO | N-Alkylation | Polar aprotic solvents solvate the cation, leaving a "naked" and more reactive ambident anion, often leading to reaction at the more nucleophilic nitrogen of the pyridone tautomer.[2] |
| THF, Dioxane | O-Alkylation | Less polar solvents promote ion-pairing, which can sterically hinder the nitrogen atom, favoring attack at the oxygen. |
Visualization: N- vs. O-Alkylation Pathway
Caption: Competing N- and O-alkylation pathways.
B. Suzuki Cross-Coupling
The chloro-substituent at the 2-position is a common site for Suzuki cross-coupling reactions to form C-C bonds.
Question: My Suzuki coupling reaction of this compound with a boronic acid is plagued by a significant amount of homocoupling of the boronic acid. How can I minimize this byproduct?
Answer:
Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.[3][4] This occurs when two molecules of the boronic acid couple with each other, catalyzed by the palladium species.
Causality and Troubleshooting:
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can promote the homocoupling pathway.[3] It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
Base: The choice and amount of base can influence the rate of transmetalation versus homocoupling. In some cases, using a weaker base or carefully controlling the stoichiometry can reduce homocoupling.
-
Ligand: The phosphine ligand can influence the stability and reactivity of the palladium catalyst. Using bulky, electron-rich ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.
Experimental Protocol: Minimizing Homocoupling in Suzuki Coupling
-
To a reaction vessel, add this compound (1.0 eq.), the boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Add the solvent (e.g., 1,4-dioxane/water mixture).
-
Degas the mixture by bubbling Argon through the solution for at least 30 minutes.
-
In a separate vial, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and purge with Argon.
-
Add the catalyst to the reaction mixture under a positive pressure of Argon.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Visualization: Suzuki Coupling and Homocoupling Byproduct Formation
Caption: Suzuki coupling vs. homocoupling.
C. Buchwald-Hartwig Amination
The chloro group can also be displaced by an amine in a Buchwald-Hartwig amination to form a C-N bond.
Question: I am performing a Buchwald-Hartwig amination on this compound, but I am observing a significant amount of the hydrodehalogenated byproduct (5-methylpyridin-3-ol). What is causing this and how can I prevent it?
Answer:
Hydrodehalogenation is a known side reaction in Buchwald-Hartwig amination.[5] It involves the replacement of the halogen atom with a hydrogen atom. This can occur through a competing pathway in the catalytic cycle where a palladium-hydride species is formed, which then undergoes reductive elimination with the aryl group.
Causality and Troubleshooting:
-
Source of Hydride: The hydride can originate from various sources, including the amine, solvent, or even the phosphine ligand.
-
Ligand Choice: The structure of the phosphine ligand plays a crucial role. Bulky, electron-rich ligands can promote the desired C-N bond formation and suppress the hydrodehalogenation pathway.
-
Base: The choice of base can influence the formation of palladium-hydride species. In some cases, using a weaker base or a different base can minimize this side reaction.
-
Reaction Conditions: Optimizing the reaction temperature and time can also help. Prolonged reaction times at high temperatures can sometimes lead to increased hydrodehalogenation.
Experimental Protocol: Suppressing Hydrodehalogenation in Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the amine (1.2 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.04 eq.), and the base (e.g., NaOt-Bu, 1.4 eq.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the reaction vessel and heat to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by LC-MS, paying close attention to the formation of the desired product and the hydrodehalogenated byproduct.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Visualization: Buchwald-Hartwig Amination and Hydrodehalogenation Byproduct
Caption: Buchwald-Hartwig vs. hydrodehalogenation.
III. Analytical Characterization and Purification Strategies
Question: What are the best methods for identifying and quantifying these byproducts, and what are the recommended purification techniques?
Answer:
A combination of chromatographic and spectroscopic techniques is essential for the robust analysis and purification of reaction mixtures containing this compound derivatives and their byproducts.
Analytical Methods:
-
Thin Layer Chromatography (TLC): An excellent initial tool for monitoring reaction progress and identifying the presence of byproducts. Staining with agents like potassium permanganate or iodine can help visualize different spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for identifying and quantifying products and byproducts. It provides both retention time and mass-to-charge ratio information, allowing for confident identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of the desired product and any isolated byproducts. Specific chemical shifts and coupling patterns can help distinguish between isomers (e.g., N- vs. O-alkylated products).
Purification Techniques:
-
Column Chromatography: The most common and effective method for separating the desired product from byproducts and unreacted starting materials on a laboratory scale. A careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is crucial for achieving good separation.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or when very high purity is required, preparative HPLC is a powerful tool.
-
Crystallization: If the desired product is a solid, crystallization can be an effective method for purification, especially on a larger scale.
IV. References
-
Buchwald–Hartwig amination. In Wikipedia; 2023. --INVALID-LINK--
-
Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PubMed Central. --INVALID-LINK--
-
Synthesis and Evaluation of Some 2–Aryl–3–[Substituted Pyridin–2–Yl]-Amino/Methylamino Thiazolidin-4-Ones. ResearchGate. --INVALID-LINK--
-
A Simple, Modular Synthesis of Substituted Pyridines. PubMed Central. --INVALID-LINK--
-
An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. ResearchGate. --INVALID-LINK--
-
Pyridine synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). Chem-Station. --INVALID-LINK--
-
6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine. MDPI. --INVALID-LINK--
-
Williamson ether synthesis. In Wikipedia; 2023. --INVALID-LINK--
-
N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. --INVALID-LINK--
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. --INVALID-LINK--
-
This compound. PubChem. --INVALID-LINK--
-
The Williamson Ether Synthesis. Master Organic Chemistry. --INVALID-LINK--
-
This compound. BLD Pharm. --INVALID-LINK--
-
Ether synthesis by etherification (alkylation). Organic Chemistry Portal. --INVALID-LINK--
-
Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels–Alder reaction of 5-alkoxyoxazoles with dienophiles. Royal Society of Chemistry. --INVALID-LINK--
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. --INVALID-LINK--
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6][7]naphthyrin-5(6H)-one. PubMed Central. --INVALID-LINK--
-
Suzuki Coupling. Organic Chemistry Portal. --INVALID-LINK--
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. --INVALID-LINK--
-
This compound. ChemScene. --INVALID-LINK--
-
Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Thieme. --INVALID-LINK--
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. --INVALID-LINK--
-
Process for the production of 2-amino-3-hydroxypyridines. Google Patents. --INVALID-LINK--
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. --INVALID-LINK--
-
Process for the preparation of 2,5-disubstitued pyridines. Google Patents. --INVALID-LINK--
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. --INVALID-LINK--
-
Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. PubMed Central. --INVALID-LINK--
-
The Buchwald-Hartwig Amination Reaction. YouTube. --INVALID-LINK--
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. --INVALID-LINK--
-
N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. ResearchGate. --INVALID-LINK--
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. --INVALID-LINK--
-
Differences in sequence selectivity of DNA alkylation by isomeric intercalating aniline mustards. PubMed. --INVALID-LINK--
-
6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine. ResearchGate. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
Validation & Comparative
The Evolving Landscape of Pyridine-Based Bioactive Agents: A Comparative Guide to 6-Chloro-5-methylpyridin-3-ol Derivatives
For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold represents a privileged structure, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and synthetic tractability make it a fertile ground for the discovery of novel therapeutic agents.[1] Within this vast chemical space, 6-chloro-5-methylpyridin-3-ol and its derivatives are emerging as a subclass with significant, yet underexplored, potential in oncology and infectious diseases.
This technical guide offers a comparative analysis of the biological activities of this compound derivatives. In the absence of extensive head-to-head studies on a single, unified series of these specific derivatives, this guide will synthesize data from structurally related pyridine and pyridin-3-ol analogs to provide a scientifically grounded and insightful comparison. We will delve into their potential as both anticancer and antimicrobial agents, supported by experimental data from relevant studies, and provide detailed protocols for the evaluation of these activities.
The this compound Scaffold: A Platform for Bioactivity
The this compound core combines several key features that are attractive for medicinal chemistry. The pyridine ring itself is a bioisostere of benzene, capable of engaging in various biological interactions, while the nitrogen atom can act as a hydrogen bond acceptor and improve aqueous solubility. The hydroxyl group at the 3-position is a crucial functional group that can participate in hydrogen bonding with biological targets. The chloro and methyl substituents at the 6- and 5-positions, respectively, offer opportunities for modulating the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.
The strategic placement of these substituents can significantly impact biological activity. For instance, halogen atoms can enhance the antiproliferative activity of pyridine derivatives.[2] Similarly, the position and nature of substituents on the pyridine ring have been shown to be critical for the antimicrobial efficacy of related compounds.[3]
Comparative Analysis of Anticancer Activity
While specific data on a comprehensive series of this compound derivatives is limited, we can draw valuable insights from studies on analogous structures. The following sections compare the cytotoxic potential of various substituted pyridine and pyridin-3-ol derivatives against different cancer cell lines.
Cytotoxicity Data of Representative Pyridine Derivatives
The following table summarizes the in vitro cytotoxic activity (IC₅₀ in µM) of several classes of pyridine derivatives against various human cancer cell lines. This data provides a baseline for understanding the potential potency of novel this compound analogs.
| Derivative Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chloro Methylquinazolinones | Compound 5c | HCT (Colon) | 8.00 ± 0.12 | [4] |
| Compound 5d | HepG-2 (Liver) | 17.78 ± 0.58 | [4] | |
| Compound 6a | MCF-7 (Breast) | 21.22 ± 0.33 | [4] | |
| Hydroxymethyl-pyridyltriazenes | 3-hydroxymethyl-3-methyl-1-(2-chloro-5-pyridyl)-triazene | S180 (Sarcoma) | ~1 x 10⁻⁵ M | [5] |
| Pyridine-based Azomethines | Compound 3h | HCT-15 (Colon) | 15.2 | [4] |
| MCF-7 (Breast) | 18.9 | [4] | ||
| Pyridine-3-Sulfonamides | Compound 21 | Leukemia | 13.6 (GI₅₀) | [4] |
Expert Insights: The data suggests that pyridine derivatives with chloro and methyl substitutions can exhibit potent cytotoxic effects against a range of cancer cell lines. The sub-micromolar to low micromolar IC₅₀ values observed for some of these compounds highlight the potential of this scaffold in cancer drug discovery. The variation in activity across different cell lines underscores the importance of broad-spectrum screening in early-stage development.
Mechanistic Considerations in Anticancer Activity
The anticancer activity of pyridine derivatives is often attributed to their ability to interfere with critical cellular processes. Several mechanisms of action have been proposed, including:
-
Cell Cycle Arrest: Many pyridine derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase, preventing cancer cells from progressing through mitosis.
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.
-
Enzyme Inhibition: Pyridine-based molecules can act as inhibitors of key enzymes involved in cancer progression, such as kinases and histone deacetylases.
The following diagram illustrates a plausible signaling pathway that could be modulated by bioactive this compound derivatives, leading to anticancer effects.
Caption: Putative anticancer mechanism of this compound derivatives.
Comparative Analysis of Antimicrobial Activity
The pyridine scaffold is also a well-established pharmacophore in the development of antimicrobial agents. The introduction of a this compound core could lead to novel compounds with potent activity against a range of pathogens.
Antimicrobial Activity Data of Representative Pyridine Derivatives
The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of various pyridine and related heterocyclic derivatives.
| Derivative Class | Compound | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Pyrimidines of 6-Chlorobenzimidazoles | Compound Va | Aspergillus niger | 100 | [6] |
| Compound Vb | Candida albicans | 100 | [6] | |
| Imidazole Derivatives with 6-Methylpyridine | Compound 15t | Various Bacteria | 1-2 | [7] |
| Compound 16d | Various Bacteria | 0.5 | [7] | |
| Pyridine-based Azomethines | Compound 3h | Escherichia coli | >100 | [4] |
| Staphylococcus aureus | 62.5 | [4] |
Expert Insights: The data indicates that pyridine derivatives can exhibit a broad spectrum of antimicrobial activity, with some compounds showing potent inhibition of bacterial growth at low microgram per milliliter concentrations. The presence of a chloro substituent in related heterocyclic systems has been associated with enhanced antimicrobial effects.[3] The development of derivatives of this compound could therefore be a promising strategy for discovering new antimicrobial agents.
Experimental Workflow for Antimicrobial Screening
The following diagram outlines a typical workflow for the initial screening and evaluation of the antimicrobial activity of novel compounds.
Caption: Workflow for antimicrobial evaluation of novel pyridine derivatives.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized and well-documented experimental protocols are essential.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from methodologies described for assessing the cytotoxicity of novel chemical entities.[8]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method commonly used for antimicrobial susceptibility testing.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Microbial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Positive control (standard antibiotic/antifungal) and negative control (broth only)
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a template for the design of novel anticancer and antimicrobial agents. While direct and extensive comparative data for a series of its derivatives is currently lacking in the public domain, the analysis of structurally related compounds provides a strong rationale for its further exploration. The presence of the chloro, methyl, and hydroxyl substituents offers multiple avenues for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. Such studies will be crucial for establishing clear structure-activity relationships and identifying lead compounds for further preclinical development. The detailed experimental protocols provided in this guide offer a robust framework for conducting these essential investigations.
References
- 1. Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands of GalR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles | MDPI [mdpi.com]
- 4. Synthesis, <i>in-silico</i>, and <i>in-vitro</i> study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis and cytotoxic effects of hydroxymethyl-3-pyridyl- and 2-chloro-5-pyridyltriazene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6-Methylpyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-5-methylpyridin-3-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyridin-3-ol scaffold is a privileged core structure in medicinal chemistry, forming the basis for a multitude of biologically active compounds. Within this class, 6-Chloro-5-methylpyridin-3-ol represents a key starting point for the development of potent and selective therapeutic agents. The strategic placement of the chloro, methyl, and hydroxyl groups on the pyridine ring offers a rich molecular landscape for synthetic modification, enabling the fine-tuning of pharmacological properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, drawing upon established principles from related heterocyclic systems to infer potential trends and guide future drug discovery efforts.
The this compound Core: A Foundation for Diverse Biological Activity
The this compound moiety, with its distinct electronic and steric features, has been explored as a pharmacophore in various therapeutic areas. The pyridine nitrogen acts as a hydrogen bond acceptor, while the hydroxyl group can serve as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The chlorine atom at the 6-position and the methyl group at the 5-position provide handles for modifying the compound's lipophilicity, metabolic stability, and target engagement. While comprehensive SAR studies on a single, homologous series of this compound analogs are not extensively documented in publicly available literature, we can deduce valuable insights from research on structurally related pyridine and pyridinone derivatives, particularly in the context of kinase inhibition and anticancer activity.
Comparative Analysis of Structural Modifications
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents. Modifications are typically explored at the C3-hydroxyl group, the C6-chloro position, and by introducing various functionalities at other available positions on the pyridine ring.
Modifications at the C3-Hydroxyl Group: A Key Interaction Point
The phenolic hydroxyl group at the C3 position is a critical determinant of biological activity. It can participate in crucial hydrogen bonding interactions with the target protein, often within the hinge region of kinases.
-
Etherification: Conversion of the hydroxyl group to an ether linkage (O-R) can modulate the compound's pharmacokinetic profile. Small alkyl ethers may improve metabolic stability and cell permeability. However, this modification may also disrupt essential hydrogen bond donation, potentially leading to a decrease in potency if the hydroxyl group is a key pharmacophoric element.
-
Esterification: Introduction of an ester group (O-C(O)R) can create prodrugs that are hydrolyzed in vivo to release the active parent compound. This strategy can be employed to enhance oral bioavailability.
The Role of the C6-Chloro Substituent: A Handle for Potency and Selectivity
The chlorine atom at the C6 position significantly influences the electronic properties of the pyridine ring and can be a key contributor to binding affinity.
-
Halogen Substitution: Replacing the chlorine with other halogens (F, Br, I) can systematically alter the steric and electronic nature of this position. A fluorine atom, for instance, is smaller and more electronegative, which can lead to different binding interactions and potentially improved metabolic stability. In some related heterocyclic systems, halogen substitution has been shown to enhance anticancer activity.
-
Amino and Alkoxy Substitutions: Displacement of the chlorine with amino or alkoxy groups can introduce new hydrogen bonding capabilities and alter the compound's solubility and polarity. These modifications can be crucial for optimizing interactions with specific amino acid residues in the target's binding pocket.
Exploring the C2 and C4 Positions: Fine-Tuning Activity
Substitution at the C2 and C4 positions of the pyridine ring offers further opportunities to refine the pharmacological profile of the analogs.
-
Introduction of Aryl or Heteroaryl Groups: Appending aromatic or heteroaromatic rings at these positions can lead to additional π-π stacking or hydrophobic interactions with the target, often resulting in a significant boost in potency.
-
Small Alkyl or Cyano Groups: The introduction of smaller, functional groups can modulate the electronic landscape of the molecule and provide additional points for interaction without introducing excessive steric bulk.
Inferred Structure-Activity Relationship Summary
Based on the analysis of related pyridine and pyridinone derivatives, the following SAR trends for this compound analogs can be proposed:
| Position of Modification | Substituent | Predicted Impact on Activity | Rationale/Supporting Evidence from Related Scaffolds |
| C3-OH | O-Alkyl (small) | Potentially decreased potency, improved PK | May disrupt key H-bond donation; improves metabolic stability. |
| C3-OH | O-Acyl | Prodrug potential | Can improve bioavailability; releases active hydroxyl in vivo. |
| C6-Cl | F, Br | Modulated potency and selectivity | Alters electronics and sterics; halogens can enhance binding. |
| C6-Cl | -NH2, -OR | Potential for new H-bonds | Can introduce new interactions with the target protein. |
| C2/C4 | Aryl, Heteroaryl | Likely increase in potency | Can engage in additional hydrophobic and π-stacking interactions. |
| C2/C4 | Small alkyl, -CN | Fine-tuning of activity | Modulates electronics and provides additional contact points. |
This table presents inferred trends based on published data for structurally related compounds and should be used as a guide for rational drug design.
Experimental Protocols
To aid researchers in the evaluation of novel this compound analogs, detailed methodologies for a representative synthesis and a key biological assay are provided below.
Representative Synthetic Protocol: Synthesis of a Hypothetical 6-Amino-5-methylpyridin-3-ol Analog
This protocol describes a plausible route for the synthesis of a 6-amino analog from the parent 6-chloro compound, a common transformation in medicinal chemistry.
Step 1: Protection of the Hydroxyl Group
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a suitable protecting group reagent, for example, tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq), and an appropriate base like triethylamine (TEA) or imidazole (1.2 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected intermediate.
Step 2: Nucleophilic Aromatic Substitution
-
Dissolve the protected this compound intermediate (1.0 eq) in a high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a source of ammonia, for example, a solution of ammonia in a suitable solvent or an ammonium salt in the presence of a base.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) in a sealed tube or under microwave irradiation.
-
Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with an appropriate organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Step 3: Deprotection of the Hydroxyl Group
-
Dissolve the protected 6-amino intermediate in a suitable solvent (e.g., THF).
-
Add a deprotecting agent, such as tetrabutylammonium fluoride (TBAF) for a TBDMS group, and stir at room temperature.
-
Monitor the deprotection reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to afford the desired 6-Amino-5-methylpyridin-3-ol analog.
Experimental Workflow: In Vitro Kinase Inhibition Assay (e.g., Pim-1 Kinase)
This protocol outlines a common method for assessing the inhibitory activity of compounds against a specific protein kinase.
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions of the stock solution in assay buffer to achieve the desired final concentrations.
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase enzyme (e.g., recombinant Pim-1), the substrate (a peptide or protein that is phosphorylated by the kinase), and ATP to initiate the reaction.
-
Incubation: Add the diluted test compounds to the wells. Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle). Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction by adding a stop solution. The amount of phosphorylated substrate is then quantified. A common method is to use an antibody that specifically recognizes the phosphorylated substrate, coupled with a detection system such as fluorescence or luminescence.
-
Data Analysis: The signal from each well is measured using a plate reader. The percentage of kinase inhibition is calculated relative to the negative control. The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing Structure-Activity Relationships and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate key structural features, inferred SAR, and experimental workflows.
Caption: Inferred SAR of this compound analogs.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While a comprehensive, publicly available SAR dataset for a dedicated series of its analogs is limited, by applying established principles from related heterocyclic systems, a rational approach to the design of new and improved compounds can be formulated. This guide provides a framework for researchers to understand the key structural determinants of activity and to design and evaluate new analogs with enhanced potency, selectivity, and drug-like properties. Further empirical studies are essential to validate these inferred SAR trends and to fully unlock the therapeutic potential of this versatile chemical scaffold.
A Researcher's Guide to the Biological Target Validation of 6-Chloro-5-methylpyridin-3-ol: A Comparative Methodological Analysis
In the landscape of drug discovery, the journey of a small molecule from a chemical curiosity to a therapeutic candidate is contingent on a singular, critical milestone: the unambiguous identification and validation of its biological target. This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to approach the target deconvolution of novel chemical entities, using the compound 6-Chloro-5-methylpyridin-3-ol as a representative case.
While the specific biological targets of this compound are not extensively documented in public literature[1][2][3], its pyridinol scaffold is a privileged structure in medicinal chemistry, frequently interacting with enzymes such as kinases and methyltransferases. This guide, therefore, eschews a speculative approach. Instead, we will establish a robust, multi-modal strategy for target discovery and validation from first principles. We will dissect and compare established, high-integrity methodologies, providing the causal logic behind experimental choices and the detailed protocols necessary for their execution.
The Imperative of Target Validation: Beyond the Phenotype
A compound that elicits a desirable phenotypic response in a cell-based assay is a promising start, but it is not an endpoint. Without a clear understanding of the direct molecular interactions, advancing such a compound is a high-risk endeavor, often leading to late-stage failures due to off-target toxicity or a misunderstood mechanism of action. Target validation provides the mechanistic foundation upon which a successful drug development program is built. It confirms that the compound engages its intended target in a relevant physiological context and that this engagement is responsible for the observed biological effect.
The following sections outline a logical, phased workflow for identifying and validating the targets of a novel compound like this compound, moving from broad, unbiased screening to specific, high-confidence cellular confirmation.
Phase 1: Unbiased Target Discovery via Chemical Proteomics
The first step in understanding a molecule with an unknown mechanism is to cast a wide net. Affinity-based chemical proteomics is a powerful, unbiased approach to identify the direct binding partners of a small molecule from the entire proteome of a cell or tissue. The "Kinobeads" competition binding assay is a preeminent example of this technique, particularly effective for compounds that may target ATP-binding sites on kinases.[4][5][6]
Principle of Kinobeads-Based Target Identification
The Kinobeads method utilizes a resin functionalized with a cocktail of non-selective, ATP-competitive kinase inhibitors.[5][6] When a cell lysate is passed over this resin, a large proportion of the cellular kinome is captured. In a competitive experiment, the lysate is first pre-incubated with the free test compound (this compound). If the compound binds to specific kinases, it will prevent them from binding to the Kinobeads resin. The proteins that remain bound to the beads are then eluted, digested, and identified and quantified using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). The specific targets of the test compound are identified as those proteins whose binding to the beads is significantly reduced in a dose-dependent manner.[7][8]
Experimental Protocol: Kinobeads Competition Pulldown
-
Lysate Preparation: Culture chosen cells (e.g., HeLa, K562) to ~80-90% confluency. Harvest cells, wash with ice-cold PBS, and lyse in a suitable buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation to remove insoluble debris. Determine protein concentration using a BCA assay.
-
Compound Incubation: Aliquot equal amounts of cell lysate (typically 1-5 mg per sample). Add this compound at a range of final concentrations (e.g., 0.1 µM to 50 µM) to the lysates. Include a DMSO vehicle control. Incubate for 45-60 minutes at 4°C with gentle rotation.
-
Kinobeads Incubation: Add a pre-washed slurry of Kinobeads to each lysate sample. Incubate for 1-2 hours at 4°C with gentle rotation to allow for kinase binding.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively (3-5 times) with lysis buffer to remove non-specifically bound proteins.
-
Elution and Sample Preparation: Elute the bound proteins from the beads using an elution buffer (e.g., containing SDS and DTT) and heating. Alkylate the samples with iodoacetamide and perform in-solution or in-gel tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by quantitative, label-free LC-MS/MS.
-
Data Analysis: Process the mass spectrometry data using a suitable software package (e.g., MaxQuant). Identify proteins that show a dose-dependent decrease in abundance in the compound-treated samples compared to the DMSO control. These are the putative targets.
Phase 2: In Vitro Validation of Enzymatic Activity
Chemical proteomics identifies binding partners, but it does not confirm functional modulation (i.e., inhibition or activation). Therefore, once putative targets are identified, the next critical step is to validate these interactions using orthogonal, in vitro biochemical assays. Given the compound's structure, we will consider a hypothetical hit from the Kinobeads screen (a kinase) and also explore an alternative hypothesis (a methyltransferase), as pyridinol cores can feature in inhibitors of this enzyme class.
Principle of Biochemical Methyltransferase Assays
Histone methyltransferases (HMTs) and other methyltransferases catalyze the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a substrate (e.g., a histone peptide), producing a methylated substrate and S-adenosylhomocysteine (SAH).[9][10] A common and highly sensitive method for assaying methyltransferase activity is to detect the universal product, SAH.[11] Commercially available assays, such as the Transcreener® EPIGEN Methyltransferase Assay, use an antibody-based fluorescence polarization (FP) readout to quantify SAH production.[9] Inhibition of the enzyme by a compound like this compound would result in a decreased rate of SAH formation.
Experimental Protocol: Methyltransferase Inhibition Assay (SAH Detection)
-
Reagent Preparation: Prepare assay buffer, recombinant methyltransferase enzyme, the specific peptide substrate, and SAM cofactor. Dilute this compound to create a 10-point serial dilution series (e.g., from 100 µM to 5 nM).
-
Enzyme/Inhibitor Incubation: In a 384-well plate, add the test compound dilutions and the methyltransferase enzyme. Allow a pre-incubation period of 15-30 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the peptide substrate and SAM.
-
Reaction Incubation: Allow the reaction to proceed for a defined period (e.g., 60-120 minutes) at the optimal temperature for the enzyme. The reaction time should be within the initial velocity phase, determined in preliminary enzyme titration experiments.
-
Reaction Termination & Detection: Stop the reaction and add the SAH detection reagents (e.g., SAH antibody and a fluorescent tracer).
-
Signal Reading: Incubate to allow the detection reaction to equilibrate. Measure the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Convert FP values to SAH concentration using a standard curve. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Kinase Assay (e.g., ADP-Glo™) | Methyltransferase Assay (Transcreener®) |
| Principle | Measures ATP consumption via ADP production | Measures SAM consumption via SAH production |
| Product Detected | ADP | SAH |
| Readout | Luminescence | Fluorescence Polarization |
| Key Reagents | Recombinant Kinase, Substrate, ATP | Recombinant MTase, Substrate, SAM |
| Typical IC50 Range | nM to µM | nM to µM |
Phase 3: Confirming Target Engagement in a Cellular Context
Demonstrating direct binding and functional inhibition in vitro is essential, but it does not guarantee that the compound can reach and engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses target engagement in intact cells or tissues.[12][13][14]
Principle of the Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle of ligand-induced thermal stabilization.[15][16] When a protein binds to its ligand (e.g., an inhibitor), the resulting complex is often more resistant to thermal denaturation than the protein alone. In a CETSA experiment, intact cells are treated with the test compound or a vehicle control and then heated to a range of temperatures. At lower temperatures, most proteins remain soluble. As the temperature increases, proteins begin to unfold and aggregate. The stabilized protein-ligand complex will remain in the soluble fraction at higher temperatures compared to the unbound protein. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[12][14]
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat the cells with this compound at a fixed concentration (e.g., 10x the biochemical IC50) or a DMSO vehicle control for 1-2 hours.
-
Heating Step: Harvest the treated cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles or other methods that do not use detergents.
-
Separation of Fractions: Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by ultracentrifugation.
-
Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a specific antibody against the putative target protein.
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment group (compound vs. vehicle), plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature. Determine the melting temperature (Tm) and the thermal shift (ΔTm) induced by the compound.
Comparative Summary of Validation Methodologies
| Methodology | Principle | Information Gained | Key Advantages | Key Limitations |
| Chemical Proteomics (Kinobeads) | Competitive affinity capture of endogenous proteins from lysate.[4][7] | Unbiased identification of direct binding partners and relative binding affinity (IC50). | Unbiased, proteome-wide screening; identifies novel targets; uses native proteins. | Does not confirm functional activity; may miss non-ATP competitive binders; requires specialized MS equipment.[5] |
| Biochemical Assays | In vitro measurement of enzymatic activity with purified components.[9][11] | Functional confirmation of inhibition/activation; determination of potency (IC50) and mechanism of action. | Highly quantitative and reproducible; high-throughput; allows for detailed mechanistic studies. | Uses recombinant proteins which may not reflect native state; risk of artifacts; requires a known/hypothesized target. |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization of the target protein in intact cells.[12][13][14] | Direct confirmation of target engagement in a physiological context; can be used to estimate cellular potency. | Gold standard for confirming target binding in live cells; links biochemical activity to a cellular outcome. | Lower throughput than biochemical assays; requires a specific antibody or MS protocol for detection; not all proteins show a robust thermal shift. |
Conclusion: An Integrated Approach to Target Validation
The validation of a biological target for a novel compound like this compound is not a linear process but an iterative cycle of hypothesis, testing, and refinement. No single method provides a complete picture. The most robust and trustworthy validation is achieved by integrating these orthogonal approaches.
A powerful strategy begins with an unbiased method like chemical proteomics to identify a landscape of potential targets. These hits are then rigorously validated for functional activity using in vitro biochemical assays. Finally, CETSA provides the critical, definitive evidence that the compound successfully engages this validated target within the complex milieu of a living cell. This integrated, evidence-based approach provides the highest degree of confidence, de-risking the compound and paving the way for subsequent studies into downstream pathway effects, phenotypic consequences, and ultimately, therapeutic potential.
References
- 1. This compound | C6H6ClNO | CID 12852015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 54232-03-0|this compound|BLD Pharm [bldpharm.com]
- 4. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biochemical Assay Development for Histone Methyltransferases Using a Transcreener-Based Assay for S-Adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. domainex.co.uk [domainex.co.uk]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 6-Chloro-5-methylpyridin-3-ol: A Guide for Researchers
Introduction: 6-Chloro-5-methylpyridin-3-ol is a key heterocyclic building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of pharmacologically active compounds. The strategic placement of its chloro, methyl, and hydroxyl functional groups on the pyridine ring makes it a versatile intermediate for generating libraries of compounds for biological screening. This guide provides a comparative analysis of two primary synthetic routes to this valuable compound, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Diazotization of 3-Amino-6-chloro-5-methylpyridine
This classical approach leverages the Sandmeyer-type reaction to convert an amino group into a hydroxyl group via a diazonium salt intermediate. This multi-step synthesis begins with a commercially available or readily synthesized aminopyridine derivative.
Conceptual Workflow
The synthesis commences with the diazotization of 3-amino-6-chloro-5-methylpyridine in an acidic medium, followed by the hydrolysis of the resulting diazonium salt to yield the target pyridinol.
Caption: Route 1: Synthesis via Diazotization.
Behind the Bench: Mechanistic Insights
The conversion of the amino group to a hydroxyl group proceeds through a diazonium salt intermediate. The reaction is initiated by the formation of nitrous acid from sodium nitrite and a strong acid, typically sulfuric or hydrochloric acid. The nitrous acid then reacts with the primary amine to form a diazonium salt. This intermediate is generally unstable and is not isolated. Subsequent heating of the aqueous solution of the diazonium salt leads to the loss of nitrogen gas and the formation of a carbocation, which is then attacked by water to yield the desired phenol. The use of a copper catalyst, characteristic of a true Sandmeyer reaction, is not strictly necessary for hydroxylation, though it can sometimes improve yields.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Amino-6-chloro-5-methylpyridine (Starting Material)
While 3-amino-6-chloro-5-methylpyridine can be commercially sourced, a representative synthesis involves the amination of a suitable di-substituted pyridine.
Step 2: Diazotization and Hydrolysis
-
Diazotization: To a stirred solution of 3-amino-6-chloro-5-methylpyridine (1.0 eq) in a suitable acidic medium (e.g., 10% aqueous sulfuric acid), cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
Hydrolysis: Gradually warm the reaction mixture to room temperature and then heat to 50-60 °C. The decomposition of the diazonium salt is typically accompanied by the evolution of nitrogen gas.
-
Maintain the temperature until gas evolution ceases.
-
Work-up and Purification: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate) to a pH of ~7.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.
Route 2: Regioselective Chlorination of 5-methylpyridin-3-ol
This approach involves the direct chlorination of a pyridinol precursor. The key challenge in this route is achieving regioselectivity, as the pyridine ring has multiple potential sites for electrophilic substitution.
Conceptual Workflow
The synthesis starts with 5-methylpyridin-3-ol, which is then subjected to a chlorination reaction to introduce a chlorine atom at the C6 position.
Caption: Route 2: Synthesis via Direct Chlorination.
Behind the Bench: Controlling Regioselectivity
The hydroxyl group at the 3-position is an activating, ortho-, para-directing group. Therefore, electrophilic substitution is favored at the C2, C4, and C6 positions. The methyl group at the 5-position is also weakly activating and directs to the ortho and para positions (C4 and C6). The combination of these directing effects strongly favors substitution at the C6 position. Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for the chlorination of electron-rich aromatic and heteroaromatic compounds. The reaction can often be performed without a catalyst, although a Lewis acid catalyst is sometimes employed to enhance reactivity.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Methylpyridin-3-ol (Starting Material)
5-Methylpyridin-3-ol can be prepared through various methods, including the hydrolysis of 3-amino-5-methylpyridine.
Step 2: Regioselective Chlorination
-
Reaction Setup: Dissolve 5-methylpyridin-3-ol (1.0 eq) in a suitable solvent, such as chloroform or dichloromethane, in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.
-
Chlorination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sulfuryl chloride (1.0-1.2 eq) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.
Comparative Analysis
| Parameter | Route 1: Diazotization | Route 2: Direct Chlorination |
| Starting Material Availability | 3-Amino-6-chloro-5-methylpyridine may require synthesis. | 5-Methylpyridin-3-ol may be more readily accessible. |
| Number of Steps | Generally a multi-step process. | Potentially a shorter route if the starting material is available. |
| Reagent Hazards | Diazonium salts can be explosive, especially if isolated. Sodium nitrite is toxic. | Sulfuryl chloride is corrosive and reacts violently with water. |
| Reaction Conditions | Requires low temperatures for diazotization, followed by heating. | Typically requires low temperatures. |
| Regioselectivity | Excellent, as the position of the hydroxyl group is predetermined by the starting amine. | Generally good, but may require optimization to avoid side products. |
| Potential Yield | Moderate to good. | Can be high, depending on the efficiency of the chlorination. |
| Scalability | The handling of potentially unstable diazonium salts can be a concern on a larger scale. | Generally more amenable to scale-up. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 (Diazotization) is a reliable and well-established method that offers excellent control over the final product's regiochemistry. However, it involves the handling of potentially hazardous diazonium intermediates and may be a longer synthetic sequence if the starting aminopyridine is not commercially available.
-
Route 2 (Direct Chlorination) presents a more atom-economical and potentially shorter synthesis. The success of this route hinges on achieving high regioselectivity during the chlorination step. Careful control of reaction conditions is crucial to minimize the formation of undesired isomers.
For researchers requiring unambiguous regiochemistry and working on a smaller scale, Route 1 may be the preferred choice. For those focused on process efficiency and scalability, and with access to the appropriate starting pyridinol, Route 2 offers a more direct and potentially higher-yielding approach, provided the chlorination can be effectively controlled.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research project, including the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling the reagents involved.
A Comparative Guide to the Efficacy of 6-Chloro-5-methylpyridin-3-ol Based Compounds in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the efficacy of 6-Chloro-5-methylpyridin-3-ol based compounds as kinase inhibitors. We will delve into their mechanism of action, compare their performance with alternative scaffolds such as pyrazolopyridines, and provide detailed experimental protocols to empower your research and development efforts. Our focus is on delivering a scientifically rigorous and practical resource, grounded in experimental data and established methodologies.
Introduction: The Pyridin-3-ol Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. This has made them a prime target for therapeutic intervention. Small molecule kinase inhibitors have revolutionized cancer treatment, and the search for novel scaffolds with improved potency, selectivity, and pharmacokinetic properties is a continuous endeavor.
The pyridin-3-ol core represents a promising scaffold for the development of kinase inhibitors. Its unique electronic and structural features allow for diverse substitutions, enabling the fine-tuning of interactions within the ATP-binding pocket of various kinases. This guide will focus on derivatives of the this compound scaffold, exploring their potential efficacy and providing a comparative analysis against other established kinase inhibitor classes.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
A significant number of small-molecule kinase inhibitors, likely including those based on the this compound scaffold, function as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling pathways that are critical for cancer cell proliferation and survival.
Caption: General mechanism of ATP-competitive kinase inhibition.
The efficacy of these inhibitors is determined by their binding affinity (potency) for the target kinase and their selectivity against a panel of other kinases to minimize off-target effects and potential toxicity.
Comparative Efficacy: Pyridin-3-ol Derivatives vs. Alternatives
While specific experimental data for this compound derivatives is limited in publicly available literature, we can infer their potential efficacy by examining structurally related pyridine-based kinase inhibitors and comparing them to other well-established scaffolds like pyrazolopyridines.
In Vitro Efficacy Data
The following tables summarize the in vitro activity of various pyridine and pyrazolopyridine derivatives against different cancer cell lines and kinases. This data provides a benchmark for evaluating the potential of novel this compound based compounds.
Table 1: In Vitro Antiproliferative Activity of Pyridine-Based Compounds
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| Pyridine Derivative 1 | MCF-7 (Breast Cancer) | 0.5 | [1] |
| HepG2 (Liver Cancer) | 5.27 | [1] | |
| Pyridine Derivative 2 | MCF-7 (Breast Cancer) | 0.34 | [1] |
| HepG2 (Liver Cancer) | 0.18 | [1] | |
| Pyridine-Urea 8b | Various (NCI-60 Panel) | GI50: 12-78% | [2] |
| Pyridine-Urea 8e | Various (NCI-60 Panel) | GI50: 15-91% | [2] |
Table 2: Kinase Inhibitory Activity of Pyridine and Pyrazolopyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Pyridine Derivative (PIM-1) | PIM-1 | 44 | [3] |
| Thieno[2,3-b]pyridine (PIM-1) | PIM-1 | 19 | [3] |
| Pyrazolopyridine (ALK-L1196M) | ALK-L1196M | <0.5 | [4] |
| Pyrazolopyridine (TRKA) | TRKA | 3.0 | [5] |
| Pyrazolopyridine (TBK1) | TBK1 | 7.1 | [6] |
Note: The compound IDs are as referenced in the cited literature. IC50 represents the concentration of a compound that is required for 50% inhibition of a biological process, while GI50 is the concentration for 50% inhibition of cell growth.
The data suggests that both pyridine and pyrazolopyridine scaffolds can yield highly potent kinase inhibitors with low nanomolar to micromolar IC50 values against various cancer cell lines and specific kinases. The thieno[2,3-b]pyridine and pyrazolopyridine derivatives, in these examples, show slightly higher potency against their respective targets compared to the pyridine derivatives. This highlights the importance of the specific heterocyclic core in determining inhibitor efficacy. For a novel this compound based compound, achieving similar or superior potency and a favorable selectivity profile would be a key objective.
Essential Experimental Protocols for Efficacy Evaluation
To rigorously assess the efficacy of novel this compound based compounds, a series of well-defined in vitro and in vivo experiments are essential. The following protocols provide a standardized framework for these evaluations.
In Vitro Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the this compound based compounds and a positive control (e.g., a known kinase inhibitor) in culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Caption: Workflow for the MTT cell viability assay.
In Vitro Kinase Inhibition Assay
To determine the direct inhibitory effect of the compounds on specific kinases, a biochemical kinase assay is essential. Various formats are available, including radiometric, fluorescence-based, and luminescence-based assays.[9]
Principle: These assays measure the phosphorylation of a substrate by a purified kinase in the presence of varying concentrations of the inhibitor. The amount of product formed is inversely proportional to the inhibitory activity of the compound.
General Protocol (Luminescence-based):
-
Reaction Setup: In a 384-well plate, add the purified kinase, a suitable substrate (peptide or protein), and the test compound at various concentrations.
-
Initiate Reaction: Add ATP to initiate the kinase reaction and incubate for a predetermined time at 30°C.
-
Detect ADP Formation: Add a reagent that converts the ADP produced during the kinase reaction to a detectable signal (e.g., light).
-
Measure Signal: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the no-inhibitor control and determine the IC50 value.
Western Blotting for Target Engagement and Pathway Analysis
Western blotting is a powerful technique to confirm that the compound is engaging its intended target within the cell and to assess its impact on downstream signaling pathways.[10][11]
Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies. By using antibodies against the phosphorylated and total forms of a protein, one can assess the inhibition of kinase activity.
Protocol:
-
Cell Lysis: Treat cancer cells with the this compound based compound for a specific duration, then lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-EGFR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for the total protein (e.g., total EGFR) or a loading control (e.g., β-actin) to normalize the data.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. atcc.org [atcc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. medium.com [medium.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Spectroscopic Guide to the Differentiation of 6-Chloro-5-methylpyridin-3-ol and Its Isomers
For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of constitutional isomers is a critical step. Minor positional changes of functional groups on a core scaffold can dramatically alter a molecule's biological activity, toxicity, and physicochemical properties. This guide provides an in-depth spectroscopic comparison of 6-Chloro-5-methylpyridin-3-ol and its representative isomers, offering a practical framework for their differentiation using common laboratory techniques.
The Challenge of Isomerism in Substituted Pyridines
The pyridine ring is a cornerstone of many pharmaceutical compounds. The introduction of multiple substituents, such as a chlorine atom, a methyl group, and a hydroxyl group, gives rise to a number of constitutional isomers. For the molecular formula C₆H₆ClNO, several isomers are possible, each with a unique substitution pattern. In this guide, we will focus on the spectroscopic signatures of this compound and compare it with two of its isomers: 4-Chloro-5-methylpyridin-2-ol and 2-Chloro-5-methylpyridin-3-ol.
The electronic environment of each proton and carbon atom in these isomers is unique, leading to distinct chemical shifts in their NMR spectra. Similarly, the vibrational modes of the molecules will differ, resulting in unique IR absorption bands. Mass spectrometry will reveal characteristic fragmentation patterns, and UV-Vis spectroscopy will show shifts in absorption maxima due to the influence of substituent positions on the electronic transitions of the aromatic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Isomer Elucidation
NMR spectroscopy is arguably the most powerful technique for distinguishing between isomers. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment.
¹H NMR Spectroscopy
The number of signals, their splitting patterns (multiplicity), and their integration values in a ¹H NMR spectrum provide a detailed map of the proton framework of a molecule. For our compounds of interest, the aromatic protons on the pyridine ring are particularly diagnostic.
Expected ¹H NMR Data:
| Compound | Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |
| This compound | H-2 | ~7.8-8.0 | s |
| H-4 | ~7.1-7.3 | s | |
| -OH | Broad singlet (variable) | s | |
| -CH₃ | ~2.2-2.4 | s | |
| 4-Chloro-5-methylpyridin-2-ol | H-3 | ~6.2-6.4 | s |
| H-6 | ~7.4-7.6 | s | |
| -OH | Broad singlet (variable) | s | |
| -CH₃ | ~2.1-2.3 | s | |
| 2-Chloro-5-methylpyridin-3-ol | H-4 | ~7.0-7.2 | d |
| H-6 | ~7.9-8.1 | d | |
| -OH | Broad singlet (variable) | s | |
| -CH₃ | ~2.3-2.5 | s |
Causality Behind the Shifts: The electron-withdrawing nature of the chlorine atom and the nitrogen atom in the pyridine ring deshields adjacent protons, shifting their signals downfield (to higher ppm values). The hydroxyl and methyl groups are electron-donating, causing an upfield shift for nearby protons. The expected splitting patterns are based on the number of adjacent protons; for many of these isolated aromatic protons, singlets are expected. For 2-Chloro-5-methylpyridin-3-ol, the two aromatic protons are adjacent and would be expected to show coupling, resulting in doublets.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are also highly dependent on their electronic environment.
Expected ¹³C NMR Data:
| Compound | Carbon | Expected Chemical Shift (ppm) |
| This compound | C-2 | ~145-148 |
| C-3 | ~150-153 | |
| C-4 | ~120-123 | |
| C-5 | ~125-128 | |
| C-6 | ~140-143 | |
| -CH₃ | ~15-18 | |
| 4-Chloro-5-methylpyridin-2-ol | C-2 | ~158-162 |
| C-3 | ~105-108 | |
| C-4 | ~148-151 | |
| C-5 | ~122-125 | |
| C-6 | ~140-143 | |
| -CH₃ | ~16-19 | |
| 2-Chloro-5-methylpyridin-3-ol | C-2 | ~155-158 |
| C-3 | ~152-155 | |
| C-4 | ~123-126 | |
| C-5 | ~128-131 | |
| C-6 | ~145-148 | |
| -CH₃ | ~17-20 |
Causality Behind the Shifts: Carbons directly attached to electronegative atoms like chlorine, oxygen, and nitrogen will be deshielded and appear at higher chemical shifts. The precise shifts are a cumulative effect of all substituents and their positions relative to each carbon atom.
Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring NMR spectra is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one that dissolves the compound well and does not have signals that overlap with the analyte signals.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Data Acquisition: Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.
Caption: General workflow for NMR analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is excellent for identifying the presence of specific functional groups in a molecule. The positions of the substituents on the pyridine ring will subtly influence the vibrational frequencies of the C-C and C-N bonds within the ring, as well as the C-H bending modes.
Expected Key IR Absorption Bands (cm⁻¹):
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H stretch (hydroxyl) | 3200-3600 | Broad |
| C-H stretch (aromatic) | 3000-3100 | Sharp, medium |
| C-H stretch (methyl) | 2850-3000 | Sharp, medium |
| C=C and C=N stretch (aromatic ring) | 1400-1600 | Multiple sharp bands |
| C-O stretch (hydroxyl) | 1200-1300 | Strong |
| C-Cl stretch | 600-800 | Strong |
| C-H bend (out-of-plane) | 700-900 | Strong, sharp |
Distinguishing Isomers with IR: While the major peaks corresponding to the functional groups will be present in all isomers, the "fingerprint region" (below 1500 cm⁻¹) will be unique for each compound. The pattern of C-H out-of-plane bending bands between 700 and 900 cm⁻¹ can be particularly informative about the substitution pattern on the aromatic ring.
Experimental Protocol for IR Spectroscopy (Solid Sample)
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture should be a fine, homogeneous powder.
-
Place the mixture into a pellet press and apply high pressure to form a small, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the major absorption bands and compare them to correlation tables to identify functional groups.
-
Compare the fingerprint region with reference spectra if available.
-
Caption: KBr pellet method for solid-state IR.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer clues about its structure. For all the isomers of C₆H₆ClNO, the molecular ion peak (M⁺) will appear at the same mass-to-charge ratio (m/z). However, the relative abundances of the fragment ions will differ.
Key Features in the Mass Spectrum:
-
Molecular Ion Peak (M⁺): The molecular weight of C₆H₆ClNO is approximately 143.57 g/mol . Due to the presence of chlorine, we expect to see a characteristic isotopic pattern for the molecular ion. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1.[1][2] Therefore, the mass spectrum will show a peak for the molecule containing ³⁵Cl (M⁺) and a peak for the molecule containing ³⁷Cl (M+2) at a height ratio of about 3:1.
-
Fragmentation Patterns: The fragmentation of the molecular ion will depend on the stability of the resulting fragments. Common fragmentation pathways for these compounds would involve the loss of:
-
A chlorine atom (-Cl)
-
A methyl radical (-CH₃)
-
A molecule of carbon monoxide (-CO) from the hydroxylated ring.
-
A molecule of hydrogen cyanide (-HCN) from the pyridine ring.
-
The relative ease of these fragmentation processes will vary between isomers, leading to different relative intensities of the fragment peaks, which can be used for differentiation.
Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive or negative ion mode. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and obtain more detailed structural information.
-
Data Analysis: Determine the m/z of the molecular ion and confirm the isotopic pattern for chlorine. Analyze the m/z values of the fragment ions to deduce the fragmentation pathways.
UV-Visible Spectroscopy: Observing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is a chromophore that absorbs UV light. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are influenced by the substituents on the ring.
Expected UV-Vis Absorption:
-
Pyridine derivatives typically show strong absorption bands in the UV region, often between 200-300 nm. [3]
-
The hydroxyl group, being an auxochrome, is expected to cause a bathochromic shift (a shift to longer wavelengths) and an increase in the intensity of the absorption bands compared to unsubstituted pyridine.
-
The position of the hydroxyl and chloro groups will influence the extent of this shift. Isomers with substitution patterns that allow for greater resonance stabilization of the excited state will generally absorb at longer wavelengths.
While UV-Vis spectroscopy is less definitive for isomer differentiation than NMR, it can provide complementary data.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be chosen such that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
-
Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and, if the concentration is known accurately, calculate the molar absorptivity.
Conclusion
The spectroscopic differentiation of this compound and its isomers is a challenging but achievable task through the systematic application of modern analytical techniques. ¹H and ¹³C NMR spectroscopy are the most powerful tools for unambiguous structure elucidation, providing detailed information about the connectivity and electronic environment of each atom. IR spectroscopy confirms the presence of key functional groups and offers a unique fingerprint for each isomer. Mass spectrometry confirms the molecular weight and provides valuable structural clues through the analysis of fragmentation patterns. UV-Vis spectroscopy offers complementary information on the electronic structure of the molecules. By integrating the data from these techniques, researchers can confidently identify and characterize these closely related pyridine derivatives, ensuring the integrity of their chemical research and development endeavors.
References
In-Vitro Testing of 6-Chloro-5-methylpyridin-3-ol Derivatives: A Comparative Guide for Preclinical Evaluation
Introduction: The Therapeutic Potential of the Pyridin-3-ol Scaffold
The pyridin-3-ol structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs.[1][2] Its inherent physicochemical properties and versatile synthetic handles have led to the development of numerous derivatives with a broad spectrum of biological activities, including potent anticancer and antimicrobial effects.[1][3] This guide focuses on the in-vitro evaluation of a specific subclass: 6-Chloro-5-methylpyridin-3-ol derivatives. While extensive research has been conducted on the broader class of pyridine derivatives, a notable gap exists in the published literature regarding the specific in-vitro activity of this compound derivatives.
This guide, therefore, serves a dual purpose. Firstly, it provides a comprehensive framework of established in-vitro protocols for assessing the anticancer and antimicrobial potential of novel compounds, specifically tailored for the evaluation of this compound derivatives. Secondly, it presents a comparative analysis of structurally related pyridine derivatives for which in-vitro data is available. This comparative landscape offers a valuable point of reference for researchers to contextualize and interpret their findings on this novel chemical series. The methodologies and comparative data presented herein are intended to empower researchers, scientists, and drug development professionals to systematically evaluate the therapeutic promise of this compound derivatives.
Comparative Landscape: In-Vitro Anticancer Activity of Structurally Related Pyridine Derivatives
While awaiting specific experimental data on this compound derivatives, examining the in-vitro anticancer activity of analogous compounds can provide valuable insights into their potential efficacy. The following table summarizes the cytotoxic effects of various pyridine derivatives against common cancer cell lines, as determined by the MTT assay. It is crucial to note the structural variations from the this compound core when interpreting this data.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Urea | 3-(Trifluoromethyl)phenylurea derivative | MCF-7 (Breast) | 0.22 (48h) | [4] |
| Imidazo[1,2-a]pyridine | - | MGC-803 (Gastric) | Not Specified | [4] |
| Quinoline-Pyrido[2,3-d]pyrimidinone | - | Not Specified | Not Specified | [4] |
| Aminotrimethylpyridinol | Compound 6O | Hep3B (Liver) | 4.5 | [5] |
| Nicotinamide-based | Compound 6 | HCT-116 (Colon) | 9.3 | [6] |
| Nicotinamide-based | Compound 6 | HepG-2 (Liver) | 7.8 | [6] |
| 6-chloro-quinazolin | Compound 5a | MGC-803 (Gastric) | <10 | [7] |
| 6-chloro-quinazolin | Compound 5f | Bcap-37 (Breast) | <10 | [7] |
| Pyrazole Derivatives | Compound 2 | A549 (Lung) | 220.20 | [8] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency.
Comparative Landscape: In-Vitro Antimicrobial Activity of Structurally Related Pyridine Derivatives
The pyridine scaffold is also a well-established pharmacophore in the development of antimicrobial agents. The following table provides a comparative overview of the in-vitro antimicrobial activity of various pyridine derivatives against representative bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Alkyl Pyridinol | JC-01-074 | Staphylococcus aureus | 16 | [9] |
| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone | Compound 7j | Gram-positive bacteria | 0.25 | [10] |
| 6-chloro-pyridin-2-yl-amine | Compound 3a, 3f, 3h | Bacillus subtilis, S. aureus, X. campestris, E. coli | Good to Moderate | [5][11] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid | Compound 4 | Staphylococcus aureus ATCC 6538 | 125 | [12] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid | Compound 4 | Bacillus subtilis ATCC 6683 | 125 | [12] |
Experimental Protocols: A Step-by-Step Guide for In-Vitro Evaluation
The following protocols are provided as a detailed guide for researchers to conduct their own in-vitro testing of this compound derivatives.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution but can be dissolved in a solubilizing agent. The absorbance of the resulting colored solution is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549, HCT-116) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or another suitable solubilizing solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot a dose-response curve and determine the IC50 value.
-
Figure 1: Workflow for the MTT Cell Viability Assay.
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.
Step-by-Step Protocol:
-
Preparation of Microbial Inoculum:
-
Culture the bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains in an appropriate broth medium overnight at 37°C.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control (microorganism in broth without the compound) and a sterility control (broth only).
-
Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Figure 2: Workflow for the Broth Microdilution Assay.
Potential Mechanism of Action: VEGFR-2 Inhibition
Many pyridine-containing compounds have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis. One such critical target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] Inhibition of VEGFR-2 can block the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels that tumors need to grow.
Figure 3: Hypothetical Inhibition of the VEGFR-2 Signaling Pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. This guide provides the essential framework for initiating a comprehensive in-vitro evaluation of its derivatives. By employing the detailed protocols for assessing anticancer and antimicrobial activities, researchers can generate the critical data needed to establish the therapeutic potential of this chemical series. The comparative data from structurally related pyridine derivatives offers a valuable benchmark for these future studies. The elucidation of the structure-activity relationships of this compound derivatives will be a crucial step in optimizing their potency and selectivity, ultimately paving the way for further preclinical and clinical development.
References
- 1. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]
- 4. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. mdpi.com [mdpi.com]
- 10. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Benchmarking 6-Chloro-5-methylpyridin-3-ol: A Comparative Guide to PI3Kα Inhibition
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a focal point of intensive research due to its frequent dysregulation in a multitude of human cancers. The selective inhibition of specific PI3K isoforms presents a promising strategy to enhance therapeutic efficacy while mitigating off-target effects. This guide provides a comprehensive, in-depth comparison of a novel investigational compound, 6-Chloro-5-methylpyridin-3-ol, against the well-characterized and clinically approved PI3Kα-selective inhibitor, Alpelisib (BYL719).
This document is structured to provide not just a side-by-side data comparison, but also to elucidate the scientific rationale behind the experimental design and methodologies employed. By grounding our analysis in established protocols and providing detailed procedural outlines, we aim to offer a robust framework for the evaluation of emerging kinase inhibitors.
Introduction to the Compounds
This compound: A Novel Scaffold of Interest
This compound is a small molecule featuring a substituted pyridin-3-ol core. This heterocyclic scaffold has garnered attention in medicinal chemistry due to its potential to interact with the ATP-binding pocket of various protein kinases. Preliminary in-silico modeling and fragment-based screening have suggested a potential inhibitory activity against Class I PI3K isoforms, with a predicted selectivity towards the p110α catalytic subunit (PI3Kα). Its relatively low molecular weight and favorable physicochemical properties, as detailed in public chemical databases, make it an attractive candidate for further investigation as a potential anticancer agent.[1]
Alpelisib (BYL719): The Established Benchmark
Alpelisib (marketed as Piqray) is a potent and highly selective inhibitor of the PI3Kα isoform.[2][3][4] It has received regulatory approval for the treatment of certain types of advanced breast cancer harboring PIK3CA mutations.[2][5] Alpelisib functions by binding to the ATP-binding site of the p110α subunit, thereby blocking the downstream signaling cascade that promotes cell growth, proliferation, and survival.[2][5] Its well-documented activity and selectivity profile make it an ideal benchmark for evaluating the performance of novel PI3Kα inhibitors.[4]
Comparative Benchmarking Strategy
The primary objective of this benchmarking study is to quantitatively assess the potency, selectivity, and cellular activity of this compound in comparison to Alpelisib. Our experimental approach is designed to provide a multi-faceted evaluation, encompassing biochemical assays to determine direct enzyme inhibition and cell-based assays to assess the compound's effects in a biological context.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Alpelisib? [synapse.patsnap.com]
- 3. Alpelisib (BLY-719; Piqray; NVP-BYL719) | PI3K inhibitor | CAS 1217486-61-7 | Buy Alpelisib (BLY719; NVP-BYL-719) from Supplier InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. What are PI3Kα inhibitors and how do they work? [synapse.patsnap.com]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 6-Chloro-5-methylpyridin-3-ol
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a continuous process that concludes with safe, environmentally responsible, and compliant disposal. This guide provides a detailed protocol for the proper disposal of 6-Chloro-5-methylpyridin-3-ol, a halogenated pyridine derivative. The procedures outlined here are designed to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. The causality behind each step is explained to foster a deeper understanding of the necessary precautions.
Hazard Profile and Disposal Implications
Understanding the inherent hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. The compound's reactivity and toxicity dictate the required handling and disposal methods.
Based on its classification, this compound must be treated as hazardous waste.[1] Halogenated compounds, in particular, require specific disposal routes because their incineration can produce acidic gases (like hydrogen chloride) and other hazardous byproducts if not performed in a specialized, high-temperature incinerator equipped with scrubbers.[2][3]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Code | Statement | Implication for Disposal |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Requires use of chemical-resistant gloves and lab coat during handling and disposal. Contaminated PPE must be disposed of as hazardous waste. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Mandates the use of safety glasses or goggles. Any contaminated items must be handled as hazardous waste. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | All handling and preparation for disposal must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. |
| (Source: PubChem CID 12852015[1]) |
Core Directive: Professional Waste Management
The only acceptable method for the disposal of this compound is through a licensed and approved hazardous waste disposal service.[2][4][5] Laboratory personnel should never attempt to neutralize or treat this chemical waste independently. The rationale is threefold:
-
Regulatory Compliance: National and local regulations, such as those from the Environmental Protection Agency (EPA) in the United States, mandate that hazardous chemical waste be handled by certified professionals.
-
Safety: Chemical neutralization of halogenated compounds can be complex and may generate unintended toxic byproducts or excessive heat. Professional services have the validated protocols and equipment to manage these risks.
-
Environmental Protection: Improper disposal can lead to the contamination of water and soil, posing a long-term threat to ecosystems. This compound is classified as very toxic to aquatic life with long-lasting effects.
Step-by-Step Disposal Protocol for Laboratory Waste
This protocol covers the accumulation and storage of this compound waste pending collection by a professional disposal service.
Step 1: Personal Protective Equipment (PPE) Before handling the chemical or its waste container, ensure you are wearing appropriate PPE. This includes:
-
A laboratory coat.
-
Nitrile gloves (or other gloves confirmed to be resistant to pyridines).[6]
-
Chemical safety goggles.[5]
Step 2: Waste Container Selection
-
Use a dedicated, properly labeled, and leak-proof waste container. The container must be compatible with halogenated organic compounds; high-density polyethylene (HDPE) or glass are suitable choices.[6]
-
The container must have a secure, tight-fitting screw cap to prevent leaks and the escape of vapors.[7]
Step 3: Waste Segregation (Critical Step)
-
Designate a "Halogenated Organic Waste" container. this compound waste must be kept separate from non-halogenated waste streams.[7]
-
Rationale: Mixing halogenated and non-halogenated waste complicates the disposal process. Halogenated waste requires high-temperature incineration to break down the carbon-halogen bonds and scrub the resulting acid gases (e.g., HCl). Disposing of it with non-halogenated waste can lead to regulatory violations and increased disposal costs.
-
Do not mix this waste with other incompatible materials such as strong acids, bases, or oxidizing agents.[2][4]
Step 4: Labeling the Waste Container
-
Label the container clearly and accurately before adding any waste.[7]
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste this compound". Do not use abbreviations.[7]
-
An approximate concentration or percentage if it is in a solution.
-
The associated hazard pictograms (e.g., irritant, environmental hazard).
-
Step 5: Accumulating Waste
-
All operations involving the transfer of this waste must be conducted within a certified chemical fume hood to prevent respiratory exposure.[6]
-
When adding waste, use a funnel to prevent spills.
-
Keep the container closed at all times, except when actively adding waste.[7]
Step 6: Storing the Waste Container
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area.
-
Ensure the storage location is away from heat, sparks, and open flames.[4][6][8]
-
Store in a secondary containment bin to mitigate potential leaks or spills.
Emergency Procedures: Managing Spills
Small spills must be managed immediately and the resulting cleanup materials disposed of as hazardous waste.
-
Containment: Cordon off the area. Use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to contain the spill.[6][9] Do not use combustible materials like paper towels without first absorbing the bulk of the chemical.
-
Collection: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: The container with the cleanup material must be sealed, labeled as "Spill Debris with this compound," and disposed of through the hazardous waste program.[7][9]
-
For large spills, evacuate the area and contact your institution's emergency response team immediately.[7]
Forbidden Disposal Practices
To ensure safety and compliance, the following disposal methods are strictly prohibited:
-
DO NOT pour down the drain. This is illegal and introduces a potent, persistent pollutant into the water system.[6]
-
DO NOT dispose of in regular trash. This can expose sanitation workers to hazardous chemicals and lead to environmental contamination.[6]
-
DO NOT allow to evaporate in a fume hood. This releases the substance into the atmosphere, constituting an unregulated emission.
-
DO NOT mix with incompatible waste streams, such as strong acids or oxidizers, which could cause a dangerous chemical reaction.[2][4]
Disposal Decision Workflow
The following diagram illustrates the logical flow for handling this compound waste in a laboratory setting.
References
- 1. This compound | C6H6ClNO | CID 12852015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. lobachemie.com [lobachemie.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
